Nickel carbonate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
nickel(2+);carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Ni/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULUUIKRFGGGTL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiCO3, CNiO3 | |
| Record name | NICKEL CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.702 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Green crystals; [HSDB] Nearly insoluble in water; [Ullmann], LIGHT GREEN CRYSTALS. | |
| Record name | Carbonic acid, nickel(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2587 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NICKEL CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
93 mg/l water @ 25 °C, Soluble in dilute acids, Solubility in water, mg/l at 25 °C: 93 (practically insoluble) | |
| Record name | NICKEL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
4.39 g/cu m, 2.6 g/cm³ | |
| Record name | NICKEL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Green rhombohedral crystals | |
CAS No. |
3333-67-3, 16337-84-1, 18195-55-6, 39380-74-0 | |
| Record name | Nickel carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016337841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, nickel(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbonic acid, nickel salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nickel(II) carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nickel carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICKEL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM50SQU829 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NICKEL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
DECOMPOSES BEFORE REACHING MELTING POINT., No melting point; decomposes on heating | |
| Record name | NICKEL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
A Deep Dive into the Hydrothermal Synthesis of Nickel Carbonate Nanostructures
A Technical Guide for Researchers and Drug Development Professionals
The controlled synthesis of nickel carbonate (NiCO₃) nanostructures is a rapidly advancing field with significant implications for catalysis, energy storage, and biomedical applications. The hydrothermal method has emerged as a versatile and scalable approach for producing a variety of NiCO₃ nano-architectures with tunable morphologies, sizes, and properties. This technical guide provides an in-depth overview of the core principles, experimental protocols, and key parameters influencing the hydrothermal synthesis of this compound nanostructures.
Fundamental Principles of Hydrothermal Synthesis
Hydrothermal synthesis involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and at pressures greater than 1 atmosphere. The process is typically carried out in a sealed vessel, such as a Teflon-lined stainless-steel autoclave. The elevated temperature and pressure increase the solubility of reactants and accelerate reaction kinetics, facilitating the crystallization of nanostructured materials.
The formation of this compound nanostructures via this method generally involves the reaction of a nickel salt precursor with a carbonate source in an aqueous medium. The morphology and properties of the resulting nanostructures are highly dependent on the interplay of various experimental parameters.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis of this compound nanostructures. The following sections outline key experimental protocols derived from the literature.
Synthesis of this compound Nanoparticles
This protocol focuses on the synthesis of this compound nanoparticles, often as a precursor for other materials.
Experimental Workflow:
Synthesis of Hierarchical this compound Microspheres
This protocol describes the formation of more complex, hierarchical microspheres.
Experimental Protocol:
A typical synthesis involves dissolving a nickel salt (e.g., nickel nitrate or nickel chloride) and a carbonate source, most commonly urea, in deionized water.[1] The solution is then transferred to a Teflon-lined autoclave and heated to temperatures ranging from 120 to 180°C for a duration of 6 to 24 hours.[1][2] During the hydrothermal treatment, urea decomposes to produce carbonate and hydroxide ions, which then react with the nickel ions to form this compound or this compound hydroxide precursors.[1] After the reaction, the autoclave is cooled to room temperature, and the resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and finally dried in an oven.
Reaction Mechanism using Urea:
The formation of this compound when using urea as a precipitating agent can be described by the following reactions:
-
CO(NH₂)₂ + H₂O → 2NH₃ + CO₂[1]
-
CO₂ + H₂O ↔ H₂CO₃ ↔ CO₃²⁻ + 2H⁺[1]
-
NH₃ + H₂O ↔ NH₄⁺ + OH⁻[1]
-
Ni²⁺ + CO₃²⁻ → NiCO₃
The slow decomposition of urea allows for a controlled release of carbonate and hydroxide ions, which facilitates the uniform growth of nanostructures.
Influence of Synthesis Parameters
The morphology, size, and phase of the synthesized this compound nanostructures can be precisely controlled by tuning various synthesis parameters.
Effect of Precursors
The choice of nickel salt and carbonate source significantly impacts the final product. Different nickel salts (e.g., nitrate, chloride, sulfate, acetate) can lead to variations in the morphology of the resulting nanostructures due to the different anions present in the solution.[3] The carbonate source is also critical; for instance, using hexamethylenetetramine (HMT) instead of urea can lead to different levels of carbonate incorporation and affect the electrochemical properties of the material.[4]
Role of Temperature and Time
Reaction temperature and duration are crucial parameters in hydrothermal synthesis. Higher temperatures generally lead to faster reaction rates and can promote the formation of more crystalline structures.[5] For example, in the synthesis of nickel-cobalt hydroxide nanostructures, increasing the temperature from 70°C to 90°C resulted in the formation of petal-like spherical microstructures from flaky nanosheets.[5] However, excessively high temperatures can lead to agglomeration.[5] The reaction time also influences the growth and assembly of the nanostructures.
Impact of Additives and Surfactants
Surfactants and other additives can be used to control the size and morphology of the nanostructures by adsorbing onto the surface of the growing crystals and directing their growth. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been shown to assist in the formation of specific morphologies such as nanoneedle arrays in nickel-cobalt oxide synthesis.[6] The presence of surfactants can prevent agglomeration and lead to the formation of well-dispersed nanoparticles.[7]
Data Presentation
The following tables summarize the quantitative data from various studies on the hydrothermal synthesis of nickel-containing carbonate and related nanostructures.
Table 1: Synthesis Parameters and Resulting Morphologies
| Nickel Precursor | Carbonate Source/Additive | Temperature (°C) | Time (h) | Resulting Morphology | Reference(s) |
| Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O | Urea | 120 | 6 | Microflowers | [1] |
| Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O | Hexamethylenetetramine (HMT), Sodium Dodecyl Sulfate (SDS) | 140 | 14 | Nanoparticles | [8] |
| Ni(NO₃)₂·6H₂O | Urea | 120-140 | 24 | Crystalline this compound hydroxide | [4] |
| NiCl₂·6H₂O | Triethanolamine | 200 | 1 | Nanosheets and nanospheres | [9] |
| Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O | Urea | 90 | - | Spherical, flower-like nanosheets | [10] |
Table 2: Properties of Hydrothermally Synthesized Nickel-Based Carbonate Nanostructures
| Material | Morphology | Particle/Structure Size | Specific Surface Area (m²/g) | Specific Capacitance (F/g) | Reference(s) |
| NiCo₂O₄ (from carbonate precursor) | Microflowers | - | 147.3 | 747.4 @ 5 mV/s | [1] |
| Ni-Co Carbonate Hydroxide | Nanorods | - | - | 762 @ 1 A/g | [11] |
| NiCo(OH)₄-NiO | Spherical, flower-like | - | - | 2129 @ 1 A/g | [10] |
| NiCo₂O₄ (from carbonate precursor) | Nanoneedle arrays | - | - | 1153.2 @ 1 A/g | [6] |
Characterization of this compound Nanostructures
A suite of analytical techniques is employed to characterize the synthesized nanostructures:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanostructures.
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the internal structure and crystal lattice.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.
Logical Relationships in Synthesis
The interplay between synthesis parameters and the final product characteristics can be visualized as a logical flow.
Conclusion
The hydrothermal synthesis method offers a robust platform for the fabrication of this compound nanostructures with controlled morphologies and properties. By carefully manipulating experimental parameters such as precursor types, temperature, time, and the use of additives, researchers can tailor the resulting nanomaterials for a wide range of applications. This guide provides a foundational understanding and practical protocols to aid scientists and professionals in the development of advanced materials based on this compound. Further research into the precise mechanisms of nucleation and growth will continue to refine the synthesis of these promising nanostructures.
References
- 1. Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea-assisted hydrothermal synthesis of a hollow hierarchical LiNi0.5Mn1.5O4 cathode material with tunable morphology characteristics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Reagent-assisted hydrothermal synthesis of NiCo2O4 nanomaterials as electrodes for high-performance asymmetric supercapacitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of surfactant-assisted nickel ferrite nanoparticles (NFNPs@surfactant) to amplify their application as an advanced electrode material for high-performance supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ hydrothermal synthesis of nickel cobalt sulfide nanoparticles embedded on nitrogen and sulfur dual doped graphene for a high performance supercapacitor electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Hydrothermal Method Temperature on the Spherical Flowerlike Nanostructures NiCo(OH)4-NiO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01008B [pubs.rsc.org]
A Technical Guide to the Co-Precipitation Synthesis of Nickel Carbonate
This technical guide provides an in-depth overview of the co-precipitation method for synthesizing nickel carbonate, tailored for researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.
Introduction
This compound (NiCO₃) is an inorganic compound with various applications, including its use as a precursor for catalysts, in ceramic applications, and in the synthesis of other nickel salts.[1] The co-precipitation method is a widely employed technique for the synthesis of this compound and its derivatives due to its relative simplicity, scalability, and control over the final product's properties. This method involves the simultaneous precipitation of a nickel salt and a carbonate source from a solution under controlled conditions.
This guide will focus on the synthesis of this compound through the reaction of a soluble nickel salt with a carbonate source, a common and effective co-precipitation approach.
Experimental Protocols
The following protocols are derived from established methodologies for the co-precipitation synthesis of this compound. These procedures provide a foundation for laboratory-scale synthesis, which can be adapted and optimized for specific research and development needs.
Synthesis of this compound using Sodium Carbonate
This protocol describes the synthesis of this compound by reacting a nickel salt solution with a sodium carbonate solution.
Materials:
-
Nickel salt (e.g., Nickel Sulfate, NiSO₄·6H₂O or Nickel Chloride, NiCl₂·6H₂O)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Dilute ammonia solution (for pH adjustment)
-
Dimethylglyoxime test paper
Procedure:
-
Solution Preparation:
-
Co-Precipitation Reaction:
-
Heat both the nickel salt solution and the sodium carbonate solution separately.
-
In a reaction vessel, mix the two solutions. The molar ratio of Ni²⁺ to CO₃²⁻ should be maintained between 1:1 and 1:1.5.[3] A preferred range is 1:1.1 to 1:1.3.[3]
-
The reaction temperature should be controlled between 50°C and 90°C, with an optimal range of 70°C to 80°C.[3]
-
Continuously monitor and control the pH of the reaction mixture between 8.3 and 8.6.[2]
-
-
Aging of the Precipitate:
-
After the addition of the reactants is complete, reduce the stirring speed and maintain the temperature for a period of time.
-
Check the supernatant for the presence of nickel ions using dimethylglyoxime test paper. A lack of a distinct red color indicates the completion of the precipitation.[3]
-
Filter the precipitate.
-
Resuspend the filter cake in a dilute ammonia solution with a pH of 8-9 to form a slurry.[3]
-
Age the slurry at a temperature between 80°C and 100°C (preferably 85-95°C) for 10 to 20 hours (preferably 14-18 hours).[3]
-
-
Washing and Drying:
Synthesis of Basic this compound
The addition of sodium carbonate to a solution of a Ni(II) salt can also lead to the precipitation of basic this compound.[1] The reaction for the formation of basic this compound from nickel sulfate and sodium carbonate is as follows:
4 Ni²⁺ + CO₃²⁻ + 6 OH⁻ + 4 H₂O → Ni₄CO₃(OH)₆(H₂O)₄[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the co-precipitation synthesis of this compound based on the provided protocols.
| Parameter | Value | Reference |
| Reactant Concentrations | ||
| Nickel Ion (Ni²⁺) Concentration | 50 - 55 g/L | [2] |
| Sodium Carbonate (Na₂CO₃) Concentration | 120 - 125 g/L | [2] |
| Reaction Conditions | ||
| Ni²⁺:CO₃²⁻ Molar Ratio | 1:1 - 1:1.5 | [3] |
| Preferred Ni²⁺:CO₃²⁻ Molar Ratio | 1:1.1 - 1:1.3 | [3] |
| Reaction Temperature | 50 - 90 °C | [3] |
| Preferred Reaction Temperature | 70 - 80 °C | [3] |
| Reaction pH | 8.3 - 8.6 | [2] |
| Aging Conditions | ||
| Aging Temperature | 80 - 100 °C | [3] |
| Preferred Aging Temperature | 85 - 95 °C | [3] |
| Aging Time | 10 - 20 hours | [3] |
| Preferred Aging Time | 14 - 18 hours | [3] |
| Aging Slurry pH | 8 - 9 | [3] |
| Drying Conditions | ||
| Drying Temperature | 80 - 140 °C | [3] |
| Drying Time | > 4 hours | [3] |
Experimental Workflow
The following diagram illustrates the logical workflow of the co-precipitation synthesis of this compound.
Caption: Workflow for this compound Synthesis.
Conclusion
The co-precipitation method offers a robust and controllable route for the synthesis of this compound. By carefully controlling key parameters such as reactant concentrations, molar ratios, temperature, and pH, researchers can tailor the properties of the resulting this compound for various applications. The protocols and data presented in this guide serve as a comprehensive resource for the successful laboratory synthesis of this important inorganic compound.
References
thermal decomposition mechanism of basic nickel carbonate
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Basic Nickel Carbonate
Abstract
Basic this compound, a compound with the general formula xNiCO₃·yNi(OH)₂·zH₂O, is a critical precursor in the synthesis of catalytically active nickel oxide (NiO).[1][2] Its thermal decomposition is a multi-stage process involving distinct dehydration and decomposition steps, the characteristics of which are highly dependent on the precursor's specific stoichiometry.[1][3] This guide provides a detailed examination of the decomposition mechanism, supported by quantitative data, experimental protocols, and mechanistic visualizations to serve researchers, scientists, and professionals in drug development and materials science.
Introduction
Nickel(II) carbonate exists in various forms, with the most common industrial and laboratory forms being basic nickel carbonates.[2][4] These compounds are typically pale green, amorphous materials whose exact composition, such as NiCO₃·2Ni(OH)₂·4H₂O, is determined by the synthesis method.[4][5] Understanding the thermal behavior of these materials is essential, as the decomposition process is a primary route to producing ultrafine nickel oxide powders with controlled properties for applications in catalysis, sensors, and battery materials.[6] This document outlines the stepwise decomposition pathway, the analytical techniques used for its characterization, and the underlying chemical principles governing the transformation.
The Thermal Decomposition Pathway
The thermal decomposition of basic this compound is not a single-step event but a sequential process that occurs in two distinct stages when subjected to a slow rate of heating.[1]
-
Stage I: Dehydration. The initial stage involves the loss of water molecules. This process typically begins around 100°C and concludes by approximately 210°C.[1] This step corresponds to the expulsion of coordinated water molecules bound to the nickel cation.[3]
-
Stage II: Decomposition. The second stage, commencing at temperatures above 260°C and completing by 420°C, involves the decomposition of the anhydrous intermediate.[1] During this phase, the remaining water from the hydroxyl groups and carbon dioxide are released, yielding the final solid product, nickel oxide (NiO).[1][3]
The overall transformation can be represented by the following general equations:
-
Stage I: xNiCO₃·yNi(OH)₂·zH₂O(s) → xNiCO₃·yNi(OH)₂(s) + zH₂O(g)
-
Stage II: xNiCO₃·yNi(OH)₂(s) → (x+y)NiO(s) + xCO₂(g) + yH₂O(g)
Caption: Stepwise thermal decomposition of basic this compound.
Quantitative Analysis of Decomposition
Thermogravimetric analysis (TGA) provides quantitative data on the mass loss at each stage of decomposition. The precise temperatures and percentage mass loss are dependent on the initial stoichiometry of the basic this compound.[1] Below is a summary of data reported for two different compositions.
| Precursor Stoichiometry | Stage I Temperature Range | Stage I Mass Loss (%) | Stage II Temperature Range | Stage II Mass Loss (%) | Total Mass Loss (%) | Final Product | Reference |
| 2NiO·CO₂·5H₂O | 100°C – 210°C | 14.56 | 260°C – 420°C | 25.07 | 39.63 | NiO | [1] |
| 3NiO·CO₂·6H₂O | 100°C – 210°C | 19.15 | 260°C – 420°C | 21.28 | 40.43 | NiO | [1] |
Note: Stage II Mass Loss is calculated as Total Mass Loss - Stage I Mass Loss.
Experimental Protocols
The characterization of the thermal decomposition of basic this compound relies on a suite of analytical techniques.
Key Experimental Techniques:
-
Thermogravimetric Analysis (TGA): This is the primary technique used to study the decomposition process.[7] It measures the change in mass of a sample as a function of temperature, allowing for the identification of decomposition stages and the quantification of mass loss.[1][7]
-
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These methods are used in conjunction with TGA to detect endothermic or exothermic events associated with phase transitions or reactions.[8][9] The decomposition of carbonates is typically an endothermic process.
-
X-Ray Diffraction (XRD): XRD analysis is crucial for identifying the crystallographic structure of the solid materials before and after thermal treatment. It is used to confirm that the final product of the decomposition is indeed crystalline nickel oxide (NiO).[6][9]
-
Coupled TGA-Mass Spectrometry (TGA-MS): This powerful combination allows for the simultaneous analysis of mass loss (TGA) and the identification of the gaseous species being evolved (MS).[10] This provides direct evidence for the release of water and carbon dioxide at specific temperatures.
Generalized Experimental Protocol (TGA-DTA):
-
Sample Preparation: A small, accurately weighed quantity (typically 5-10 mg) of the basic this compound powder is placed into an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed in the TGA-DTA instrument. The system is purged with a controlled atmosphere (e.g., flowing air or an inert gas like nitrogen or helium) at a specific flow rate.[11]
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant, linear heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument records the sample mass, temperature, and differential temperature signal continuously throughout the experiment.
-
Post-Analysis: The solid residue in the crucible can be recovered for further analysis, such as XRD, to confirm its composition and crystallinity.
Caption: Workflow for characterizing thermal decomposition.
Mechanism and Influencing Factors
The stability of metal carbonates is related to the polarizing power of the metal cation.[12] A small, highly charged cation can distort the electron cloud of the large carbonate anion (CO₃²⁻).[13][14]
In the case of Ni²⁺, its positive charge attracts the delocalized electrons in the carbonate ion. As the temperature increases, this polarization becomes more severe, weakening the carbon-oxygen bonds within the carbonate group.[13] Eventually, this distortion leads to the abstraction of an oxygen atom from the carbonate ion to form a more stable metal oxide (O²⁻) and a molecule of carbon dioxide (CO₂).[12] The greater the polarizing effect, the lower the temperature required for decomposition.[12][13]
Caption: Polarization of the carbonate ion by the Ni²⁺ cation.
Conclusion
The thermal decomposition of basic this compound is a well-defined, two-stage process that yields nickel oxide, a technologically important material. The initial dehydration step removes coordinated water, followed by a higher-temperature decomposition of the anhydrous intermediate to release hydroxyl water and carbon dioxide. The specific temperatures and mass losses associated with these stages are directly linked to the stoichiometry of the starting material. A comprehensive analysis using techniques like TGA, DTA, and XRD is essential for fully characterizing this transformation, providing valuable insights for the controlled synthesis of NiO with desired properties for various advanced applications.
References
- 1. journal.iisc.ac.in [journal.iisc.ac.in]
- 2. Nickel(II) carbonate - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. US9422167B2 - Method for forming basic this compound - Google Patents [patents.google.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. council.muctr.ru [council.muctr.ru]
- 7. chembam.com [chembam.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of Nickel Carbonate in Acidic Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of nickel carbonate in acidic solutions. This compound (NiCO₃), a light green crystalline solid, is sparingly soluble in water but exhibits significantly enhanced solubility in the presence of acids. This property is crucial in various industrial and research applications, including catalyst preparation, electroplating, and the synthesis of nickel compounds. This document details the chemical principles, quantitative data, experimental methodologies, and reaction pathways governing the dissolution of this compound in acidic media.
Fundamental Principles of Dissolution
The dissolution of this compound in acidic solutions is a classic acid-base reaction. The carbonate ion (CO₃²⁻), a weak base, reacts with the hydronium ions (H₃O⁺) from the acid, shifting the solubility equilibrium towards the dissolution of the this compound salt.
The fundamental equilibrium for the dissolution of this compound in water is:
NiCO₃(s) ⇌ Ni²⁺(aq) + CO₃²⁻(aq)
The solubility product constant (Ksp) for this reaction is approximately 1.42 x 10⁻⁷, indicating its low solubility in pure water.
In an acidic solution, the carbonate ions react with hydronium ions in a stepwise manner:
CO₃²⁻(aq) + H₃O⁺(aq) ⇌ HCO₃⁻(aq) + H₂O(l) HCO₃⁻(aq) + H₃O⁺(aq) ⇌ H₂CO₃(aq) + H₂O(l)
The carbonic acid (H₂CO₃) formed is unstable and decomposes to carbon dioxide gas and water:
H₂CO₃(aq) ⇌ H₂O(l) + CO₂(g)
The overall reaction for the dissolution of this compound in a generic strong acid (HA) can be represented as:
NiCO₃(s) + 2H⁺(aq) → Ni²⁺(aq) + H₂O(l) + CO₂(g)[1][2]
This continuous removal of carbonate ions from the solution by the acid drives the dissolution of more this compound, in accordance with Le Châtelier's principle.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Notes |
| Water | 25 | 93 mg/L[3] | Calculated from Ksp |
| CO₂-saturated water (Carbonic Acid) | 25 | Significantly increased | Forms soluble nickel bicarbonate |
| Dilute HCl | Ambient | Soluble | Reacts to form nickel chloride, water, and carbon dioxide. |
| Dilute H₂SO₄ | Ambient | Soluble | Reacts to form nickel sulfate, water, and carbon dioxide.[4] |
Solubility Product Constant (Ksp) of this compound
| Constant | Value | Reference |
| Ksp | 1.42 x 10⁻⁷ | [5] |
| pKsp | 6.85 |
Chemical Reaction Pathways and Experimental Workflows
The following diagrams illustrate the chemical pathways of this compound dissolution in acid and a typical experimental workflow for its determination.
Caption: Dissolution pathway of this compound in an acidic solution.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for determining the solubility of this compound in an acidic solution. Two common analytical techniques for quantifying the dissolved nickel concentration are provided.
Gravimetric Determination of Solubility
This method involves measuring the mass of this compound that dissolves in a given volume of acidic solution.
Materials:
-
This compound (NiCO₃), analytical grade
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), of known concentration
-
Deionized water
-
Analytical balance
-
Volumetric flasks
-
Beakers
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare a standard solution of the desired acid (e.g., 0.1 M HCl) in a volumetric flask.
-
Accurately weigh an excess amount of this compound powder.
-
Transfer a known volume of the acidic solution to a beaker and place it on a magnetic stirrer.
-
Gradually add the weighed this compound to the stirring acidic solution until no more solid dissolves and a slight excess remains.
-
Allow the mixture to stir for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Set up the filtration apparatus with a pre-weighed piece of filter paper.
-
Filter the solution to separate the undissolved this compound.
-
Carefully collect the filter paper with the undissolved solid and dry it in a drying oven at 110°C to a constant weight.
-
Weigh the dried filter paper with the undissolved this compound.
-
The mass of dissolved this compound is the initial mass minus the mass of the undissolved solid.
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).
Spectrophotometric Determination of Nickel Concentration
This protocol utilizes UV-Visible spectrophotometry to determine the concentration of nickel ions in the solution after dissolution.
Materials:
-
This compound (NiCO₃)
-
Acidic solution (e.g., 0.1 M HCl)
-
Dimethylglyoxime (DMG) solution (1% in ethanol)
-
Ammonia solution
-
Standard nickel solution (1000 ppm)
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Dissolution of this compound: Follow steps 1-7 from the gravimetric protocol to obtain a saturated solution of this compound in the chosen acid.
-
Preparation of Calibration Standards: Prepare a series of standard nickel solutions of known concentrations (e.g., 1, 2, 5, 10 ppm) by diluting the 1000 ppm standard nickel solution with deionized water.
-
Complexation:
-
Take a known volume of the filtered this compound solution and dilute it to fall within the range of the calibration standards.
-
To a specific volume of each standard and the diluted sample, add a few drops of ammonia solution to make it slightly alkaline.
-
Add a small amount of the dimethylglyoxime solution. A red-colored complex of nickel-dimethylglyoxime will form.
-
Dilute all solutions to the same final volume in volumetric flasks.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the nickel-dimethylglyoxime complex (typically around 447 nm).
-
Measure the absorbance of each standard and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of nickel in the diluted sample from the calibration curve.
-
Calculate the original concentration of nickel in the undiluted filtrate, which represents the solubility of this compound in the acidic solution.
-
Atomic Absorption Spectroscopy (AAS) Determination of Nickel Concentration
AAS is a highly sensitive method for determining the concentration of metal ions in a solution.
Materials:
-
This compound (NiCO₃)
-
Acidic solution (e.g., 0.1 M HCl)
-
Standard nickel solution (1000 ppm)
-
Atomic Absorption Spectrophotometer with a nickel hollow cathode lamp
-
Volumetric flasks and pipettes
Procedure:
-
Dissolution of this compound: Prepare the saturated this compound solution in the desired acid as described in the gravimetric protocol (steps 1-7).
-
Preparation of Calibration Standards: Prepare a series of standard nickel solutions of known concentrations (e.g., 0.5, 1, 2, 5 ppm) by diluting the 1000 ppm standard nickel solution. The diluent should be the same acidic solution used for the dissolution to match the matrix.
-
AAS Measurement:
-
Set up the AAS instrument according to the manufacturer's instructions for nickel analysis (wavelength typically 232.0 nm).
-
Aspirate the blank (the acidic solution), the standard solutions, and the filtered sample solution into the flame or graphite furnace of the AAS.
-
Record the absorbance readings for each solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of nickel in the sample solution from the calibration curve. This concentration is the solubility of this compound in the acidic solution.
-
Conclusion
The solubility of this compound is significantly enhanced in acidic solutions due to the reaction between carbonate ions and protons, which drives the dissolution equilibrium forward. This technical guide has provided the fundamental chemical principles, relevant quantitative data, and detailed experimental protocols for the determination of this compound solubility. The methodologies described, including gravimetric analysis, UV-Visible spectrophotometry, and atomic absorption spectroscopy, offer robust approaches for researchers and professionals in various scientific and industrial fields. The provided diagrams of the dissolution pathway and experimental workflow serve as clear visual aids to understand the core concepts.
References
Synthesis of Amorphous Nickel Carbonate for Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphous nickel carbonate and its basic derivatives have emerged as highly promising catalyst precursors, particularly in the fields of electrocatalysis for energy conversion and storage. Unlike their crystalline counterparts, amorphous materials possess a disordered atomic structure, which can lead to a higher density of unsaturated coordination sites and enhanced surface energy.[1] These characteristics are often associated with superior catalytic activity and stability. This technical guide provides a comprehensive overview of the synthesis of amorphous this compound, detailing various preparation methods, and summarizing its catalytic performance in key electrochemical reactions, namely the Oxygen Evolution Reaction (OER) and the Urea Oxidation Reaction (UOR).
The OER is a critical process in electrochemical water splitting for hydrogen production, a cornerstone of a future hydrogen economy.[2] Amorphous this compound-based materials have demonstrated remarkable efficiency as OER catalysts, often outperforming state-of-the-art noble metal oxides like RuO2.[2] The UOR, on the other hand, presents an energy-efficient alternative to the OER for hydrogen production, with the added benefit of treating urea-rich wastewater.[3] Amorphous this compound has also shown significant promise as a catalyst for the UOR, facilitating the conversion of urea into benign products.[4]
This guide aims to provide researchers and professionals with a detailed understanding of the synthesis-structure-performance relationships of amorphous this compound catalysts, enabling the rational design and development of advanced catalytic materials.
Synthesis Methodologies and Experimental Protocols
Several methods have been developed for the synthesis of amorphous this compound, each offering distinct advantages in terms of controlling the material's properties. The most common approaches include evaporation-induced precipitation, facile precipitation, and hydrothermal synthesis.
Evaporation-Induced Precipitation (EIP)
The EIP method is a low-temperature technique that allows for the preparation of hierarchical and amorphous basic this compound particles.[2]
Experimental Protocol:
-
Precursor Solution Preparation: A precursor solution is prepared by dissolving a specific amount of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and sodium carbonate (Na₂CO₃) in a mixture of deionized water and ethanol. The ratio of H₂O/Ni in the precursor mixture can be adjusted to tune the amorphous structure of the final product.[2]
-
Evaporation and Precipitation: The precursor solution is then heated to a relatively low temperature, typically around 60°C, to induce the evaporation of the solvent.[2] This gradual evaporation leads to the precipitation of amorphous basic this compound particles.
-
Washing and Drying: The resulting precipitate is collected, washed thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried under vacuum.
Facile Precipitation
This method involves the direct precipitation of amorphous this compound from a solution containing nickel ions and a carbonate source.[4]
Experimental Protocol:
-
Reactant Solutions: Prepare an aqueous solution of a soluble nickel salt, such as nickel chloride (NiCl₂) or nickel nitrate (Ni(NO₃)₂). Prepare a separate aqueous solution of a carbonate source, such as sodium carbonate (Na₂CO₃) or ammonium bicarbonate (NH₄HCO₃).[5]
-
Precipitation: The carbonate solution is added dropwise to the nickel salt solution under vigorous stirring at room temperature. The pH of the reaction mixture is a critical parameter and is typically controlled to be in the range of 7.8 to 8.5.[6]
-
Aging: The resulting suspension is aged for a specific period, often for several hours, to allow for the complete precipitation and formation of the amorphous structure.[7]
-
Collection and Purification: The precipitate is collected by centrifugation or filtration, followed by repeated washing with deionized water and ethanol to remove impurities. A final drying step, usually in a vacuum oven, yields the amorphous this compound powder.[5]
Hydrothermal Synthesis
Hydrothermal synthesis utilizes elevated temperatures and pressures to promote the formation of desired materials. This method can be employed to synthesize amorphous or poorly crystalline this compound with controlled morphologies.
Experimental Protocol:
-
Precursor Mixture: A reaction mixture is prepared by dissolving a nickel salt (e.g., nickel ammonium sulfate) and a carbonate source (e.g., ammonium bicarbonate) in deionized water.[3] The molar ratio of the reactants is a key parameter to control the final product.
-
Hydrothermal Treatment: The precursor mixture is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature, typically in the range of 210-250°C, for a duration of 2 to 8 hours.[3]
-
Product Recovery: After the hydrothermal treatment, the autoclave is cooled down to room temperature. The solid product is collected by filtration, washed extensively with deionized water, and then dried. A final heat treatment at a temperature between 260-295°C may be required to obtain the final this compound product.[3]
Data Presentation: Catalytic Performance
The catalytic performance of amorphous this compound is evaluated based on several key metrics, including overpotential, Tafel slope, and current density for OER and UOR. The following tables summarize the quantitative data from various studies.
Table 1: Oxygen Evolution Reaction (OER) Performance of Amorphous this compound Catalysts
| Catalyst | Synthesis Method | Electrolyte | Overpotential (mV) at 10 mA/cm² | Tafel Slope (mV/dec) | Stability | Reference |
| Amorphous Basic this compound | Evaporation-Induced Precipitation | 0.1 M KOH | 350 | 60 | Stable for 10,000 s | [2] |
| Amorphous NiCuOx | One-step method at room temperature | Carbonate system | 320 | - | Long-term durability | [8] |
| Amorphous NiFeOₓ(OH)y | - | - | 250 | 39 | Stable for 50 h at 50 mA/cm² | [9] |
Table 2: Urea Oxidation Reaction (UOR) Performance of Amorphous this compound Catalysts
| Catalyst | Synthesis Method | Electrolyte | Potential (V vs. RHE) at specified Current Density | Tafel Slope (mV/dec) | Stability | Reference |
| Amorphous this compound | Facile Precipitation | 1.0 M KOH + 0.5 M Urea | 1.6 V for 117.69 mA/cm² | 40.7 | - | [4] |
| Amorphous NiOₓ/NF | Photochemical Metal-Organic Deposition | 1.0 M KOH + 0.5 M Urea | 1.256 V for 10 mA/cm² | - | Decent durability at 100 mA/cm² | [6] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in the synthesis process and the catalytic mechanisms, Graphviz (DOT language) has been used to create the following diagrams.
Caption: Experimental workflows for the synthesis of amorphous this compound via three different methods.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105502523A - this compound preparation method - Google Patents [patents.google.com]
- 4. The Application of this compound as Catalyst_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Process for synthesis of basic this compound from diacidic base - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN100484882C - Method of preparing electronic grade this compound by sodium carbonate deposition - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Influence of Precursors on Nickel Carbonate Morphology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of precursor selection in controlling the morphology of nickel carbonate. The physical characteristics of this compound particles, including their size, shape, and surface area, are paramount in various applications, from catalyst development to the synthesis of advanced battery materials. Understanding and manipulating these properties through the careful selection of synthesis precursors is a key aspect of materials science and process development. This document provides a comprehensive overview of the effects of different nickel sources and precipitating agents on the resulting morphology of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
The Role of Precursors in Tailoring this compound Morphology
The synthesis of this compound typically involves the precipitation of a nickel salt solution with a carbonate source. The choice of both the nickel salt (e.g., nickel sulfate, nickel nitrate, nickel chloride) and the carbonate precursor (e.g., sodium carbonate, ammonium bicarbonate, urea) significantly influences the nucleation and growth kinetics of the this compound crystals, thereby determining the final morphology of the particles.
The anion of the nickel salt can affect the complexation of nickel ions in the solution, which in turn influences the precipitation rate and the resulting particle characteristics. For instance, nickel nitrate is often favored for producing well-dispersed nanoparticles with a small grain size.[1]
The carbonate source plays a crucial role in controlling the supersaturation of the solution. Rapid precipitation, often achieved with soluble carbonates like sodium carbonate, can lead to the formation of amorphous or poorly crystalline structures. In contrast, slower, more controlled precipitation, as seen with the hydrolysis of urea in hydrothermal methods, allows for the formation of more uniform and crystalline structures, such as spherical or flower-like morphologies.[2][3]
Quantitative Analysis of Precursor Effects on Morphology
The following tables summarize the quantitative impact of different precursors on the key morphological parameters of nickel-based materials, including this compound and its derivatives. It is important to note that much of the detailed quantitative research has been conducted on nickel hydroxide and mixed metal systems, which serve as valuable proxies for understanding the behavior of pure this compound.
Table 1: Effect of Nickel Source on the Morphology of Nickel-Based Materials
| Nickel Salt Precursor | Resulting Material | Morphology | Particle Size | Reference |
| Nickel Nitrate (Ni(NO₃)₂·6H₂O) | Ni-Al₂O₃ Catalyst | Well-dispersed nanoparticles | 6.80 nm | [1] |
| Nickel Chloride (NiCl₂·6H₂O) | Ni-Al₂O₃ Catalyst | Larger nanoparticles | 15.99 nm | [1] |
| Nickel Sulfate (NiSO₄) | Basic this compound | Spherical particles | Not specified | [4] |
Table 2: Effect of Carbonate/Precipitating Agent on the Morphology of Nickel-Based Materials
| Carbonate/Precipitating Agent | Nickel Salt | Synthesis Method | Resulting Material | Morphology | Particle Size | BET Surface Area | Reference |
| Sodium Carbonate (Na₂CO₃) | Nickel Sulfate | Precipitation | Basic this compound | Spherical | >0.7 g/cm³ (apparent density) | Not specified | [4] |
| Ammonium Bicarbonate (NH₄HCO₃) | Nickel Ammonium Sulfate | Hydrothermal | This compound | Uniform appearance | Not specified | Not specified | [5] |
| Urea (CO(NH₂)₂) | Nickel Nitrate | Hydrothermal | Nickel Hydroxide (with carbonate) | Flower-like clusters of nanosheets | Micrometer-sized clusters | Not specified | [2] |
| Hexamethylenetetramine (HMT) | Nickel Nitrate | Hydrothermal | Nickel Hydroxide (with low carbonate) | Flower-like clusters of nanosheets | Micrometer-sized clusters | Not specified | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound with different morphologies based on the selection of precursors.
Synthesis of Spherical Basic this compound via Precipitation
This protocol describes the preparation of high-density spherical basic this compound using nickel sulfate and sodium carbonate.[4]
Materials:
-
Nickel Sulfate (NiSO₄) solution (100 g/L Ni²⁺ concentration)
-
Sodium Carbonate (Na₂CO₃) solution (106 g/L)
-
Deionized water
Equipment:
-
Reaction vessel with automatic pH control and stirring
-
Pressurized spray nozzle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Maintain the reaction vessel at a constant temperature of 40°C.
-
Continuously feed the nickel sulfate solution into the reactor through a pressurized spray nozzle.
-
Simultaneously, add the sodium carbonate solution to the reactor to maintain a constant pH of 8.0. The addition should be controlled by an automatic pH control system.
-
Maintain a constant stirring speed of 300 r/min throughout the reaction.
-
After the reaction is complete, filter the resulting precipitate.
-
Wash the precipitate thoroughly with deionized water to remove any soluble impurities.
-
Dry the washed precipitate in an oven to obtain spherical basic this compound.
Hydrothermal Synthesis of this compound with Controlled Morphology
This protocol outlines a general hydrothermal method for synthesizing this compound where the morphology can be influenced by the choice of carbonate precursor (e.g., urea). This method is adapted from procedures used for nickel hydroxide and mixed metal carbonates.[2][3]
Materials:
-
Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve a stoichiometric amount of nickel nitrate hexahydrate and urea in deionized water in a beaker. For example, 2 mmol of Ni(NO₃)₂·6H₂O and 20 mmol of urea in 20 mL of deionized water.[2]
-
Stir the solution for 30 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a desired temperature (e.g., 120-180°C) for a specific duration (e.g., 6-24 hours). The temperature and time will influence the morphology.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).
Visualizing Synthesis Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical relationships between precursor selection and the resulting this compound morphology.
Caption: Workflow for the synthesis of spherical basic this compound.
Caption: Factors influencing this compound morphology.
Conclusion
The morphology of this compound is a highly tunable property that is directly influenced by the selection of precursors and synthesis conditions. Nickel salts such as nitrate and sulfate, and carbonate sources like sodium carbonate and urea, each impart distinct characteristics to the final product. By carefully controlling parameters such as temperature, pH, and the method of synthesis (e.g., precipitation vs. hydrothermal), researchers can achieve a range of morphologies from well-dispersed nanoparticles to complex hierarchical structures like spheres and flower-like assemblies. The provided data, protocols, and diagrams serve as a foundational guide for the rational design and synthesis of this compound with desired morphological properties for advanced applications.
References
A Technical Guide to the Formation of Basic Nickel Carbonate vs. Pure Nickel Carbonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the distinct formation pathways of basic nickel carbonate and pure this compound, providing a comparative analysis of their synthesis protocols, critical reaction parameters, and physicochemical properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a nuanced understanding of these two compounds.
Introduction
This compound exists in two primary forms: pure this compound (NiCO₃) and basic this compound (with a general formula of xNiCO₃·yNi(OH)₂·zH₂O). While both are crucial precursors in the synthesis of nickel-based materials, their formation chemistries and resultant properties differ significantly. The selection between pure and basic this compound is contingent upon the specific application, as their reactivity and composition directly influence the characteristics of the final product. Basic this compound, for instance, is often preferred for catalytic applications due to the nature of the nickel oxide produced upon its calcination.[1]
Formation Pathways and Controlling Factors
The synthesis of either pure or basic this compound is primarily governed by the choice of precipitating agent and the reaction conditions, most notably pH.
-
Basic this compound Formation: The precipitation of basic this compound is typically achieved by reacting a soluble nickel salt, such as nickel sulfate (NiSO₄) or nickel nitrate (Ni(NO₃)₂), with an alkaline carbonate source like sodium carbonate (Na₂CO₃) in an aqueous medium.[2] The reaction proceeds in an alkaline environment, where the hydrolysis of carbonate ions and the presence of hydroxide ions lead to the co-precipitation of this compound and nickel hydroxide. The general chemical equation for the formation of a basic this compound is:
4Ni²⁺ + CO₃²⁻ + 6OH⁻ + 4H₂O → Ni₄CO₃(OH)₆(H₂O)₄[1]
Key factors influencing the formation and composition of basic this compound include:
-
pH: Alkaline conditions are essential for the formation of the hydroxide component. The final pH of the reaction mixture is a critical parameter to control the ratio of carbonate to hydroxide in the precipitate.[2][3]
-
Reactant Concentrations: The concentrations of the nickel salt and the carbonate solution impact the rate of precipitation and the morphology of the resulting particles.[4]
-
Temperature: Temperature can affect the solubility of the reactants and the crystalline structure of the precipitate.
-
-
Pure this compound Formation: The synthesis of pure this compound (NiCO₃) necessitates conditions that prevent the formation of nickel hydroxide. This is often achieved through methods that avoid strongly alkaline environments or utilize reactants that favor the direct precipitation of the simple carbonate. Common methods include:
-
Hydrothermal Synthesis: Reacting a nickel salt with a bicarbonate, such as ammonium bicarbonate (NH₄HCO₃) or sodium bicarbonate (NaHCO₃), under elevated temperature and pressure in a sealed vessel.[5][6] The bicarbonate acts as a pH buffer, preventing the solution from becoming highly alkaline.
-
Oxidation of Nickel Powder: A method involving the oxidation of nickel powder in the presence of ammonia and carbon dioxide. Subsequent boiling of the solution causes the precipitation of pure this compound.[7]
-
Electrolytic Oxidation: The electrolysis of nickel metal in an environment saturated with carbon dioxide can also yield hydrated this compound.[1]
-
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of both basic and pure this compound.
Synthesis of Basic this compound
This protocol is based on the precipitation reaction between nickel sulfate and a mixed alkali solution.
Materials:
-
Nickel Sulfate (NiSO₄·6H₂O)
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Equipment:
-
Reaction vessel with a stirrer
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Precipitation:
-
Maintain the reaction vessel at a controlled temperature (e.g., room temperature, unless otherwise specified).
-
Simultaneously add the nickel sulfate solution and the mixed alkali solution to the reaction vessel under constant stirring.
-
Continuously monitor and control the pH of the reaction mixture, maintaining it within the range of 7.8 to 8.9.[3]
-
-
Aging:
-
After the addition of reactants is complete, continue stirring the slurry for a defined period (e.g., 1-2 hours) to allow for the aging of the precipitate. This step can influence particle size and morphology.[3]
-
-
Filtration and Washing:
-
Filter the precipitate using a suitable filtration apparatus.
-
Wash the filter cake with deionized water to remove soluble impurities, such as sodium sulfate. The washing process can be repeated until the conductivity of the filtrate is close to that of deionized water.
-
-
Drying:
-
Dry the washed precipitate in an oven at a temperature of approximately 80-120°C until a constant weight is achieved.[8]
-
Synthesis of Pure this compound (Hydrothermal Method)
This protocol describes the synthesis of pure this compound using nickel ammonium sulfate and ammonium bicarbonate under hydrothermal conditions.[5][6]
Materials:
-
Nickel Ammonium Sulfate ((NH₄)₂Ni(SO₄)₂·6H₂O)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Deionized Water
Equipment:
-
High-pressure reaction vessel (autoclave) with a polytetrafluoroethylene (PTFE) lining
-
Stirrer
-
Filtration apparatus
-
Drying and calcination furnace
Procedure:
-
Preparation of Reactant Solution:
-
Reaction Mixture:
-
Hydrothermal Reaction:
-
Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Filter the resulting precipitate and wash it repeatedly with deionized water.
-
-
Drying and Calcination:
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of basic and pure this compound.
Table 1: Synthesis Parameters for Basic this compound
| Parameter | Value | Reference |
| Nickel Salt | Nickel Sulfate (NiSO₄) | [3] |
| Precipitant | Sodium Carbonate (Na₂CO₃) & Sodium Hydroxide (NaOH) | [3] |
| Ni²⁺ Concentration | 60 - 100 g/L | [3] |
| NaOH Concentration | 15 - 20 g/L | [3] |
| Na₂CO₃ Concentration | 53 - 67 g/L | [3] |
| Reaction pH | 7.8 - 8.9 | [3] |
| Temperature | Room Temperature | [3] |
| Aging Time | 1 - 2 hours | [3] |
Table 2: Synthesis Parameters for Pure this compound (Hydrothermal Method)
| Parameter | Value | Reference |
| Nickel Salt | Nickel Ammonium Sulfate ((NH₄)₂Ni(SO₄)₂·6H₂O) | [5] |
| Precipitant | Ammonium Bicarbonate (NH₄HCO₃) | |
| Ni²⁺ Concentration | 0.1 - 1 mol/L | |
| Molar Ratio (NH₄HCO₃:Ni²⁺) | 4:1 - 6:1 | |
| Reaction Temperature | 210 - 250 °C | |
| Reaction Time | 2 - 8 hours | |
| Calcination Temperature | 260 - 295 °C | [6] |
Physicochemical Characterization
The distinction between basic and pure this compound can be confirmed through various analytical techniques:
-
X-ray Diffraction (XRD): XRD patterns are used to identify the crystalline phases present. Pure NiCO₃ will exhibit a distinct diffraction pattern corresponding to its crystal structure (e.g., rhombohedral), while basic this compound will show a more complex pattern, often with broader peaks, indicative of its mixed carbonate-hydroxide nature and potentially lower crystallinity.
-
Thermogravimetric Analysis (TGA): TGA can differentiate the two compounds based on their thermal decomposition profiles. Basic this compound will typically show a multi-step weight loss corresponding to the loss of water molecules followed by the decomposition of both hydroxide and carbonate groups. Pure this compound will exhibit a simpler decomposition pattern, primarily involving the loss of carbon dioxide to form nickel oxide.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra can provide information about the functional groups present. The spectrum of basic this compound will show characteristic absorption bands for both carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups, whereas the spectrum of pure this compound will be dominated by the carbonate bands.
Visualizing the Formation Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and key relationships in the formation of basic and pure this compound.
Caption: Experimental workflow for the synthesis of basic this compound.
Caption: Experimental workflow for the synthesis of pure this compound.
References
- 1. Nickel(II) carbonate - Wikipedia [en.wikipedia.org]
- 2. US9422167B2 - Method for forming basic this compound - Google Patents [patents.google.com]
- 3. Process for synthesis of basic this compound from diacidic base - Eureka | Patsnap [eureka.patsnap.com]
- 4. Study on rapid preparation process of high-density spherical basic this compound [wjygy.com.cn]
- 5. Page loading... [guidechem.com]
- 6. CN105502523A - this compound preparation method - Google Patents [patents.google.com]
- 7. This compound | NiCO3 | CID 18746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN100484882C - Method of preparing electronic grade this compound by sodium carbonate deposition - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrochemical Properties of Nickel Carbonate Electrodes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of nickel carbonate-based electrodes, with a particular focus on their application in energy storage systems such as supercapacitors and batteries. This document summarizes key performance metrics, details experimental protocols for synthesis and characterization, and visualizes the fundamental processes governing their electrochemical behavior.
Introduction
This compound (NiCO₃) and its derivatives, particularly this compound hydroxides and nickel-cobalt carbonate hydroxides, have emerged as promising electrode materials for high-performance energy storage devices. Their unique structural characteristics and rich redox chemistry, centered around the Ni²⁺/Ni³⁺ transition, enable high specific capacitance and energy density. This guide serves as a technical resource for researchers and scientists working on the development of advanced electrode materials.
Electrochemical Performance of this compound-Based Electrodes
The performance of this compound-based electrodes is typically evaluated based on their specific capacitance, energy density, power density, and cycling stability. The following tables summarize key quantitative data from various studies on this compound and nickel-cobalt carbonate hydroxide electrodes.
Table 1: Electrochemical Performance of this compound and Nickel Hydroxide Electrodes
| Electrode Material | Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability | Reference |
| Ni₂(CO₃)(OH)₂ | Hydrothermal | 6M KOH | 833.2 | 3 | - | [1] |
| Ni(OH)₂ | Hydrothermal (HMT) | 1M KOH | ~870 | 1 | 92-96% after 1000 cycles | [2] |
| Ni(OH)₂ | Hydrothermal (Urea) | 1M KOH | Significantly lower than HMT-derived | 1 | - | [2] |
| This compound Hydroxide | Hydrothermal | 6M KOH | 169.6 (mAh/g) | 1 | Good | [2] |
Table 2: Electrochemical Performance of Nickel-Cobalt Carbonate Hydroxide Electrodes
| Electrode Material | Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability | Reference |
| NiCo-CH-180 | Solvothermal | 2M KOH | 762 | 1 | 52 | 1500 | 76.2% after 5000 cycles | [3] |
| Monolayer Ni-Co hydroxyl carbonate | Hydrothermal | PVA/KOH | 2266 | 0.5 | 50 | 8690 | 100% after 19000 cycles | [4] |
| NiCo(CO₃)(OH)₂ nanowire | - | - | 1288.2 (mAh/g) | 3 | 35.5 | 2555.6 | 80.7% after 10,000 cycles | [5] |
| Ni₂Co-CHH | Hydrothermal | - | 1649.51 | 1 | - | - | 80.86% after 3000 cycles | [6] |
| Ni-Co carbonate hydroxide (Ni:Co=1:2) | Hydrothermal | - | 735.33 | - | 42.9 | 285 | 95.4% after 3000 cycles (for Co-rich) | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-based materials and their electrochemical characterization.
Synthesis of this compound Hydroxide Electrodes
A common method for synthesizing this compound hydroxide is the hydrothermal method.
Hydrothermal Synthesis Protocol:
-
Precursor Solution Preparation: Dissolve a nickel salt (e.g., 2 mmol of Ni(NO₃)₂·6H₂O) and a carbonate/hydroxide source (e.g., 20 mmol of urea or 10 mmol of hexamethylenetetramine (HMT)) in deionized water (e.g., 20 mL).[2]
-
Mixing: Stir the solution for 30 minutes to ensure homogeneity.[2]
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 80-140°C) for a designated duration (e.g., 24-48 hours).[2]
-
Product Recovery: After the autoclave cools down to room temperature, filter the precipitate, wash it several times with deionized water and ethanol, and then dry it in an oven (e.g., at 60-80°C for 12 hours).
References
- 1. researchgate.net [researchgate.net]
- 2. Your First Experiment: Cyclic Charge Discharge Gamry Instruments [gamry.com]
- 3. Influence of the carbonate ion on characteristics of electrochemically synthesized layered (α+β) nickel hydroxide - Europub [europub.co.uk]
- 4. Nickel(II) hydroxide - Wikipedia [en.wikipedia.org]
- 5. Electrochemical Analysis of Carbon-Based Supercapacitors Using Finite Element Modeling and Impedance Spectroscopy [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Genesis of Enduring Power: A Technical Guide to Nickel Carbonate as a Precursor for Single-Crystal Cathodes
For Immediate Release
In the relentless pursuit of next-generation energy storage solutions, the architecture of cathode materials stands as a cornerstone for innovation. This whitepaper delves into the critical role of nickel carbonate as a precursor in the synthesis of single-crystal, nickel-rich cathode materials, offering a comprehensive guide for researchers, scientists, and professionals in the field of battery technology and drug development. By providing a meticulous examination of synthesis protocols, quantitative performance data, and the underlying chemical pathways, this document aims to illuminate the advantages and intricacies of employing this compound for the development of high-performance, long-lasting lithium-ion batteries.
Introduction: The Shift to Single-Crystal Cathodes
The evolution of lithium-ion battery technology is intrinsically linked to the advancement of its constituent materials. Nickel-rich cathodes, such as LiNixMnyCozO2 (NMC), are at the forefront of this evolution, promising higher energy densities. However, conventional polycrystalline NMC cathodes are susceptible to performance degradation mechanisms, including intergranular cracking and detrimental side reactions with the electrolyte. These issues are exacerbated in nickel-rich compositions.
A promising solution to these challenges lies in the transition from polycrystalline to single-crystal cathodes. Single-crystal structures, devoid of grain boundaries, exhibit enhanced structural integrity and thermal stability, mitigating the mechanical stresses that lead to capacity fade. The choice of precursor material is paramount in the synthesis of these advanced cathodes, with this compound emerging as a viable and compelling option.
The Precursor of Choice: Advantages of this compound
While hydroxide co-precipitation has been a common route for producing NMC precursors, the use of carbonate co-precipitation offers distinct advantages. The carbonate co-precipitation method can improve the structural properties, discharge capacity, and particle porosity of the final cathode material. Furthermore, the synthesis of transition metal carbonate precursors can be achieved with a high degree of homogeneity, ensuring a uniform distribution of nickel, manganese, and cobalt at the atomic level. This atomic-level mixing is crucial for the electrochemical performance of the final NMC cathode.
Synthesis of Single-Crystal Cathodes from this compound: A Step-by-Step Approach
The synthesis of single-crystal NMC cathodes from a this compound precursor is a multi-stage process that demands precise control over various parameters. The overall workflow can be broadly categorized into two main stages: the co-precipitation of the mixed-metal carbonate precursor and the subsequent lithiation via a high-temperature solid-state reaction.
Experimental Protocol: Carbonate Co-precipitation of the NMC Precursor
A common method for synthesizing a mixed-metal carbonate precursor involves the controlled co-precipitation of nickel, manganese, and cobalt salts in an aqueous solution.
Starting Materials:
-
Nickel Sulfate (NiSO4·6H2O), Manganese Sulfate (MnSO4·H2O), Cobalt Sulfate (CoSO4·7H2O) (or corresponding nitrate salts)
-
Sodium Carbonate (Na2CO3) or Ammonium Carbonate ((NH4)2CO3) as the precipitating agent
-
Ammonia solution (NH3·H2O) as a chelating agent (optional, more common in hydroxide co-precipitation but can be used to control particle morphology)
Procedure:
-
Solution Preparation: Prepare aqueous solutions of the transition metal sulfates (or nitrates) in the desired stoichiometric ratio (e.g., for NMC811, a molar ratio of Ni:Mn:Co = 8:1:1). Prepare a separate aqueous solution of the precipitating agent (e.g., 2.0 M Na2CO3).
-
Co-precipitation Reaction: The transition metal solution and the precipitating agent solution are simultaneously and slowly added to a continuously stirred tank reactor (CSTR) containing deionized water.
-
Parameter Control: Throughout the reaction, maintain a constant temperature (typically 50-70°C) and pH (typically 7.0-8.5). The pH is a critical parameter that influences the nucleation and growth of the precursor particles and can be controlled by adjusting the feed rate of the precipitating agent. The stirring rate is also maintained at a constant speed to ensure homogeneity.
-
Aging: After the addition of the reactants is complete, the resulting slurry is typically aged for a period of time (e.g., 1-5 hours) under continuous stirring to allow for the growth and crystallization of the precursor particles.
-
Washing and Drying: The precipitated mixed-metal carbonate is then filtered, washed repeatedly with deionized water to remove residual ions (such as sodium and sulfate), and dried in an oven (e.g., at 80-120°C for 12-24 hours).
Experimental Protocol: Lithiation and Calcination
The dried carbonate precursor is then mixed with a lithium source and subjected to a high-temperature calcination process to form the final single-crystal NMC cathode material.
Starting Materials:
-
Dried NMC carbonate precursor
-
Lithium Carbonate (Li2CO3) or Lithium Hydroxide (LiOH·H2O) as the lithium source. For high-nickel compositions, LiOH·H2O is often preferred due to its lower decomposition temperature.[1]
Procedure:
-
Mixing: The carbonate precursor and the lithium source are intimately mixed in a specific molar ratio. A slight excess of the lithium source (e.g., 5 mol%) is typically used to compensate for lithium volatilization at high temperatures.
-
Pre-sintering (optional): The mixture may undergo a pre-sintering step at a lower temperature (e.g., 400-600°C) for several hours.
-
Calcination: The mixture is then calcined at a high temperature, typically in the range of 850-950°C, for an extended period (e.g., 10-20 hours) in an oxygen-rich atmosphere or in air.[2] The precise temperature and duration are critical for promoting the growth of single crystals.
-
Cooling: After calcination, the material is cooled to room temperature. A controlled cooling rate may be employed to minimize thermal stress and prevent cracking.
Data Presentation: Electrochemical Performance
The electrochemical performance of single-crystal NMC cathodes derived from carbonate precursors is a key indicator of their viability. The following tables summarize representative quantitative data from various studies.
| Cathode Composition | Precursor Type | Initial Discharge Capacity (mAh/g) | Cycle Life (Capacity Retention) | C-Rate | Voltage Window (V) |
| LiNi0.6Co0.2Mn0.2O2 (NMC622) | Carbonate | ~180 | 96.2% after 150 cycles[2] | 1C | Not Specified |
| LiNi0.8Co0.1Mn0.1O2 (NMC811) | Carbonate | ~160 | 95.56% recovery (from 5.0C to 0.1C) | 0.1C | Not Specified |
| LiNi0.5Co0.2Mn0.3O2 (NMC532) | Carbonate | >150 | Thousands of cycles with minor fade[2] | Not Specified | >4.3 |
| Parameter | Single-Crystal NMC (from Hydroxide Precursor) | Polycrystalline NMC |
| Capacity Retention (High Ni-content) | Generally superior to polycrystalline[2] | Prone to rapid fade due to microcracking[2] |
| Thermal Stability | Improved due to lack of grain boundaries[2] | Can be a safety concern |
| Volumetric Energy Density | Potentially higher due to better packing | Can be limited by particle morphology |
Visualizing the Process and Logic
To better illustrate the relationships and workflows described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for single-crystal NMC cathode synthesis.
Caption: Key parameter relationships in cathode synthesis.
Characterization of Precursor and Final Product
A thorough characterization of both the this compound precursor and the final single-crystal cathode is essential to ensure quality and performance.
Precursor Characterization:
-
Scanning Electron Microscopy (SEM): To analyze the morphology, particle size, and size distribution of the precursor particles.
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the mixed-metal carbonate.
-
Inductively Coupled Plasma (ICP) Spectroscopy: To verify the stoichiometric ratio of the transition metals.
-
BET (Brunauer-Emmett-Teller) Analysis: To measure the specific surface area of the precursor powder.
Cathode Characterization:
-
SEM: To observe the morphology and size of the single crystals and to check for any agglomeration.
-
XRD: To confirm the formation of the desired layered NMC phase (α-NaFeO2 structure) and to assess the degree of cation mixing (the ratio of the (003) and (104) peak intensities is a common indicator).
-
Electrochemical Testing: Galvanostatic cycling is performed in coin cells to evaluate the specific capacity, coulombic efficiency, cycling stability, and rate capability of the cathode material.
Conclusion and Future Outlook
The utilization of this compound as a precursor for single-crystal NMC cathodes presents a promising avenue for the development of high-energy-density, long-cycle-life lithium-ion batteries. The carbonate co-precipitation route offers a scalable and effective method for producing homogeneous precursors, which are essential for the growth of high-quality single crystals. Precise control over synthesis parameters, from the initial co-precipitation to the final calcination, is critical in tailoring the material properties for optimal electrochemical performance.
Future research should focus on further optimizing the carbonate co-precipitation process to fine-tune the precursor morphology and on developing a deeper understanding of the solid-state transformation from the carbonate precursor to the final single-crystal oxide. Such advancements will undoubtedly accelerate the commercialization of single-crystal cathodes, paving the way for safer, more powerful, and more durable energy storage solutions.
References
Methodological & Application
Application Notes and Protocols for Nickel Carbonate Precursors in Li-ion Battery Cathodes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of nickel carbonate as a precursor in the synthesis of nickel-rich cathode materials for lithium-ion batteries, with a focus on Nickel Manganese Cobalt (NMC) oxides.
Introduction
Nickel-rich cathode materials, such as LiNixMnyCozO₂ (NMC), are at the forefront of research and development for high-energy-density lithium-ion batteries. The properties of the final cathode material, including its electrochemical performance and stability, are critically dependent on the characteristics of the precursor materials. This compound (NiCO₃) and its mixed-metal variants (e.g., (Ni,Mn,Co)CO₃) are important precursors for synthesizing these advanced cathode materials. The carbonate co-precipitation method offers a robust route to produce homogeneous, spherical precursor particles with controlled morphology and composition, which are essential for achieving high-performance cathodes.
This application note details the synthesis of NMC cathode materials via a carbonate precursor route, covering the co-precipitation of the mixed metal carbonate and its subsequent conversion to the final lithiated oxide.
Synthesis of Nickel Manganese Cobalt (NMC) Carbonate Precursor
The co-precipitation method is widely employed to synthesize mixed transition metal carbonate precursors. This process involves the simultaneous precipitation of nickel, manganese, and cobalt ions from a solution to form a homogeneous carbonate compound. The morphology, particle size, and composition of the precursor can be tailored by controlling reaction parameters such as pH, temperature, stirring rate, and reactant concentrations.
Experimental Protocol: Co-precipitation of Ni₀.₈Mn₀.₁Co₀.₁CO₃ Precursor
This protocol describes the synthesis of a nickel-rich NMC carbonate precursor with a stoichiometric ratio of Ni:Mn:Co = 8:1:1.
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O) or Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)
-
Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) or Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
Sodium carbonate (Na₂CO₃) or Urea (CO(NH₂)₂) as precipitating agent
-
Ammonium hydroxide (NH₄OH) as a chelating agent (optional, primarily for hydroxide co-precipitation but can influence carbonate morphology)
-
Deionized water
Equipment:
-
Continuously Stirred Tank Reactor (CSTR)
-
Peristaltic pumps for controlled addition of reactants
-
pH meter and controller
-
Heating mantle or water bath with temperature controller
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Metal Salt Solution: Prepare a 2.0 M aqueous solution of mixed metal salts by dissolving stoichiometric amounts of nickel, manganese, and cobalt salts in deionized water. For Ni₀.₈Mn₀.₁Co₀.₁ composition, the molar ratio of Ni:Mn:Co salts should be 8:1:1.
-
Precipitating Agent Solution: Prepare a 2.0 M aqueous solution of sodium carbonate.
-
-
Co-precipitation Reaction:
-
Add a specific volume of deionized water to the CSTR and heat to the desired reaction temperature, typically between 50-60 °C.
-
Begin stirring at a constant rate, for instance, 1000 rpm, to ensure a homogeneous reaction environment.[1]
-
Simultaneously and slowly pump the metal salt solution and the sodium carbonate solution into the CSTR. Maintain a constant pH in the reactor, typically between 7.0 and 8.0 for carbonate precipitation. A pH controller can be used to adjust the addition rate of the precipitating agent.
-
Continue the reaction for a set duration, often several hours (e.g., 10-20 hours), to allow for particle growth and to achieve a steady state.[2]
-
-
Washing and Drying:
-
After the reaction is complete, stop the addition of reactants and continue stirring for a short period to ensure complete precipitation.
-
Filter the resulting precipitate using a Büchner funnel and wash thoroughly with deionized water to remove residual ions, such as sodium and sulfate.
-
Dry the washed precursor powder in an oven at 80-120 °C overnight.
-
Physicochemical Properties of NMC Carbonate Precursors
The physical and chemical properties of the synthesized carbonate precursor are crucial for the performance of the final cathode material. Key parameters and their typical ranges are summarized in the table below.
| Property | Typical Value Range | Significance |
| Composition | Target stoichiometry (e.g., Ni:Mn:Co = 8:1:1) | Determines the electrochemical properties of the final cathode. |
| Particle Size (D50) | 5 - 15 µm | Influences the tap density and volumetric energy density of the cathode. |
| Particle Morphology | Spherical | Spherical morphology with a narrow size distribution leads to better packing, higher tap density, and improved electrochemical performance. |
| Tap Density | 1.5 - 2.2 g/cm³ | A higher tap density is desirable for achieving a higher volumetric energy density in the battery. |
| BET Surface Area | 20 - 60 m²/g | A higher surface area can enhance the reaction kinetics during lithiation but may also lead to more side reactions with the electrolyte. |
Synthesis of LiNi₀.₈Mn₀.₁Co₀.₁O₂ Cathode Material
The dried NMC carbonate precursor is subsequently mixed with a lithium source and calcined at high temperatures to form the final layered oxide cathode material.
Experimental Protocol: Solid-State Calcination
Materials:
-
Synthesized and dried Ni₀.₈Mn₀.₁Co₀.₁CO₃ precursor powder
-
Lithium carbonate (Li₂CO₃) or Lithium hydroxide monohydrate (LiOH·H₂O)
-
Ethanol (for wet mixing, optional)
Equipment:
-
High-precision balance
-
Ball mill or mortar and pestle for mixing
-
Tube furnace with a controlled atmosphere (air or oxygen)
-
Alumina or ceramic crucibles
Procedure:
-
Mixing:
-
Thoroughly mix the Ni₀.₈Mn₀.₁Co₀.₁CO₃ precursor with Li₂CO₃. A slight excess of the lithium source (e.g., a Li:(Ni+Mn+Co) molar ratio of 1.02-1.05:1) is typically used to compensate for lithium loss at high temperatures.[1]
-
The mixing can be performed by dry ball milling or wet mixing in ethanol followed by drying.
-
-
Calcination:
-
Place the mixed powder in an alumina crucible and transfer it to a tube furnace.
-
The calcination is often a two-step process:
-
Pre-calcination: Heat the mixture to a lower temperature (e.g., 450-500 °C) for several hours (e.g., 5 hours) to decompose the carbonate precursor.
-
Final Calcination: Increase the temperature to the final sintering temperature, typically between 750-900 °C for Ni-rich NMC, and hold for an extended period (e.g., 12-24 hours).[3][4] The calcination should be performed in an air or oxygen atmosphere to ensure the formation of the desired layered oxide structure.
-
-
After calcination, allow the furnace to cool down slowly to room temperature.
-
-
Post-treatment:
-
Gently grind the calcined powder to break up any agglomerates.
-
Characterization of Precursor and Cathode Material
A comprehensive characterization of both the precursor and the final cathode material is essential to ensure the desired properties and performance.
| Characterization Technique | Purpose |
| X-ray Diffraction (XRD) | To identify the crystal structure and phase purity of the precursor and the final cathode material. |
| Scanning Electron Microscopy (SEM) | To observe the particle morphology, size, and size distribution. |
| Energy-Dispersive X-ray Spectroscopy (EDS) | To determine the elemental composition and distribution within the particles. |
| Thermogravimetric Analysis (TGA) | To study the thermal decomposition behavior of the precursor and determine the optimal calcination temperature. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area of the precursor and final cathode powders. |
| Galvanostatic Cycling | To evaluate the electrochemical performance of the cathode material, including specific capacity, cycling stability, and rate capability. |
| Cyclic Voltammetry (CV) | To investigate the electrochemical reaction kinetics and phase transitions during charging and discharging. |
Electrochemical Performance Data
The electrochemical performance of NMC cathodes derived from carbonate precursors is highly dependent on the synthesis conditions. The following table summarizes typical performance data for NMC811 synthesized from a carbonate precursor.
| Parameter | Typical Value |
| Initial Discharge Capacity | 180 - 200 mAh/g (at 0.1C rate)[3] |
| Voltage Range | 2.8 - 4.3 V vs. Li/Li⁺ |
| C-rate | 0.1C to 5C |
| Capacity Retention | > 90% after 100 cycles (at 1C rate) |
| Coulombic Efficiency | > 99% |
Visualizations
Experimental Workflow for NMC Carbonate Precursor Synthesis
Caption: Workflow for the synthesis of NMC carbonate precursor.
Experimental Workflow for NMC Cathode Material Synthesis
Caption: Workflow for the synthesis of NMC cathode material.
Relationship between Synthesis Parameters and Precursor Properties
Caption: Key synthesis parameters and their influence on precursor properties.
References
Application Notes and Protocols for the Preparation of Nickel Oxide Nanoparticles from Nickel Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel oxide (NiO) nanoparticles are of significant interest in various scientific and industrial fields, including catalysis, energy storage, and biomedical applications. Their unique electronic, magnetic, and catalytic properties make them promising candidates for use in drug delivery systems, as antimicrobial agents, and in biosensors. The synthesis of NiO nanoparticles with controlled size and morphology is crucial for optimizing their performance in these applications. One effective and reproducible method for preparing NiO nanoparticles is through the thermal decomposition of a nickel carbonate precursor. This two-step method involves the initial precipitation of a this compound-containing precursor, followed by a controlled calcination process to yield NiO nanoparticles with desired characteristics. This document provides detailed protocols and data for the synthesis of NiO nanoparticles from this compound.
Data Presentation
The properties of the resulting nickel oxide nanoparticles are highly dependent on the synthesis and calcination conditions. The following table summarizes the relationship between key experimental parameters and the characteristics of the synthesized NiO nanoparticles.
| Precursor Synthesis Method | Precipitation Temperature (°C) | Calcination Temperature (°C) | Calcination Time (h) | Average Particle/Crystallite Size (nm) |
| Chemical Precipitation (Nickel Nitrate + Ammonium Carbonate) | Ambient | Not specified | Not specified | 16 |
| Chemical Precipitation (Nickel Nitrate + Ammonium Carbonate) | 70 | Not specified | Not specified | 36 |
| Calcination of Basic this compound derived gel | Not applicable | 400 | 1 | ~14 |
| Chemical Co-precipitation | Not applicable | 350 | 5 | 41 |
| Chemical Co-precipitation | Not applicable | 550 | 5 | >100 |
| Chemical Co-precipitation | Not applicable | 650 | 5 | >100 |
| Hydrolytic Synthesis | Room Temperature | 300 | 2 | 4.97 (crystallite size) |
| Hydrolytic Synthesis | Room Temperature | 500 | 2 | ~17.8 (crystallite size) |
| Hydrolytic Synthesis | Room Temperature | 700 | 2 | ~17.8 (crystallite size) |
Experimental Protocols
This section outlines the detailed methodology for the preparation of nickel oxide nanoparticles, which involves two main stages: the synthesis of the this compound precursor and its subsequent thermal decomposition.
Part 1: Synthesis of this compound Precursor via Chemical Precipitation
This protocol describes the synthesis of a this compound-containing precursor from nickel nitrate and ammonium carbonate.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized water
-
Ethanol
-
Beakers
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of nickel(II) nitrate hexahydrate in deionized water.
-
Prepare a solution of ammonium carbonate in deionized water.
-
-
Precipitation:
-
Place the nickel nitrate solution in a beaker on a magnetic stirrer.
-
Slowly add the ammonium carbonate solution dropwise to the nickel nitrate solution while stirring continuously. A light green precipitate of the this compound precursor will form.
-
The precipitation can be carried out at ambient temperature or elevated temperatures (e.g., 70 °C) to influence the precursor characteristics and final NiO nanoparticle size.[1]
-
-
Aging and Separation:
-
Continue stirring the mixture for a designated period (e.g., 1-2 hours) to allow the precipitate to age.
-
Separate the precipitate from the solution by centrifugation.
-
-
Washing:
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
Perform a final wash with ethanol to aid in drying.
-
-
Drying:
-
Dry the washed precipitate in an oven at a low temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved. The resulting powder is the this compound precursor.
-
Part 2: Thermal Decomposition of this compound Precursor to Nickel Oxide Nanoparticles
This protocol details the conversion of the synthesized this compound precursor into nickel oxide nanoparticles through calcination.
Materials:
-
Dried this compound precursor powder
-
Ceramic crucible
-
Muffle furnace
Procedure:
-
Sample Preparation:
-
Place a known amount of the dried this compound precursor powder into a ceramic crucible.
-
-
Calcination:
-
Place the crucible in a muffle furnace.
-
Heat the furnace to the desired calcination temperature. The temperature can be varied to control the size of the resulting NiO nanoparticles. For example, calcination at 400 °C can produce particles around 14 nm.[2] Higher temperatures, such as 550 °C or 650 °C, will result in larger particle sizes.[3]
-
Maintain the temperature for a specific duration (e.g., 1-5 hours).[2][3]
-
-
Cooling and Collection:
-
After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally.
-
Once cooled, carefully remove the crucible from the furnace. The resulting black or greenish-black powder is nickel oxide nanoparticles.
-
Store the NiO nanoparticles in a desiccator to prevent moisture absorption.
-
Mandatory Visualization
Caption: Experimental workflow for NiO nanoparticle synthesis.
References
Application Notes and Protocols: Nickel Carbonate in Heterogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel carbonate (NiCO₃) and its basic forms (e.g., NiCO₃·2Ni(OH)₂·4H₂O) are versatile and cost-effective precursors for the synthesis of highly active nickel-based heterogeneous catalysts.[1][2][3] The thermal decomposition of this compound yields nickel oxide (NiO), which can be subsequently reduced to metallic nickel, forming the active sites for a variety of catalytic transformations.[4] The properties of the final catalyst, including particle size, dispersion, and metal-support interactions, are influenced by the synthesis method of the initial this compound.[5] This document provides detailed application notes and experimental protocols for the use of this compound in key areas of heterogeneous catalysis, including electrocatalysis and gas-phase reactions.
Key Applications and Experimental Protocols
Electrocatalysis
This compound-derived materials have emerged as promising electrocatalysts for energy-related applications, such as water splitting (oxygen evolution reaction), urea oxidation, and methanol oxidation.[6][7][8] The amorphous nature of some this compound-based catalysts is often cited as a reason for their enhanced electrocatalytic performance, attributed to a higher number of unsaturated coordination sites.[6]
Amorphous this compound has demonstrated high activity and stability for the oxygen evolution reaction, a critical step in water splitting for hydrogen production.[6][9]
Experimental Protocol: Synthesis of Amorphous this compound for OER [6]
-
Preparation of Precursor Solution: Dissolve nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and sodium carbonate (Na₂CO₃) in deionized water.
-
Evaporation-Induced Precipitation: Heat the precursor solution at 60°C to induce evaporation and precipitation of the amorphous this compound.
-
Washing and Drying: The resulting precipitate is washed thoroughly with deionized water and ethanol, followed by drying under vacuum.
-
Electrode Preparation: The synthesized catalyst powder is dispersed in a solution of Nafion and isopropanol to form an ink, which is then drop-casted onto a glassy carbon electrode and dried.
Performance Data for this compound-Based OER Catalysts
| Catalyst | Electrolyte | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| Amorphous this compound | 1.0 M KOH | 350 | 60 | Stable for 10,000 s | [6] |
| Amorphous NiCO₃ Nanowire Array on Ni Foam | 1.0 M KHCO₃ | 395 | 230 | Stable for 60 h | [9] |
Nickel-based materials are effective for the electro-oxidation of urea, which has applications in wastewater treatment and hydrogen production from urea-rich wastewater.[8][10] Amorphous nickel oxide derived from this compound precursors has shown excellent activity.[11]
Experimental Protocol: Electrochemical Evaluation of Urea Oxidation [11][12]
-
Electrolyte Preparation: Prepare a solution of 1.0 M KOH and 0.5 M urea in deionized water.
-
Electrochemical Cell: Use a standard three-electrode setup with the this compound-based material as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Cyclic Voltammetry (CV): Perform CV scans in the prepared electrolyte to evaluate the catalytic activity.
-
Chronoamperometry: Assess the long-term stability of the catalyst by holding the electrode at a constant potential and monitoring the current density over time.
Performance Data for Nickel-Based UOR Catalysts
| Catalyst | Electrolyte | Potential at 10 mA/cm² (V vs. RHE) | Current Density at a specific potential | Stability | Reference |
| Amorphous NiOx/NF | 1.0 M KOH + 0.5 M Urea | 1.256 | 100 mA/cm² at 1.3 V vs. RHE | Decent durability at 100 mA/cm² | [11] |
| Amorphous Co-NiB@NF | 1.0 M KOH + 0.33 M Urea | 1.29 | 100 mA/cm² at 1.41 V vs. RHE | 83% current retention after 10 h | [12][13] |
This compound can be electrochemically deposited on electrode surfaces to create active catalysts for methanol oxidation, a key reaction in direct methanol fuel cells.[7]
Experimental Protocol: Electrochemical Deposition and Evaluation of Ni₂(CO₃)₃ for MOR [7]
-
Electrochemical Deposition: Deposit this compound on a platinum or palladium electrode surface by chronoamperometry from a solution containing nickel sulfate and sodium bicarbonate.
-
Electrolyte for MOR: Prepare an electrolyte solution of 0.1 M KOH containing 1.0 M methanol.
-
Electrochemical Measurements: Use cyclic voltammetry and chronoamperometry to study the methanol oxidation reaction on the modified electrode.
Performance Data for Ni₂(CO₃)₃/Pt Catalyst in MOR
| Catalyst | Electrolyte | Anodic Peak Current Density (mA/cm²) | Anodic Peak Potential (V vs. NHE) | Reference |
| Ni₂(CO₃)₃/Pt | 0.1 M KOH + 1.0 M MeOH | 19.8 | 0.08 | [7] |
Dry Reforming of Methane (DRM)
Nickel-based catalysts are widely studied for the dry reforming of methane (DRM), a process that converts two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), into valuable syngas (H₂ and CO).[14][15] this compound is a common precursor for preparing these catalysts, which are typically supported on metal oxides like Al₂O₃, CeO₂, or SiO₂.[16][17]
Experimental Protocol: Dry Reforming of Methane [17][18]
-
Catalyst Preparation: Prepare the supported nickel catalyst by impregnating a support (e.g., γ-Al₂O₃) with a solution of nickel nitrate, followed by calcination. The active nickel species can also be formed from a this compound precursor.
-
Catalyst Activation: Reduce the catalyst in a stream of hydrogen at a high temperature (e.g., 700-800°C) prior to the reaction.
-
Reaction Setup: Pack the catalyst in a fixed-bed tubular reactor.
-
Reaction Conditions: Feed a mixture of CH₄ and CO₂ (typically a 1:1 ratio) through the reactor at a high temperature (e.g., 700-850°C) and atmospheric pressure.[14][15]
-
Product Analysis: Analyze the composition of the effluent gas using a gas chromatograph (GC) to determine the conversion of reactants and the selectivity of products.
Performance Data for Nickel-Based DRM Catalysts
| Catalyst | Support | Temperature (°C) | CH₄ Conversion (%) | CO₂ Conversion (%) | H₂/CO Ratio | Reference |
| Ni | CeO₂ | 700 | ~99 | ~99 | Low | [16] |
| 20 wt.% Ni | WC | 800 | 98 | 90 | ~0.8 | [19] |
| Ni Single-Atom | HAP | 750 | >80 | >90 | ~1.0 | [1] |
Hydrogenation Reactions
Nickel catalysts derived from this compound are effective for the hydrogenation of various organic compounds, including nitroaromatics and unsaturated fatty acids.[3][4] The finely divided nickel particles obtained after reduction of the carbonate precursor exhibit high activity.[5]
Experimental Protocol: Liquid-Phase Hydrogenation of Nitrobenzene [3]
-
Catalyst Preparation: Synthesize the nickel catalyst on a suitable support (e.g., carbon-mineral support) using nickel nitrate or formate as a precursor.
-
Reaction Setup: Carry out the reaction in a high-pressure autoclave.
-
Reaction Conditions: Charge the reactor with the catalyst, nitrobenzene, a solvent (e.g., ethanol), and pressurize with hydrogen (e.g., 2 MPa). Heat the mixture to the desired temperature (e.g., 90°C) with stirring.
-
Product Analysis: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Performance Data for Nickel-Catalyzed Nitrobenzene Hydrogenation
| Catalyst Precursor | Support | Temperature (°C) | H₂ Pressure (MPa) | Nitrobenzene Conversion (%) (after 1 h) | Reference |
| Nickel Nitrate | CM-M | 90 | 2 | 65 | [3] |
| Nickel Formate | CM-M | 90 | 2 | 51 | [3] |
Visualizations
Caption: General workflow for the synthesis and activation of nickel catalysts from a this compound precursor.
Caption: Proposed reaction mechanism for the dry reforming of methane over a nickel-based catalyst.
Caption: Simplified proposed mechanism for the Oxygen Evolution Reaction (OER) on a nickel-based electrocatalyst surface in alkaline media.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US1226945A - Process of making a nickel catalyst. - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (Ni2(CO3)3) as an electrocatalyst and photo-electrocatalyst for methanol electro-oxidation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Development of Nickel-Based Electrocatalysts for Urea Electrolysis in Alkaline Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in promoting dry reforming of methane using nickel-based catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01612A [pubs.rsc.org]
- 15. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 16. researchgate.net [researchgate.net]
- 17. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrodeposition of Nickel Carbonate Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel carbonate (NiCO₃) thin films are emerging as materials of significant interest across various scientific and technological domains. Their applications span from energy storage, particularly in supercapacitors, to catalysis. In the realm of drug development, catalytically active surfaces and biocompatible coatings are of paramount importance, and this compound thin films present a promising avenue for exploration.
The electrochemical deposition (electrodeposition) technique offers a cost-effective, scalable, and versatile method for synthesizing thin films with controlled thickness and morphology. This document provides a detailed protocol for the electrodeposition of this compound thin films, compiled from established electrochemical principles and drawing parallels from the deposition of related nickel compounds. It also outlines the key applications and characterization techniques relevant to researchers in materials science and drug development. While this compound is often found in its basic form as this compound hydroxide, this protocol focuses on establishing a baseline for the deposition of this compound.
Experimental Protocols
Substrate Preparation
Proper substrate preparation is critical to ensure good adhesion and uniformity of the electrodeposited film.
Materials:
-
Substrate (e.g., Stainless Steel, Nickel Foam, Indium Tin Oxide (ITO) coated glass)
-
Acetone
-
Ethanol
-
Deionized (DI) water
-
1 M Hydrochloric acid (HCl) (for metal substrates)
-
Ultrasonic bath
Protocol:
-
Cut the substrate to the desired dimensions (e.g., 1 cm x 2 cm).
-
Sequentially clean the substrate by ultrasonication in acetone, ethanol, and DI water for 15 minutes each to remove organic residues.
-
For metallic substrates like stainless steel or nickel foam, immerse in 1 M HCl for 10-15 minutes to remove any surface oxide layer.
-
Rinse the substrate thoroughly with DI water.
-
Dry the substrate under a stream of nitrogen or in a vacuum oven.
Electrodeposition of this compound Thin Films
This protocol is based on a modified Watts bath, a common electrolyte for nickel electroplating, with the addition of a carbonate source.[1][2]
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Boric acid (H₃BO₃)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Deionized (DI) water
-
Three-electrode electrochemical cell (Working Electrode: prepared substrate, Counter Electrode: Platinum foil or graphite rod, Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)
-
Potentiostat/Galvanostat
Electrolyte Preparation (Modified Watts Bath):
-
Prepare an aqueous solution with the following components. The concentrations can be varied to optimize film properties.
| Component | Concentration Range | Purpose |
| NiSO₄·6H₂O | 0.1 - 0.5 M | Primary source of Ni²⁺ ions |
| NiCl₂·6H₂O | 0.05 - 0.2 M | Improves anode dissolution and conductivity |
| H₃BO₃ | 0.3 - 0.6 M | pH buffer |
| NaHCO₃ or Na₂CO₃ | 0.1 - 0.5 M | Source of carbonate ions |
-
Dissolve the components in DI water with stirring.
-
Adjust the pH of the solution to a range of 4-6 using dilute H₂SO₄ or NaOH. The pH is a critical parameter as it influences the speciation of carbonate and the formation of hydroxides.
Electrodeposition Procedure:
-
Assemble the three-electrode cell with the prepared substrate as the working electrode.
-
Immerse the electrodes in the prepared electrolyte.
-
Perform the electrodeposition using one of the following modes:
-
Potentiostatic (Constant Potential): Apply a constant potential in the range of -0.8 V to -1.2 V vs. SCE.
-
Galvanostatic (Constant Current): Apply a constant current density in the range of 1 to 10 mA/cm².
-
Cyclic Voltammetry (CV): Cycle the potential between a suitable range (e.g., 0 V to -1.2 V vs. SCE) for a set number of cycles.
-
-
The deposition time can be varied from 5 to 60 minutes to achieve the desired film thickness.
-
After deposition, gently rinse the coated substrate with DI water to remove any residual electrolyte.
-
Dry the thin film in a desiccator or at a low temperature (e.g., 60 °C) in an oven.
Characterization of this compound Thin Films
A suite of characterization techniques should be employed to analyze the morphology, structure, and composition of the deposited films.
| Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Surface morphology, grain size, and film uniformity. |
| X-ray Diffraction (XRD) | Crystalline structure and phase identification of the deposited material.[3] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the elements in the film. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups, confirming the presence of carbonate ions. |
| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Elemental analysis of the film composition. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness at the nanoscale. |
Data Presentation
The following tables summarize key quantitative data related to the synthesis and performance of this compound and related nickel compounds.
Table 1: Typical Electrodeposition Parameters for Nickel and Nickel Hydroxide Thin Films
| Parameter | Value Range | Compound | Reference |
| Deposition Potential | -0.8 to -1.2 V vs. SCE | Nickel Hydroxide | Adapted from[4] |
| Current Density | 1 - 10 mA/cm² | Nickel Hydroxide | Adapted from[5] |
| Electrolyte pH | 4 - 6 | Nickel Plating | [2] |
| Deposition Time | 300 - 900 s | Nickel Hydroxide | [6] |
| Ni²⁺ Concentration | 0.05 - 0.5 M | Nickel Hydroxide | [4] |
Table 2: Performance of this compound-based Materials in Applications
| Application | Material | Key Performance Metric | Value | Reference |
| Supercapacitor | Ni₂CO₃(OH)₂/ZIF-8 | Specific Capacitance (at 5 mV s⁻¹) | 851 F g⁻¹ | [7] |
| Catalysis (Urea Oxidation) | Amorphous this compound | Current Density (at 1.6 V vs. RHE) | 117.69 mA·cm⁻² | [8] |
| Catalysis (Urea Oxidation) | Amorphous this compound | Tafel Slope | 40.7 mV·dec⁻¹ | [8] |
| Supercapacitor | Nickel Copper Carbonate Hydroxides | Specific Capacitance (at 1 A g⁻¹) | 1017.3 F g⁻¹ | [9] |
| Supercapacitor | Nickel Cobalt Carbonate Hydroxide | Specific Capacitance (at 1 A g⁻¹) | 1948 F g⁻¹ | [9] |
Visualizations
Caption: Experimental workflow for the electrodeposition and characterization of this compound thin films.
Caption: Key application areas of this compound thin films.
References
- 1. Nickel electroplating - Wikipedia [en.wikipedia.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. electrochemsci.org [electrochemsci.org]
- 4. iarjset.com [iarjset.com]
- 5. Study, synthesis nickel hydroxide thin film by electrochemical method and several factors influence on its structure and electrochemical properties | Vietnam Journal of Chemistry [vjs.ac.vn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Application of this compound as Catalyst_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Nickel Carbonate in Electroplating Baths for pH Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of nickel carbonate (NiCO₃) in controlling the pH of nickel electroplating baths. Proper pH management is critical for achieving desired deposit characteristics, ensuring bath stability, and maintaining operational efficiency.
Introduction
Nickel electroplating is a widely used surface finishing process that deposits a layer of nickel onto a substrate. The pH of the electroplating bath is a critical parameter that significantly influences the quality of the nickel deposit, including its brightness, internal stress, ductility, and corrosion resistance. This compound is a common and effective reagent for raising the pH of acidic nickel electroplating baths. Its primary advantage is that it neutralizes excess acid and replenishes nickel ions without introducing foreign metallic ions like sodium or potassium, which can be detrimental to the plating process.[1][2]
Mechanism of pH Control
During nickel electroplating, various electrochemical reactions occur at the anode and cathode. While the primary cathodic reaction is the reduction of nickel ions (Ni²⁺) to nickel metal (Ni), a secondary reaction involving the evolution of hydrogen gas (H₂) also takes place.[3][4] The efficiency of nickel deposition at the cathode is typically between 92% and 97%, with the remaining current contributing to hydrogen evolution.[3] This consumption of hydrogen ions (H⁺) can lead to a gradual increase in the pH of the bath, particularly in the vicinity of the cathode.[4][5] Conversely, factors such as the use of inert anodes or excessive anode dissolution can cause the pH to decrease.[1][5]
This compound acts as a buffer to counteract a decrease in pH. When added to an acidic bath, it reacts with the excess acid (H⁺ ions) in the solution. This neutralization reaction produces nickel ions, water, and carbon dioxide gas, which evolves from the bath.[2]
The chemical reaction is as follows: NiCO₃(s) + 2H⁺(aq) → Ni²⁺(aq) + H₂O(l) + CO₂(g)
Data Presentation: Operating Parameters and Effects of pH
The optimal pH range for nickel electroplating baths varies depending on the specific type of bath being used. Maintaining the pH within the recommended range is crucial for obtaining high-quality deposits.
| Plating Bath Type | Ideal pH Range | Consequences of Low pH (<3.0) | Consequences of High pH (>6.0) |
| Watts Nickel | 3.5 – 4.5[1] | Slow deposition rate, poor throwing power, high internal stress (cracking/peeling), excessive anode dissolution, equipment corrosion.[1] | Rough, brittle, or powdery deposits, pitting and porosity due to hydrogen gas evolution, reduced cathode efficiency, precipitation of nickel hydroxide.[1] |
| Bright Nickel | 4.0 – 4.8[1] | Similar to Watts bath, with potential loss of brightening agent effectiveness. | Similar to Watts bath, with increased consumption of brightening agents.[5] |
| Sulfamate Nickel | 3.5 – 4.2[1][6] | High internal stress in the deposit.[1] | Reduced deposit ductility and increased stress. |
Experimental Protocols
Materials and Equipment
-
This compound (NiCO₃), technical grade
-
Calibrated pH meter
-
Heating and stirring equipment (e.g., hot plate with magnetic stirrer)
-
Beakers and graduated cylinders
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat, and respiratory protection.[7][8][9]
Protocol for pH Adjustment of a Nickel Electroplating Bath
-
Sample Collection and pH Measurement:
-
Ensure the plating bath is well-agitated to obtain a representative sample.
-
Withdraw a small sample of the bath and allow it to cool to room temperature.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the cooled sample.
-
-
Preparation of this compound Slurry:
-
Caution: this compound is a fine powder and can become airborne. Handle in a well-ventilated area or under a fume hood and wear appropriate respiratory protection.[9][10]
-
For every 100 gallons of plating solution, a typical addition of this compound to raise the pH is approximately 3-6 lbs.[11] This is an initial estimate, and the exact amount will depend on the current pH and the buffering capacity of the bath.
-
It is highly recommended to prepare a slurry of this compound in deionized water before adding it to the plating bath.[12] A common ratio is 1 kg of dry this compound to one liter of water.[12]
-
Thoroughly mix the slurry to ensure the this compound is well-dispersed.
-
-
Addition of this compound Slurry to the Plating Bath:
-
This compound dissolves very slowly in the plating bath.[2] To facilitate dissolution, it is recommended to heat the plating solution to approximately 70°C, but not exceeding 80°C, especially for sulfamate baths to prevent decomposition of sulfamic acid.[6]
-
Slowly add the prepared this compound slurry to the heated bath while continuously stirring.[6][12] Vigorous agitation will help to disperse the this compound and promote its reaction with the acid.[11]
-
An alternative method for addition is to circulate the plating solution through a filter packed with this compound.[12]
-
-
Monitoring and Final pH Adjustment:
-
Allow the solution to react for at least one to two hours with continued agitation.[12]
-
After the reaction period, turn off the agitation and allow any un-dissolved solids to settle.
-
Take another sample of the bath, cool it to room temperature, and measure the pH.
-
If the pH is still below the desired range, repeat steps 2 and 3 with a smaller, calculated amount of this compound slurry.
-
Once the target pH is reached, allow the bath to stabilize and cool to its operating temperature before resuming plating operations.
-
-
Post-Treatment:
Mandatory Visualization
Caption: Workflow for pH adjustment using this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Health Hazards: Nickel compounds are suspected carcinogens and can cause skin and respiratory sensitization.[7][10] Inhalation of dust should be avoided.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, a lab coat, and respiratory protection when handling this compound powder.[7][8][9]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from acids and oxidizing agents.[7] Keep containers tightly closed.[9]
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[7][8] Avoid release into the environment.[8][10]
Troubleshooting
-
Slow or Incomplete Dissolution: This is a common issue with this compound.[2] Ensure the bath is sufficiently heated and agitated during and after addition. Preparing a fine, well-dispersed slurry is crucial.
-
pH Overshoots the Target: Add this compound in small, incremental amounts and allow sufficient time for the reaction and pH stabilization between additions.
-
Deposit Roughness After Addition: This may be due to undissolved this compound particles or the precipitation of impurities at a higher pH. Allow adequate settling time and filter the bath if necessary.
References
- 1. electroplatingmachines.com [electroplatingmachines.com]
- 2. finishing.com [finishing.com]
- 3. casf.ca [casf.ca]
- 4. How to Maximize Nickel Plating Performance | Technic Inc. [technic.com]
- 5. EP2606163A1 - NICKEL pH ADJUSTMENT METHOD AND APPARATUS - Google Patents [patents.google.com]
- 6. bigelaizincplating.com [bigelaizincplating.com]
- 7. echemi.com [echemi.com]
- 8. chemos.de [chemos.de]
- 9. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 10. zenith.com.tw [zenith.com.tw]
- 11. macdermidenthone.com [macdermidenthone.com]
- 12. finishingandcoating.com [finishingandcoating.com]
- 13. nmfrc.org [nmfrc.org]
Application Note: Controlling Nickel Oxide (NiO) Particle Size Through Calcination of Nickel Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel oxide (NiO) nanoparticles have garnered significant interest across various scientific disciplines, including catalysis, battery technology, and biomedical applications, owing to their unique electronic and magnetic properties. The particle size of NiO is a critical parameter that significantly influences its performance in these applications. One of the most effective methods for synthesizing NiO nanoparticles with controlled size is the thermal decomposition (calcination) of a nickel carbonate (NiCO₃) precursor. This application note provides a detailed protocol for the synthesis of a this compound precursor and its subsequent calcination to produce NiO nanoparticles with tunable particle sizes. The relationship between calcination temperature and the resulting particle size is systematically explored and presented.
Data Presentation
The particle size of nickel oxide is directly influenced by the calcination temperature. Higher temperatures promote crystal growth and agglomeration, leading to larger particle sizes. The following table summarizes the effect of calcination temperature on the average crystallite size of NiO.
| Calcination Temperature (°C) | Calcination Time (h) | Average NiO Crystallite Size (nm) |
| 300 | 2 | 4.97[1] |
| 350 | 5 | 41[2] |
| 500 | 2 | ~17.8[1] |
| 550 | 5 | >100[2] |
| 650 | 5 | >100[2] |
| 700 | 2 | ~17.8[1] |
| 900 | 2 | Dense, well-faceted polyhedral crystals[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (NiCO₃) Precursor via Precipitation
This protocol details the synthesis of this compound by precipitation from aqueous solutions of nickel nitrate and sodium carbonate.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of nickel nitrate by dissolving the appropriate amount of Ni(NO₃)₂·6H₂O in deionized water.
-
Prepare a 0.1 M solution of sodium carbonate by dissolving the appropriate amount of Na₂CO₃ in deionized water.
-
-
Precipitation:
-
Place a beaker containing the 0.1 M nickel nitrate solution on a magnetic stirrer.
-
While stirring vigorously, slowly add the 0.1 M sodium carbonate solution dropwise to the nickel nitrate solution. A green precipitate of this compound will form immediately.[3]
-
Continue adding the sodium carbonate solution until precipitation is complete. An excess of carbonate is recommended to ensure complete precipitation of the nickel ions.[3]
-
-
Washing and Filtration:
-
Age the precipitate in the mother liquor for a period of time (e.g., 1-2 hours) to allow for particle ripening.
-
Separate the green precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.
-
Continue washing until the filtrate is neutral.
-
-
Drying:
-
Transfer the washed this compound precipitate to a watch glass or petri dish.
-
Dry the precipitate in an oven at a temperature of 80-100°C for several hours until a constant weight is achieved.
-
The final product is a light green powder of this compound.
-
Protocol 2: Calcination of this compound to Nickel Oxide (NiO)
This protocol describes the thermal decomposition of the synthesized this compound precursor to form nickel oxide nanoparticles.
Materials:
-
Dried this compound (NiCO₃) powder
-
Ceramic crucible
-
Tube furnace with temperature controller
-
Inert gas (e.g., nitrogen or argon), optional
Procedure:
-
Sample Preparation:
-
Place a known amount of the dried this compound powder into a ceramic crucible.
-
-
Calcination:
-
Place the crucible in the center of the tube furnace.
-
If a controlled atmosphere is desired, purge the furnace tube with an inert gas (e.g., nitrogen) for at least 30 minutes to remove air.
-
Ramp up the furnace temperature to the desired calcination temperature (e.g., 300°C, 500°C, 700°C) at a controlled rate (e.g., 5°C/min).
-
Hold the temperature constant for a specified duration (e.g., 2-5 hours) to ensure complete decomposition of the this compound. The decomposition reaction is: NiCO₃(s) → NiO(s) + CO₂(g).
-
-
Cooling:
-
After the specified calcination time, turn off the furnace and allow it to cool down to room temperature naturally.
-
If an inert atmosphere was used, maintain the gas flow during cooling to prevent re-oxidation.
-
-
Collection:
-
Once at room temperature, carefully remove the crucible from the furnace. The resulting black powder is nickel oxide.
-
Protocol 3: Characterization of NiO Nanoparticles
This protocol outlines the standard techniques for characterizing the particle size and morphology of the synthesized NiO nanoparticles.
1. X-ray Diffraction (XRD) for Crystallite Size Analysis:
-
Sample Preparation: A small amount of the NiO powder is gently pressed into a sample holder.
-
Data Acquisition: XRD patterns are typically recorded using a diffractometer with Cu Kα radiation. Scans are performed over a 2θ range that covers the characteristic peaks of NiO (e.g., 20-80°).
-
Data Analysis: The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
2. Scanning Electron Microscopy (SEM) for Morphology and Particle Size Visualization:
-
Sample Preparation: A small amount of NiO powder is dispersed onto a carbon tape mounted on an SEM stub. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.
-
Imaging: The sample is imaged in the SEM at various magnifications to observe the overall morphology, particle shape, and degree of agglomeration.
-
Particle Size Measurement: Image analysis software can be used to measure the diameters of a statistically significant number of particles from the SEM images to determine the average particle size and size distribution.
3. Transmission Electron Microscopy (TEM) for High-Resolution Imaging and Particle Size Distribution:
-
Sample Preparation: A very dilute suspension of the NiO nanoparticles is prepared in a suitable solvent (e.g., ethanol) and sonicated to ensure good dispersion. A drop of the suspension is then placed onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.
-
Imaging: The TEM provides high-resolution images of individual nanoparticles, revealing details about their shape, crystal structure (through selected area electron diffraction - SAED), and size.
-
Particle Size Analysis: Similar to SEM, image analysis software is used to measure the dimensions of a large number of particles to obtain a precise particle size distribution.
Mandatory Visualization
Caption: Experimental workflow for NiO nanoparticle synthesis and characterization.
Caption: Relationship between calcination parameters and NiO properties.
References
Application Notes and Protocols: The Role of Nickel Carbonate in High-Performance Solid Oxide Fuel Cell Anodes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for the utilization of nickel carbonate as a precursor in the fabrication of nickel-yttria-stabilized zirconia (Ni-YSZ) cermet anodes for solid oxide fuel cells (SOFCs). The use of this compound, often in conjunction with nickel nitrate, promotes the formation of a highly homogeneous and nano-structured nickel oxide (NiO) distribution on the YSZ support. This enhanced microstructure leads to an extended triple-phase boundary (TPB), which is critical for improving the electrochemical performance and long-term stability of SOFC anodes. This document offers detailed methodologies for synthesis, characterization, and performance evaluation, supported by quantitative data and visual representations of the experimental workflows.
Introduction
The anode of a solid oxide fuel cell (SOFC) plays a crucial role in the electrochemical oxidation of fuel and in providing a path for electron conduction. Nickel-yttria-stabilized zirconia (Ni-YSZ) cermets are the state-of-the-art anode materials due to their excellent catalytic activity for hydrogen oxidation, high electronic conductivity, and compatibility with other cell components. The performance of these anodes is intrinsically linked to their microstructure, particularly the extent of the triple-phase boundary (TPB) where the gas fuel, the ion-conducting YSZ, and the electron-conducting nickel phase converge.
A key strategy to enhance the TPB is to achieve a fine and uniform distribution of nickel particles within the YSZ matrix. This is typically accomplished by synthesizing a NiO-YSZ composite precursor, which is subsequently reduced to Ni-YSZ in a hydrogen atmosphere. The choice of the nickel precursor is critical in determining the final microstructure of the anode. While nickel nitrate is a common precursor, the addition of basic this compound offers significant advantages in achieving a nano-sized and highly homogeneous dispersion of NiO particles. This is attributed to the controlled precipitation of a nickel precursor onto the YSZ surface, leading to a more intimate contact and preventing nickel agglomeration during high-temperature sintering.
This document details a synthesis protocol that leverages the synergistic effects of nickel nitrate and this compound for the fabrication of high-performance Ni-YSZ anodes.
Experimental Protocols
Protocol 1: Synthesis of NiO-YSZ Composite Powder via Surface Modification with Nickel Nitrate and this compound
This protocol is adapted from a method that utilizes a two-step surface modification of YSZ powder to achieve a highly dispersed NiO coating.
Materials:
-
Yttria-stabilized zirconia (YSZ) powder (e.g., 8YSZ)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Basic this compound (approx. composition: NiCO₃·2Ni(OH)₂·4H₂O)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and magnetic stirrer
-
Heating plate
-
Drying oven
-
Furnace for calcination
-
Mortar and pestle or ball mill
Procedure:
-
YSZ Pre-treatment: Treat the YSZ powder with an acidic solution of nickel nitrate.
-
Prepare an aqueous solution of nickel nitrate. The concentration should be calculated to achieve the desired final NiO weight percentage (typically 40-60 wt.%) in the composite.
-
Disperse the YSZ powder in the nickel nitrate solution.
-
Stir the suspension at room temperature for 1 hour to allow for the adsorption of nickel ions onto the YSZ surface.
-
-
Basic this compound Precipitation:
-
Slowly add a slurry of basic this compound to the YSZ suspension while stirring vigorously. The amount of this compound should be sufficient to precipitate the remaining nickel ions from the solution and to coat the YSZ particles.
-
Continue stirring for 2-4 hours to ensure complete reaction and homogeneous coating.
-
-
Washing and Drying:
-
Filter the resulting precipitate and wash it several times with deionized water to remove any soluble impurities.
-
Perform a final wash with ethanol to aid in drying.
-
Dry the powder in an oven at 80-100 °C overnight.
-
-
Calcination:
-
Grind the dried powder gently using a mortar and pestle or a ball mill to break up any large agglomerates.
-
Calcine the powder in air to decompose the nickel precursors into NiO. A two-step calcination process is often beneficial:
-
Initial calcination at a lower temperature (e.g., 600-800 °C) for 2-4 hours to ensure complete decomposition and formation of a nano-sized homogeneous mixture.[1]
-
A subsequent higher temperature calcination (e.g., 1100-1200 °C) for 2-4 hours can be performed to achieve a more crystalline and agglomerate-free composite powder.[1]
-
-
Protocol 2: Anode Fabrication and Reduction
Materials:
-
Synthesized NiO-YSZ composite powder
-
Organic binder (e.g., polyvinyl alcohol - PVA)
-
Pore former (e.g., graphite, starch) - optional, as the reduction of NiO creates porosity.
-
YSZ electrolyte substrate
Equipment:
-
Screen printer or tape casting setup
-
High-temperature furnace with controlled atmosphere capabilities (H₂/N₂)
Procedure:
-
Anode Paste/Slurry Preparation:
-
Mix the calcined NiO-YSZ powder with an organic binder and, if desired, a pore former to create a printable paste or a slurry for tape casting. The rheological properties of the paste/slurry are critical for achieving a uniform anode layer.
-
-
Anode Deposition:
-
Apply the anode paste onto a dense YSZ electrolyte substrate using screen printing or tape casting to the desired thickness.
-
-
Sintering:
-
Co-sinter the anode/electrolyte assembly at a high temperature (e.g., 1300-1450 °C) to ensure good adhesion and mechanical strength. The exact temperature will depend on the specific materials and desired final density.
-
-
Reduction:
-
Place the sintered cell in a tube furnace.
-
Heat the cell to the operating temperature (typically 700-850 °C) under an inert atmosphere (e.g., N₂).
-
Introduce a reducing atmosphere, typically a mixture of hydrogen and nitrogen (e.g., 5% H₂ in N₂), to reduce the NiO to metallic Ni. The reduction process should be carried out for several hours (e.g., 2-4 hours) to ensure complete conversion.
-
Data Presentation
The following tables summarize typical quantitative data for Ni-YSZ anodes prepared using various methods, including those that can be expected from the this compound precursor route, which is known to enhance microstructure and performance.
| Parameter | Conventional Mixed Oxide Method | Impregnation Method | This compound Precursor Method (Expected) | Reference |
| Porosity (%) | 30 - 40 | 35 - 50 | 35 - 45 | [2] |
| Electrical Conductivity (S/cm at 800 °C) | ~180 | ~430 | > 400 | [1] |
| Particle Size of NiO (nm) | 200 - 500 | 20 - 100 | < 100 | [1] |
| Power Density (mW/cm² at 800 °C) | 300 - 500 | 500 - 800 | > 600 |
Note: The data for the "this compound Precursor Method" are expected values based on the improvements in microstructure reported in the literature. Actual values will depend on specific processing parameters.
| Parameter | Value | Reference |
| Calcination Temperature (°C) | 800 - 1200 | [1] |
| Reduction Temperature (°C) | 700 - 850 | |
| Typical NiO content (wt.%) | 40 - 60 | |
| Resulting Ni content (vol.%) | 30 - 45 | |
| Anode Thickness (µm) | 10 - 50 (functional layer) |
Visualization of Workflows and Relationships
Caption: Workflow for SOFC anode fabrication using this compound.
Caption: Role of this compound in SOFC anode performance.
Conclusion
The use of this compound as a precursor in the synthesis of NiO-YSZ anodes for SOFCs presents a promising route to enhance the microstructural properties and, consequently, the electrochemical performance of the cell. The detailed protocols and data provided in these application notes offer a foundation for researchers to fabricate high-quality anodes with improved homogeneity and larger triple-phase boundaries. The visualized workflows and relationships further clarify the critical steps and the underlying principles of this synthesis method. Further optimization of the process parameters can lead to even greater improvements in SOFC anode performance and durability.
References
Application Notes and Protocols: Nickel Carbonate as a Sacrificial Template for Porous Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of porous materials with controlled architectures is a rapidly advancing field with significant implications for catalysis, energy storage, and biomedical applications, including drug delivery. The sacrificial template method offers a versatile approach to creating porous structures with tailored pore sizes and high surface areas. This document provides detailed application notes and protocols for utilizing nickel carbonate (NiCO₃) as a sacrificial template to generate porous materials, particularly focusing on the synthesis of porous nickel oxide (NiO) and its potential applications in drug delivery and catalysis.
Nickel oxide, a p-type semiconductor, is an attractive material due to its chemical stability, electrocatalytic activity, and biocompatibility. Creating a porous network within NiO enhances its surface area, providing more active sites for catalytic reactions and a higher loading capacity for therapeutic agents. The use of this compound as a template is advantageous due to its simple composition and decomposition into gaseous byproducts (CO₂) and solid NiO upon thermal treatment, leaving behind a porous structure.
Applications
Drug Delivery Systems
Porous materials are extensively explored as carriers for therapeutic agents to improve drug solubility, provide sustained release, and enable targeted delivery.[1] Porous NiO nanoparticles, synthesized using a this compound template, can serve as a robust platform for loading and releasing a variety of drug molecules. The high surface area allows for significant drug loading, while the pore structure can be tailored to control the release kinetics. Surface functionalization of the porous NiO with biocompatible polymers or targeting ligands can further enhance its efficacy and reduce systemic toxicity.
Catalysis
The catalytic activity of nickel oxide is well-established in various chemical transformations. Creating a porous structure dramatically increases the number of accessible active sites, thereby enhancing catalytic efficiency. Porous NiO synthesized via a this compound template can be employed as a catalyst in reactions such as the oxidation of carbon monoxide, reduction of nitroaromatics, and as a support for noble metal catalysts. The interconnected pore network facilitates the diffusion of reactants and products, further improving the catalytic performance.
Experimental Protocols
Protocol 1: Synthesis of Porous Nickel Oxide (NiO) Nanoparticles using this compound as a Sacrificial Template
This protocol describes the synthesis of porous NiO nanoparticles through the thermal decomposition of a this compound precursor.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized (DI) water
-
Ethanol
-
Beakers, magnetic stirrer, centrifuge, furnace
Procedure:
-
Preparation of this compound Precursor:
-
Dissolve a specific amount of nickel nitrate hexahydrate in DI water to create a nickel nitrate solution (e.g., 0.5 M).
-
In a separate beaker, prepare an equimolar solution of ammonium carbonate in DI water.
-
Slowly add the ammonium carbonate solution to the nickel nitrate solution under vigorous stirring. A pale green precipitate of this compound will form.[2]
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
Collect the precipitate by centrifugation, wash it several times with DI water and then with ethanol to remove any unreacted precursors and impurities.
-
Dry the this compound precursor in an oven at 60-80 °C overnight.
-
-
Thermal Decomposition (Template Removal):
-
Place the dried this compound powder in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the sample in air at a controlled ramp rate (e.g., 5 °C/min) to a target temperature between 350 °C and 500 °C. The thermal decomposition of this compound to nickel oxide typically occurs in this range.[3][4]
-
Hold the temperature for 2-4 hours to ensure complete decomposition of the carbonate and formation of the porous NiO structure.
-
Allow the furnace to cool down naturally to room temperature.
-
The resulting black powder is porous nickel oxide.
-
Characterization:
The synthesized porous NiO can be characterized using various techniques:
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and porous structure.
-
X-ray Diffraction (XRD): To confirm the crystalline phase of NiO.
-
Brunauer-Emmett-Teller (BET) analysis: To determine the specific surface area, pore volume, and pore size distribution.
Protocol 2: Drug Loading into Porous Nickel Oxide Nanoparticles
This protocol outlines a general procedure for loading a model drug onto the synthesized porous NiO nanoparticles.
Materials:
-
Porous NiO nanoparticles (from Protocol 1)
-
Model drug (e.g., ibuprofen, doxorubicin)
-
Suitable solvent for the drug (e.g., ethanol, phosphate-buffered saline (PBS))
-
Centrifuge, sonicator, UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of porous NiO nanoparticles in the drug solution of a specific concentration.
-
Sonicate the mixture for 15-30 minutes to ensure proper dispersion of the nanoparticles.
-
Stir the suspension at room temperature for 24 hours to allow for drug adsorption into the pores.
-
Separate the drug-loaded NiO nanoparticles by centrifugation.
-
Wash the nanoparticles with the solvent to remove any loosely adsorbed drug from the external surface.
-
Dry the drug-loaded nanoparticles under vacuum.
-
Determine the amount of drug loaded by measuring the concentration of the drug in the supernatant using UV-Vis spectrophotometry and calculating the difference from the initial concentration.
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release profile of the loaded drug from the porous NiO nanoparticles.
Materials:
-
Drug-loaded NiO nanoparticles (from Protocol 2)
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively)
-
Thermostatically controlled shaker
-
Centrifuge, UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of drug-loaded NiO nanoparticles in a specific volume of the release medium.
-
Place the suspension in a shaker incubator at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Separate the nanoparticles from the withdrawn sample by centrifugation.
-
Analyze the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Plot the cumulative drug release as a function of time.
Data Presentation
The following tables summarize typical quantitative data for porous materials synthesized using sacrificial template methods. Note that specific values will vary depending on the precise experimental conditions.
Table 1: Physicochemical Properties of Porous Materials
| Material | Synthesis Method | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) |
| Porous NiO | Thermal decomposition of Ni(OH)₂/starch precursor | 24.5 | - | 5-100 |
| Porous Ni | Lost Carbonate Sintering | - | - | 250-1500 µm |
| Porous Carbon | Na₂CO₃ templating | 576 | - | - |
Data are representative values from literature and will vary based on synthesis parameters.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and application of porous nickel oxide using this compound as a sacrificial template.
Caption: Experimental workflow for porous NiO synthesis and its applications.
Logical Relationship: Sacrificial Template Method
This diagram illustrates the logical steps involved in the sacrificial template method for creating porous materials.
Caption: Logic of the sacrificial template method for porous material synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Controlling Particle Size in Nickel Carbonate Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during nickel carbonate precipitation, with a specific focus on controlling particle size.
Troubleshooting Guide
This guide addresses common issues that can arise during this compound precipitation experiments, leading to undesirable particle characteristics.
| Issue | Potential Causes | Recommended Actions |
| Wide Particle Size Distribution | 1. Inhomogeneous mixing: Localized high concentrations of reactants can lead to rapid, uncontrolled nucleation. 2. Temperature fluctuations: Inconsistent temperature affects solubility and reaction kinetics, leading to varied nucleation and growth rates. 3. Uncontrolled pH: Drifting pH during precipitation can alter the precipitation mechanism and particle morphology. | 1. Improve agitation: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous solution. 2. Precise temperature control: Use a temperature-controlled water bath or reactor to maintain a stable temperature. 3. Buffer the solution or use a pH controller: Maintain a constant pH to ensure a consistent precipitation environment. |
| Formation of Agglomerates | 1. High supersaturation: Rapid addition of precipitating agents leads to a high degree of supersaturation, favoring nucleation and subsequent agglomeration of small particles. 2. Low stirring speed: Inadequate mixing fails to disperse particles, promoting their collision and aggregation. 3. Inappropriate pH: At certain pH values, surface charges on particles can be minimized, leading to reduced electrostatic repulsion and increased agglomeration. | 1. Slow reagent addition: Add the precipitating agent dropwise or at a controlled flow rate to manage the level of supersaturation. 2. Optimize stirring speed: Increase the stirring speed to effectively disperse the particles and prevent them from settling and agglomerating.[1] 3. Adjust pH: Modify the pH to a range where particles have sufficient surface charge to repel each other. For this compound, a pH above 7.0 can lead to denser, more spherical particles rather than loose flocculants.[2] |
| Inconsistent Particle Morphology (e.g., irregular shapes, flocculants) | 1. Low pH: Precipitation at a pH below 7.0 can result in the formation of loose, flocculent particles due to the dominance of free nickel ions and rapid coagulation.[2] 2. Presence of impurities: Foreign ions can interfere with the crystal growth process, leading to irregular shapes. | 1. Increase pH: Conduct the precipitation at a pH above 7.0 to promote the formation of denser, more uniform spherical particles.[2] 2. Use high-purity reagents and deionized water: Minimize the presence of contaminants that can disrupt crystal formation. |
| Fine Particles That Are Difficult to Filter | 1. High nucleation rate: Conditions that favor rapid nucleation over crystal growth (e.g., high supersaturation, low temperature) will produce very fine particles. 2. Rapid precipitation: Quick mixing of reagents can lead to the formation of a large number of small nuclei. | 1. Decrease supersaturation: Use more dilute reactant solutions or a slower addition rate of the precipitant. 2. Increase temperature: Higher temperatures can promote crystal growth over nucleation, leading to larger particles. 3. Age the precipitate: Allowing the precipitate to remain in the mother liquor under controlled temperature and stirring can promote Ostwald ripening, where larger particles grow at the expense of smaller ones. |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the particle size and morphology of this compound?
A1: The pH of the reaction medium is a critical parameter in controlling the particle size and morphology of this compound.
-
Below pH 7.0: In acidic to neutral conditions, free nickel ions are the dominant species. The addition of a carbonate source leads to rapid coagulation, resulting in the formation of loose, flocculent particles with a potentially wide size distribution.[2]
-
Above pH 7.0: In alkaline conditions, especially in the presence of ammonia, nickel ions form complexes like Ni(NH₃)n²⁺. The precipitation process is slower as it relies on the gradual release of Ni²⁺ from these complexes. This slower, more controlled precipitation favors the formation of dense, spherical particles with a more uniform size distribution.[2]
Q2: What is the influence of temperature on this compound particle size?
A2: Temperature influences both the solubility of this compound and the kinetics of nucleation and crystal growth. Generally, increasing the reaction temperature can lead to larger particle sizes. This is because higher temperatures often favor crystal growth over the initial nucleation step. For instance, in the synthesis of nickel oxide nanoparticles from a this compound precursor, increasing the precipitation temperature from ambient to 70°C resulted in an increase in the final particle size of the nickel oxide after calcination.[3]
Q3: How do reagent concentrations impact the final particle size?
A3: The concentration of the nickel salt and the carbonate precipitating agent directly affects the supersaturation of the solution.
-
High Concentrations: High reactant concentrations lead to a high level of supersaturation upon mixing. This high supersaturation favors rapid nucleation, resulting in a large number of small initial particles that may then agglomerate.
-
Low Concentrations: Lower reactant concentrations result in a lower degree of supersaturation, which favors crystal growth over nucleation. This typically leads to the formation of larger, more well-defined crystals.
Q4: What is the role of mixing speed in controlling particle size?
A4: The mixing speed, or agitation rate, plays a crucial role in ensuring a homogeneous reaction environment.
-
Low Mixing Speed: Inadequate mixing can lead to localized areas of high supersaturation, causing uncontrolled nucleation and a broad particle size distribution. It can also lead to particle agglomeration.
-
High Mixing Speed: Vigorous mixing ensures that the precipitating agent is rapidly and evenly dispersed, leading to more uniform supersaturation throughout the reactor. This promotes more uniform nucleation and growth, resulting in a narrower particle size distribution. However, excessively high speeds could potentially lead to particle breakage depending on the system.[1]
Q5: Can additives be used to control this compound particle size?
A5: Yes, additives such as surfactants and polymers can be used to control particle size and prevent agglomeration. These molecules can adsorb onto the surface of the growing crystals, sterically or electrostatically hindering further growth and preventing particles from aggregating. While specific examples for this compound are not as prevalent in literature, the principles from other precipitation systems are applicable. For example, surfactants like sodium dodecyl sulfate (SDS) and polymers like polyvinylpyrrolidone (PVP) are commonly used in the synthesis of various nanoparticles to control their size and stability.[4][5][6]
Experimental Protocols
Protocol for the Synthesis of Spherical this compound Particles
This protocol is designed to produce relatively monodisperse, spherical this compound particles by controlling key reaction parameters.
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Ammonium hydroxide (NH₄OH) solution (optional, as a complexing agent and pH modifier)
-
Deionized water
Equipment:
-
Jacketed glass reactor with a mechanical stirrer
-
Temperature-controlled water bath
-
pH meter
-
Burette or syringe pump for controlled addition of reagents
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M solution of the nickel salt (e.g., dissolve 131.4 g of NiSO₄·6H₂O in deionized water to make 1 L of solution).
-
Prepare a 0.5 M solution of sodium carbonate (dissolve 53.0 g of Na₂CO₃ in deionized water to make 1 L of solution).
-
-
Reaction Setup:
-
Add a specific volume of the nickel salt solution to the jacketed glass reactor.
-
Set the temperature of the water bath to the desired reaction temperature (e.g., 60 °C) and allow the nickel salt solution to equilibrate.
-
Begin stirring the nickel salt solution at a constant rate (e.g., 400 rpm).
-
Calibrate and place the pH meter in the reactor.
-
-
Precipitation:
-
Adjust the pH of the nickel salt solution to a value above 7.0 using a dilute ammonium hydroxide solution, if desired, to promote the formation of nickel-amine complexes.
-
Slowly add the sodium carbonate solution to the nickel salt solution at a controlled rate (e.g., 2 mL/min) using a burette or syringe pump.
-
Monitor the pH throughout the addition and maintain it at the desired setpoint by adding small amounts of dilute acid or base as needed.
-
-
Aging:
-
After the complete addition of the sodium carbonate solution, allow the resulting suspension to age for a specified period (e.g., 1 hour) at the reaction temperature while maintaining stirring. This step can promote the growth of larger particles and improve crystallinity.
-
-
Washing and Drying:
-
Turn off the stirrer and allow the precipitate to settle.
-
Filter the this compound precipitate using the filtration apparatus.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Dry the collected this compound powder in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Quantitative Data Summary
| Parameter | Change | Effect on Particle Size | Reasoning |
| pH | Increase (especially > 7.0) | Generally leads to denser, more spherical particles.[2] | Slower, more controlled precipitation from nickel-amine complexes favors uniform growth over rapid coagulation.[2] |
| Temperature | Increase | Tends to increase particle size. | Promotes crystal growth over nucleation.[3] |
| Reagent Concentration | Decrease | Tends to increase particle size. | Lower supersaturation favors crystal growth over nucleation. |
| Reagent Addition Rate | Decrease | Tends to increase particle size. | Maintains a lower level of supersaturation, favoring crystal growth. |
| Stirring Speed | Increase (to an optimal point) | Narrows particle size distribution. | Ensures homogeneous mixing and prevents agglomeration.[1] |
| Aging Time | Increase | Can lead to an increase in average particle size. | Ostwald ripening occurs, where larger particles grow at the expense of smaller ones. |
Visualizations
Experimental Workflow for Controlled this compound Precipitation
Caption: A flowchart illustrating the key steps in a controlled precipitation process for synthesizing this compound particles of a specific size.
Logical Relationship of Parameters Affecting Particle Size
Caption: A diagram showing the relationships between experimental parameters, underlying physical mechanisms, and the final particle characteristics in this compound precipitation.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Controlled Nickel Nanoparticles: A Review on How Parameters of Synthesis Can Modulate Their Features and Properties [mdpi.com]
- 6. Using phenolic polymers to control the size and morphology of calcium carbonate microparticles - PMC [pmc.ncbi.nlm.nih.gov]
preventing agglomeration of nickel carbonate nanoparticles during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of nickel carbonate nanoparticles during synthesis.
Troubleshooting Guides
Issue 1: Significant Agglomeration Observed in Final Product
Symptoms:
-
Broad particle size distribution observed in Dynamic Light Scattering (DLS).
-
Large, irregular clusters visible in Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) images.
-
Sedimentation of particles in solution.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Surfactant/Capping Agent Concentration | 1. Increase Surfactant Concentration: Gradually increase the concentration of the surfactant or capping agent in the reaction mixture. This enhances steric or electrostatic repulsion between particles.[1][2] 2. Optimize Surfactant-to-Precursor Ratio: Systematically vary the molar ratio of the surfactant/capping agent to the nickel precursor to find the optimal balance for surface coverage. |
| Inappropriate pH Level | 1. Adjust pH: The pH of the reaction medium significantly affects the surface charge of the nanoparticles. For nickel-based nanoparticles, adjusting the pH can control particle size and agglomeration.[3][4] Experiment with different pH values to find the isoelectric point and work at a pH that maximizes electrostatic repulsion. 2. Use a Buffer: Employ a suitable buffer solution to maintain a stable pH throughout the synthesis process.[5] |
| High Reaction Temperature | 1. Lower the Temperature: Higher temperatures can increase the rate of particle growth and collision, leading to agglomeration.[6] Reducing the reaction temperature can slow down these processes. |
| Rapid Addition of Reducing Agent | 1. Control Addition Rate: A slow, dropwise addition of the reducing agent can control the nucleation and growth rates, leading to the formation of more uniform and stable nanoparticles. |
| Inefficient Stirring | 1. Optimize Stirring Speed: Ensure vigorous and consistent stirring throughout the synthesis to maintain a homogeneous reaction environment and prevent localized high concentrations of reactants. |
Issue 2: Inconsistent Particle Size and Morphology
Symptoms:
-
High polydispersity index (PDI) in DLS measurements.
-
Variation in particle shape and size across different batches.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Fluctuations in Synthesis Parameters | 1. Strict Parameter Control: Precisely control all reaction parameters, including temperature, pH, precursor and surfactant concentrations, and stirring rate.[7] |
| Impure Reagents or Solvents | 1. Use High-Purity Reagents: Ensure all chemicals and solvents are of high purity to avoid unintended side reactions or nucleation sites. |
| Choice of Surfactant/Capping Agent | 1. Screen Different Stabilizers: The choice of surfactant or capping agent can influence the final morphology.[8][9][10] Experiment with different types of stabilizers (e.g., PVP, CTAB, SDS, oleic acid) to achieve the desired particle shape and size.[7][11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of agglomeration during this compound nanoparticle synthesis?
A1: The primary driving force for agglomeration is the high surface energy of the nanoparticles. To minimize this energy, particles tend to clump together. This process is influenced by factors such as van der Waals forces, insufficient electrostatic repulsion, and a lack of steric hindrance between particles.
Q2: How do surfactants and capping agents prevent agglomeration?
A2: Surfactants and capping agents adsorb to the surface of the nanoparticles, preventing agglomeration through two main mechanisms:
-
Steric Hindrance: Long-chain molecules physically prevent the nanoparticles from getting too close to each other.[7]
-
Electrostatic Repulsion: Ionic surfactants create a charged layer on the nanoparticle surface, causing them to repel each other.
Q3: What is the ideal pH for synthesizing stable this compound nanoparticles?
A3: The optimal pH is system-dependent and should be determined experimentally. Generally, a pH value that results in a high surface charge (high zeta potential) will lead to greater electrostatic repulsion and less agglomeration. For nickel hydroxide nanoparticles, a higher pH (e.g., 9.5) has been shown to produce smaller particles.[3] This principle can be a starting point for optimizing this compound synthesis.
Q4: Can the order of reagent addition affect the final product?
A4: Yes, the order of addition is critical. Typically, the nickel precursor is dissolved in the solvent with the surfactant or capping agent before the precipitating agent (e.g., sodium carbonate) is added. This ensures that the nanoparticles are stabilized as they form.
Q5: How can I redisperse agglomerated nanoparticles?
A5: While preventing agglomeration during synthesis is ideal, some degree of "soft" agglomeration can be reversed. Sonication (ultrasonic treatment) is a common method to break up weakly bound agglomerates in a solution. However, "hard" agglomerates, which are fused together, are often irreversible.
Quantitative Data Summary
The following table summarizes key synthesis parameters and their impact on nickel-based nanoparticle size and agglomeration, providing a starting point for the synthesis of this compound nanoparticles.
| Parameter | Condition | Effect on Nanoparticle Size | Effect on Agglomeration | Reference |
| pH | Increasing pH from 8.7 to 9.5 (for Ni nanoparticles) | Decreased from 36 nm to 19 nm | Reduced | [3] |
| Surfactant (TOP) Concentration | Increasing TOP/Ni ratio | Decreased particle size | Reduced | [1][2] |
| Surfactant (CTAB) | Addition of CTAB (for Ni nanoparticles) | Formation of very small nanoparticles (≤ 10 nm) | Reduced | [11][12] |
| Hydrothermal Treatment | Post-synthesis treatment of Ni-Co-Mn carbonate nanoparticles | Conversion of 15 nm nanoparticles to 3-4 µm spherical aggregates of smaller nanoparticles | Controlled aggregation into microspheres | [13][14] |
Experimental Protocols
Protocol 1: Precipitation Method for this compound Nanoparticles
This protocol is a general guideline and may require optimization.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Polyvinylpyrrolidone (PVP) or Cetyltrimethylammonium bromide (CTAB) as a capping agent
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Precursor Solution: Dissolve a calculated amount of the nickel salt and the capping agent (e.g., PVP, with a specific Ni:PVP molar ratio) in deionized water with vigorous stirring.
-
Preparation of Precipitating Agent Solution: In a separate beaker, dissolve sodium carbonate in deionized water.
-
Precipitation: Slowly add the sodium carbonate solution dropwise to the nickel salt solution under constant, vigorous stirring.
-
Reaction: Allow the reaction to proceed for a set time (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
Washing: Centrifuge the resulting suspension to collect the this compound nanoparticles. Wash the nanoparticles multiple times with deionized water and then with ethanol to remove unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60°C).
Protocol 2: Hydrothermal Synthesis of this compound Nanostructures
This method can be adapted to control the morphology and agglomeration into hierarchical structures.
Materials:
-
Nickel salt (e.g., NiCl₂·6H₂O)
-
Optional: Surfactant (e.g., CTAB)
-
Deionized water
Procedure:
-
Solution Preparation: Dissolve the nickel salt and urea (or ammonium carbonate) in deionized water. If using a surfactant, dissolve it in this solution.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a defined period (e.g., 6-24 hours).[13][14][15]
-
Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the product by centrifugation, wash it thoroughly with deionized water and ethanol.
-
Drying: Dry the this compound product in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for nanoparticle agglomeration.
Caption: Key factors in controlling nanoparticle synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. US9422167B2 - Method for forming basic this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 10. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Nickel Carbonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nickel carbonate. The following information addresses common issues related to the effect of pH on product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of pH on the purity of synthesized this compound?
The pH of the reaction mixture is a critical parameter that directly impacts the chemical composition and, consequently, the purity of the synthesized this compound. The product is often a basic this compound, which is a composite of this compound (NiCO₃) and nickel hydroxide (Ni(OH)₂). The pH determines the ratio of these two components.
Q2: What happens if the pH is too low during the synthesis?
A low pH (acidic conditions) favors the formation of this compound (NiCO₃) over nickel hydroxide. However, if the pH is excessively low, the precipitation of nickel ions may be incomplete, leading to a lower yield. At a pH below 7.0, the precipitate is often described as loose and flocculent, which can be challenging to filter and wash effectively.[1]
Q3: What are the consequences of a high pH during synthesis?
A high pH (alkaline conditions) promotes the formation of nickel hydroxide (Ni(OH)₂) as an impurity in the final product.[2] While a higher pH can ensure the complete precipitation of nickel, it can significantly reduce the purity of the this compound. At a pH above 7.0, the precipitate tends to form dense, spherical particles which are generally easier to handle.[1]
Q4: What is the optimal pH range for synthesizing high-purity this compound?
Based on various studies and patents, the optimal pH for precipitating basic this compound is generally in the neutral to slightly alkaline range. Specific recommended ranges include a pH between 7 and 9.[2] Some procedures specify controlling the pH at a constant value, for example, at 8.0, throughout the reaction.[3]
Q5: How can I control the pH during the synthesis?
The pH can be controlled by the careful addition of a base, such as sodium carbonate or sodium hydroxide, to the nickel salt solution.[4] The use of a pH meter is essential for real-time monitoring and adjustment. Automated systems can be employed to maintain a constant pH by controlling the addition rate of the precipitating agent.[3]
Q6: My final product has a high sodium content. How can this be minimized?
High sodium content is a common impurity, especially when using sodium carbonate as the precipitating agent. Thorough washing of the precipitate with deionized water is crucial to remove soluble sodium salts. Some methods suggest a multi-step washing and drying process to achieve high purity with sodium content below 0.01 wt%.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | The pH of the reaction mixture was too low, leading to incomplete precipitation of nickel ions. | Ensure the final pH of the reaction mixture is in the recommended range (typically 7-9) to promote complete precipitation. Monitor the pH throughout the addition of the precipitating agent. |
| Product is Pale Green and Gelatinous | The precipitation was carried out at a pH below 7.0, resulting in a loose, flocculent precipitate.[1] | Increase the reaction pH to above 7.0 to encourage the formation of denser, more easily filterable particles.[1] |
| Final Product Contains Significant Nickel Hydroxide Impurity | The synthesis was conducted at a high pH, favoring the formation of Ni(OH)₂.[2] | Carefully control the pH to remain within the optimal range (7-9). Avoid over-addition of the basic precipitating agent. Consider using a weaker base or a buffering agent. |
| Inconsistent Product Quality Between Batches | Fluctuations in pH during the synthesis process. | Implement a strict pH control protocol. Use a calibrated pH meter and make gradual additions of the precipitating agent. For larger scale reactions, consider an automated pH controller. |
| Product is Difficult to Filter and Wash | Formation of very fine or gelatinous particles due to suboptimal pH or rapid precipitation. | Adjust the pH to be slightly alkaline (pH > 7) to promote the growth of larger, denser particles.[1] Also, consider slowing down the addition rate of the precipitating agent to allow for better crystal growth. |
Data Presentation
Table 1: Qualitative Effect of pH on this compound Synthesis
| pH Range | Predominant Nickel Species | Physical Characteristics of Precipitate | Purity Considerations |
| < 7.0 (Acidic) | This compound (NiCO₃) | Loose, flocculent particles[1] | Higher NiCO₃ content, but risk of incomplete precipitation and lower yield. Difficult to wash effectively. |
| 7.0 - 9.0 (Neutral to Slightly Alkaline) | Basic this compound (mix of NiCO₃ and Ni(OH)₂) | Dense, spherical particles[1] | Considered optimal for balancing high yield and good purity. Easier to filter and wash. |
| > 9.0 (Alkaline) | Nickel Hydroxide (Ni(OH)₂) | Dense particles | High yield of precipitate, but significant contamination with nickel hydroxide, leading to lower this compound purity.[2] |
Experimental Protocols
Protocol for the Synthesis of High-Purity Basic this compound
This protocol is a generalized procedure based on common methods described in the literature.[3][6] Researchers should optimize the parameters for their specific requirements.
Materials:
-
Nickel Sulfate Hexahydrate (NiSO₄·6H₂O) or Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Dilute Sulfuric Acid or Nitric Acid (for pH adjustment, if necessary)
-
pH meter
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of the nickel salt (e.g., 1 M NiSO₄) in deionized water.
-
Prepare a solution of the precipitating agent (e.g., 1 M Na₂CO₃) in deionized water.
-
-
Precipitation:
-
Place the nickel salt solution in a reaction vessel equipped with a stirrer and a pH probe.
-
Slowly add the sodium carbonate solution to the nickel salt solution while stirring continuously.
-
Monitor the pH of the mixture in real-time. Maintain the pH within the desired range (e.g., 8.0 ± 0.2) by adjusting the addition rate of the sodium carbonate solution.
-
-
Aging the Precipitate:
-
Once the addition of the precipitating agent is complete, continue stirring the slurry at a constant temperature (e.g., 50°C) for a period of time (e.g., 1-2 hours) to allow the precipitate to age and the particles to grow.
-
-
Filtration and Washing:
-
Separate the precipitate from the solution by filtration (e.g., using a Buchner funnel).
-
Wash the precipitate cake thoroughly with several portions of hot deionized water to remove soluble impurities, particularly sodium and sulfate/nitrate ions. Continue washing until the conductivity of the filtrate is close to that of deionized water.
-
-
Drying:
-
Dry the washed precipitate in an oven at a suitable temperature (e.g., 100-120°C) until a constant weight is achieved.
-
-
Characterization:
-
The purity of the synthesized this compound can be assessed using techniques such as X-ray Diffraction (XRD) to identify the crystalline phases (NiCO₃ and Ni(OH)₂) and Thermal Gravimetric Analysis (TGA) to determine the composition.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. US9422167B2 - Method for forming basic this compound - Google Patents [patents.google.com]
- 3. Study on rapid preparation process of high-density spherical basic this compound [wjygy.com.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Technical Support Center: Synthesis of High-Purity Nickel Carbonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of basic nickel carbonate impurities during NiCO₃ synthesis.
Frequently Asked Questions (FAQs)
Q1: What are basic this compound impurities and why are they a concern?
A1: Basic this compound is a composite of this compound (NiCO₃) and nickel hydroxide (Ni(OH)₂), often with associated water molecules (xNiCO₃·yNi(OH)₂·zH₂O).[1] These impurities are a concern because the presence of nickel hydroxide alters the stoichiometry and properties of the final product. For applications requiring pure NiCO₃, such as in catalysis or as a precursor for other nickel salts, the hydroxide impurity can negatively impact performance and reactivity.[1]
Q2: What are the primary factors that influence the formation of basic this compound impurities?
A2: The main factors include:
-
pH of the reaction medium: This is the most critical factor. Alkaline conditions (high pH) promote the formation of Ni(OH)₂, leading to a higher content of basic impurities.[1]
-
Choice of precipitating agent: The selection of the carbonate source, such as sodium carbonate (Na₂CO₃) versus sodium bicarbonate (NaHCO₃) or ammonium bicarbonate ((NH₄)HCO₃), significantly affects the final product's composition.[1]
-
Reaction Temperature: Temperature can influence reaction kinetics and the solubility of reactants and products, thereby affecting the precipitation process.[2]
-
CO₂ Partial Pressure: The concentration of dissolved CO₂ can influence the equilibrium of the carbonate system and help suppress the formation of hydroxide ions.
Q3: How can I analytically determine the level of basic this compound impurity in my synthesized NiCO₃?
A3: Several analytical techniques can be employed to characterize and quantify the presence of basic this compound impurities:
-
X-ray Diffraction (XRD): XRD can identify the different crystalline phases present in the sample, allowing for the distinction between NiCO₃ and Ni(OH)₂ or basic this compound phases.
-
Thermogravimetric Analysis (TGA): TGA can quantify the different components based on their distinct decomposition temperatures. For example, the loss of water, the decomposition of the hydroxide component, and the final decomposition of the carbonate occur at different temperature ranges.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the characteristic vibrational bands of carbonate (CO₃²⁻) and hydroxide (OH⁻) functional groups, providing qualitative evidence of impurities.
Troubleshooting Guides
This section provides solutions to common issues encountered during NiCO₃ synthesis.
Problem 1: The synthesized this compound is a very pale green powder and analysis shows a high percentage of nickel hydroxide.
-
Likely Cause: The pH of the reaction solution was too high (alkaline). In alkaline conditions, the equilibrium shifts towards the formation of insoluble nickel hydroxide.[1]
-
Troubleshooting Steps:
-
Monitor and Control pH: Continuously monitor the pH of the reaction mixture. Aim for a slightly acidic to neutral pH range (e.g., pH 6.5-7.5) to favor the precipitation of NiCO₃ over Ni(OH)₂.[3]
-
Use a Buffering Agent: Incorporate a buffer solution, such as sodium bicarbonate (NaHCO₃), into the reaction. NaHCO₃ helps to maintain a more stable pH and provides a carbonate source, which can lead to a higher NiCO₃ content in the final product.[1]
-
Acidic Starting Conditions: Ensure the nickel salt solution is slightly acidic before adding the carbonate precipitating agent.[1]
-
Problem 2: The yield of this compound is low, even after adding a stoichiometric amount of sodium carbonate.
-
Likely Cause: Incomplete precipitation of nickel ions. When using equimolar concentrations of nickel sulfate and sodium carbonate, only about 80-85% of the nickel may precipitate.[2]
-
Troubleshooting Steps:
-
Increase Precipitant Molar Ratio: To achieve complete precipitation, the amount of alkali carbonate added may need to be up to 2.5 times the molar quantity of the nickel salt.[2]
-
Optimize Reactant Addition: Add the precipitating agent slowly and with vigorous stirring. This helps to avoid localized high concentrations of the precipitant, which can lead to non-uniform precipitation.[2]
-
Problem 3: The final product is contaminated with sodium salts.
-
Likely Cause: Inadequate washing of the precipitate. Sodium salts, such as sodium sulfate, are byproducts of the reaction and can be trapped within the this compound precipitate.
-
Troubleshooting Steps:
-
Thorough Washing: Wash the filtered this compound precipitate multiple times with deionized water. Washing with hot water (60-80°C) can be more effective in removing soluble impurities.[1]
-
Reslurrying and Rewashing: For high-purity applications, a washing-drying-rewashing-drying process can be employed to significantly reduce sodium content to less than 0.01 wt%.[4]
-
Data Presentation
Table 1: Effect of pH on the Composition of this compound Precipitate
| Reaction pH | Predominant Nickel Species in Precipitate | Expected Purity of NiCO₃ |
| < 7.0 | NiCO₃ | High |
| 7.0 - 8.5 | Mixture of NiCO₃ and Ni(OH)₂ | Moderate to Low |
| > 8.5 | Ni(OH)₂ | Very Low |
Note: This table provides a qualitative summary based on established chemical principles. Actual quantitative results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound via pH Control
This protocol focuses on the precipitation of NiCO₃ from nickel sulfate and a mixed alkali solution to maintain pH control.
Materials:
-
Nickel Sulfate Hexahydrate (NiSO₄·6H₂O)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Prepare Nickel Sulfate Solution: Dissolve a calculated amount of NiSO₄·6H₂O in deionized water to create a solution with a concentration of 100 g/L of nickel ions.
-
Prepare Mixed Alkali Solution: Prepare a solution containing 106 g/L of Na₂CO₃.
-
Reaction Setup: Place the nickel sulfate solution in a reaction vessel equipped with a pH meter and a stirrer.
-
Precipitation: While vigorously stirring the nickel sulfate solution, slowly add the sodium carbonate solution. Monitor the pH continuously. If the pH begins to rise above 8.0, pause the addition of the carbonate solution.
-
pH Adjustment (if necessary): If the pH exceeds 8.0, a dilute solution of a suitable acid can be carefully added to bring it back into the target range. However, the primary control should be the slow addition of the carbonate solution.
-
Aging: After the addition is complete, continue stirring the slurry for a period of time (e.g., 1 hour) to allow the precipitate to age and crystallize.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the filter cake thoroughly with hot deionized water until the filtrate is free of sulfate ions (tested with BaCl₂ solution).
-
Drying: Dry the purified this compound in an oven at 110°C to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of high-purity NiCO₃.
Caption: Factors influencing basic this compound impurity formation.
References
Technical Support Center: Optimizing NiO Properties Through Calcination of Nickel Carbonate
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the calcination temperature of nickel carbonate to achieve desired nickel oxide (NiO) properties. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary effect of increasing the calcination temperature on the properties of NiO synthesized from this compound?
Increasing the calcination temperature generally leads to an increase in the crystallite and particle size of the resulting NiO.[1][2][3][4][5] This is due to the promotion of crystal growth and agglomeration of particles at higher temperatures. Consequently, the specific surface area of the NiO powder tends to decrease as the temperature rises.[6] Higher temperatures also lead to better crystallinity of the NiO.[1][7]
Q2: My NiO powder has a very low surface area. How can I increase it?
A low surface area in NiO powder is often a result of high calcination temperatures. To achieve a higher surface area, you should consider lowering the calcination temperature.[6] For instance, calcination at temperatures around 250-300°C can yield significantly higher surface areas compared to calcination at 400°C or above.[6] Be aware that a lower calcination temperature might result in smaller crystallite sizes and potentially lower crystallinity.[1]
Q3: The particle size of my synthesized NiO is too large for my application. What adjustments can I make?
To obtain smaller NiO particles, the calcination temperature should be reduced.[1][2][8] There is a direct relationship between calcination temperature and the final particle size. For example, studies have shown that increasing the calcination temperature from 300°C to 500°C can cause the crystallite size to increase from approximately 4.8 nm to 15.3 nm.[1][3][4] Therefore, experimenting with lower temperature ranges is the most effective way to reduce particle size.
Q4: I am observing incomplete conversion of this compound to NiO. What could be the cause?
Incomplete conversion can be due to two main factors:
-
Insufficient Temperature: The calcination temperature may be too low for the complete thermal decomposition of this compound. While lower temperatures are used to achieve smaller particle sizes, there is a minimum temperature required for the reaction to proceed to completion. Temperatures below 200°C may result in incomplete calcination.[9]
-
Insufficient Time: The duration of the calcination process might be too short. At lower temperatures, a longer calcination time is generally required to ensure complete conversion. For example, at 250°C, calcination may need to be carried out for up to 18-20 hours.[9]
Q5: How does calcination temperature affect the crystallinity of the NiO product?
Higher calcination temperatures promote better crystallinity in the resulting NiO.[1][7] X-ray diffraction (XRD) patterns of NiO calcined at higher temperatures typically show sharper and more intense peaks, indicating a more ordered crystal structure.[1] If your application requires highly crystalline NiO, a higher calcination temperature is recommended, keeping in mind that this will also lead to larger particle sizes.
Q6: Can the precursor material affect the final NiO properties?
Yes, the properties of the initial this compound precursor can influence the final NiO product. Factors such as the precursor's particle size, morphology, and purity can play a role. For instance, a poorly crystalline precursor may decompose at a lower temperature.[7] It is crucial to start with a consistent and well-characterized this compound to ensure reproducible results.
Quantitative Data Summary
The following tables summarize the effect of calcination temperature on the key properties of NiO.
Table 1: Effect of Calcination Temperature on NiO Crystallite Size
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Reference |
| 200 | 13.1 | [7] |
| 250 | 2.8 | [6] |
| 300 | 4.8 | [1][3][4] |
| 350 | 17.8 | [7] |
| 350 | 41 | [2] |
| 400 | 9.1 | [1][3][4] |
| 400 | 10.4 | [6] |
| 500 | 15.3 | [1][3][4] |
| 550 | >100 | [2] |
| 650 | >100 | [2] |
Table 2: Effect of Calcination Temperature on NiO Specific Surface Area
| Calcination Temperature (°C) | Specific Surface Area (m²/g) | Reference |
| 250 | 245 | [6] |
| 300 | 197 | [6] |
| 350 | 133 | [6] |
| 400 | 92 | [6] |
| 500 | 10.5 | [6] |
Experimental Protocol: Calcination of this compound to Nickel Oxide
This protocol provides a general procedure for the thermal decomposition of this compound to produce nickel oxide. The target properties of the NiO will determine the optimal temperature and duration.
1. Materials and Equipment:
-
This compound (NiCO₃) powder
-
Ceramic crucible or boat
-
Tube furnace or muffle furnace with temperature control
-
Inert gas (e.g., nitrogen, argon) supply (optional, for controlled atmosphere)
2. Procedure:
-
Weigh a desired amount of this compound powder and place it into a clean, dry ceramic crucible.
-
Place the crucible containing the this compound into the center of the furnace.
-
If a controlled atmosphere is required, purge the furnace with an inert gas for at least 30 minutes to remove any air.
-
Ramp up the furnace temperature to the desired calcination temperature (e.g., between 300°C and 600°C) at a controlled rate (e.g., 5-10°C/min).
-
Hold the furnace at the set calcination temperature for a specific duration (e.g., 2-5 hours). The optimal time will depend on the temperature and the desired properties.
-
After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally. If using an inert atmosphere, maintain the gas flow during cooling to prevent re-oxidation.
-
Once cooled, carefully remove the crucible from the furnace. The resulting black or grayish powder is nickel oxide (NiO).
-
Store the synthesized NiO powder in a sealed container to prevent moisture absorption.
3. Characterization:
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the NiO, and to estimate the crystallite size using the Scherrer equation.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the NiO powder.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area of the NiO powder.
Workflow for Optimizing NiO Properties
The following diagram illustrates the logical workflow for optimizing the calcination temperature to achieve the desired NiO properties.
Caption: Workflow for optimizing NiO properties via calcination.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. oiccpress.com [oiccpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. EP2718013A2 - Nickel calcination and reduction process including a fluidizing bed reactor - Google Patents [patents.google.com]
Technical Support Center: Synthesis of High-Purity Nickel Hydroxide
Welcome to the technical support center for nickel hydroxide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges related to carbonate incorporation during the synthesis of nickel hydroxide [Ni(OH)₂]. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve high-quality, carbonate-free Ni(OH)₂ for your applications.
Frequently Asked Questions (FAQs)
Q1: Why is carbonate incorporation a problem in nickel hydroxide synthesis?
A1: Carbonate (CO₃²⁻) incorporation into the nickel hydroxide structure is a significant issue because it negatively impacts the material's electrochemical properties. The presence of carbonate species can block the redox-active Ni²⁺ sites, hinder ion and electron transport, reduce the interlayer spacing and surface area, and increase charge-transfer resistance.[1] This ultimately leads to a significant decrease in the specific capacitance and overall electrochemical performance of the material.[1]
Q2: What are the primary sources of carbonate contamination during synthesis?
A2: The primary sources of carbonate contamination include:
-
Decomposition of reagents: Certain precipitating agents, such as urea, decompose at elevated temperatures to produce carbonate ions.[1]
-
Dissolved CO₂ in water: Water used in the synthesis can absorb carbon dioxide from the atmosphere, which then forms carbonic acid and subsequently carbonate ions.[2]
-
Atmospheric CO₂: The reaction environment itself can be a source of CO₂ contamination if not properly controlled.
Q3: How can I detect and quantify carbonate incorporation in my Ni(OH)₂ sample?
A3: Several analytical techniques can be used to detect and quantify carbonate incorporation:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can identify the characteristic vibrational modes of carbonate groups within the material.[1][3]
-
X-ray Diffraction (XRD): The presence of carbonate can lead to the formation of nickel carbonate hydroxide phases, which can be identified by XRD.[1]
-
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can detect the vibrational modes of carbonate.[1]
-
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): This method can quantify the amount of CO₂ released upon thermal decomposition of the sample.[1]
-
CaCO₃ Precipitation: The amount of carbonate in the synthesis solution can be quantified by reacting it with a calcium source and measuring the resulting calcium carbonate precipitate.[1]
Q4: What is the difference between α-Ni(OH)₂ and β-Ni(OH)₂ in the context of carbonate incorporation?
A4: α-Ni(OH)₂ has a layered structure with intercalated water molecules and is often considered to have better electrochemical performance. However, it is a less stable phase and can readily incorporate carbonate and other anions between its layers. β-Ni(OH)₂ is the more crystalline and stable phase. The presence of carbonate can influence the phase transformation from the α to the β form.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Specific Capacitance | High carbonate content in the synthesized Ni(OH)₂.[1] | 1. Switch to a precipitating agent that does not generate carbonate, such as hexamethylenetetramine (HMT) instead of urea.[1]2. Lower the synthesis temperature to minimize the decomposition of reagents like HMT.[1]3. Use CO₂-free (boiled and cooled) deionized water for all solutions and washing steps.[2]4. Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent CO₂ from the air from dissolving into the reaction mixture. |
| Poor Crystallinity in XRD | Formation of amorphous this compound hydroxide phases.[6] | 1. Optimize the synthesis temperature. Higher temperatures can promote crystallization, but may also increase carbonate incorporation depending on the reagents used.[1][7]2. Control the pH of the reaction mixture carefully. |
| Unexpected Peaks in FTIR/Raman Spectra | Presence of carbonate functional groups.[3][8] | 1. Confirm the presence of carbonate by comparing the spectra to literature values for this compound hydroxide.[3]2. Follow the solutions for "Low Specific Capacitance" to minimize carbonate sources. |
| Inconsistent Batch-to-Batch Results | Variable levels of carbonate contamination. | 1. Standardize the synthesis protocol, paying close attention to the source and handling of water and reagents.2. Routinely quantify carbonate content in your starting materials and final product. |
Data Presentation
Table 1: Effect of Precipitating Agent and Synthesis Temperature on Carbonate Formation and Electrochemical Performance.
| Precipitating Agent | Synthesis Temperature (°C) | Carbonate Formation (g of CaCO₃ precipitate)[1] | Specific Capacitance (F g⁻¹ at 1 A g⁻¹)[1] |
| HMT | 80 | 0.09 | ~870 |
| HMT | 100 | 0.12 | - |
| HMT | 120 | 0.20 | - |
| HMT | 140 | 0.43 | Significantly Reduced |
| Urea | 80 | 0.14 | Order of magnitude lower than HMT |
| Urea | 100 | 0.43 | Order of magnitude lower than HMT |
| Urea | 120 | >1.15 | Order of magnitude lower than HMT |
| Urea | 140 | >1.15 | Order of magnitude lower than HMT |
Data extracted from a study comparing HMT and urea as precipitating agents. The carbonate formation was quantified by reacting the decomposition solution with Ca²⁺ and weighing the resulting CaCO₃ precipitate.[1]
Experimental Protocols
Protocol 1: Synthesis of Low-Carbonate α-Ni(OH)₂ via Hydrothermal Method with HMT
This protocol is designed to minimize carbonate incorporation by using HMT as a precipitating agent at a relatively low temperature.
Materials:
-
Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Hexamethylenetetramine (HMT, C₆H₁₂N₄)
-
Deionized water (boiled for at least 30 minutes and cooled under an inert atmosphere to remove dissolved CO₂)
-
Ethanol
Procedure:
-
Prepare the precursor solution by dissolving nickel nitrate hexahydrate and HMT in CO₂-free deionized water. The molar ratio of Ni²⁺ to HMT should be optimized based on desired properties, with ratios around 1:4 being a good starting point.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 80°C in an oven for a specified duration (e.g., 6-12 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with CO₂-free deionized water and then with ethanol to remove any residual ions and organic species.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours.
Protocol 2: Synthesis of β-Ni(OH)₂ by Chemical Precipitation
This protocol describes a straightforward chemical precipitation method, emphasizing the need for CO₂-free conditions.
Materials:
-
Nickel salt solution (e.g., nickel sulfate or nickel chloride)
-
Alkali solution (e.g., NaOH or KOH)
-
Deionized water (boiled and cooled)
Procedure:
-
Prepare the nickel salt solution and the alkali solution using CO₂-free deionized water.
-
Slowly add the alkali solution to the nickel salt solution under vigorous stirring to precipitate Ni(OH)₂. The reaction should ideally be carried out under an inert atmosphere.
-
After the precipitation is complete, continue stirring for a period to age the precipitate.
-
Wash the precipitate repeatedly with CO₂-free deionized water until the washings are neutral. This can be done by decantation or filtration.[2]
-
Finally, wash the precipitate with ethanol.
-
Dry the product in a vacuum oven at a suitable temperature (e.g., 60-80°C).
Mandatory Visualizations
Caption: Experimental workflow for low-carbonate nickel hydroxide synthesis.
Caption: Logical relationship of carbonate incorporation and its impact.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fchpt.stuba.sk [fchpt.stuba.sk]
- 3. Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01008B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2024 Goldschmidt Conference [conf.goldschmidt.info]
- 7. mdpi.com [mdpi.com]
- 8. Surfactant-free preparation of this compound hydroxide in aqueous solution and its toxic ion-exchange properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
influence of reaction time on nickel carbonate crystal growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nickel carbonate. The following information addresses common issues encountered during experiments, with a focus on the influence of reaction time on crystal growth.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why did my this compound precipitate appear as hard, dark green crystalline chunks instead of a fine, chalky powder?
A1: This issue often points to an incomplete reaction or rapid crystallization. Several factors could be at play:
-
Insufficient Reaction Time: The reaction between the nickel salt solution and the carbonate solution may not have reached completion. Allowing for a longer reaction or "aging" time can promote the formation of more uniform, smaller crystals. In some cases, letting the reaction proceed for a longer duration can resolve the formation of hard, crystalline chunks.[1]
-
Non-uniform Mixing: If the reagents are not mixed properly, localized areas of high supersaturation can lead to the growth of large, irregular crystals. Ensure continuous and efficient stirring during the addition of the precipitant and throughout the reaction period.[2]
-
Temperature Control: The reaction temperature is a critical parameter. Deviating from the optimal temperature range can significantly alter the precipitate's characteristics, sometimes resulting in a colloidal suspension that is difficult to filter or, conversely, large crystalline formations.[3]
Q2: The yield of my this compound precipitate is lower than expected. What could be the cause?
A2: Low yield is a common problem that can often be traced back to the reaction kinetics and equilibrium.
-
Short Reaction Time: Precipitation of this compound may not be instantaneous. Increasing the reaction time, often with continued agitation, can significantly increase the amount of precipitated product. For instance, one study noted that with mechanical agitation, nearly 86% of the nickel was precipitated within two hours.[2]
-
Inadequate Stirring: Without proper agitation, the amount of nickel precipitated can be significantly lower, even after an extended period. Continuous stirring helps to ensure that the reactant molecules are constantly interacting.[2]
-
Stoichiometry: Ensure that the molar ratio of your reactants is correct. An insufficient amount of the carbonate precipitant will naturally lead to a lower yield.
Q3: My filtered this compound product is blue-green or blue instead of the expected light green. What does this color change indicate?
A3: The color of the this compound precipitate can be an indicator of its hydration state and crystalline form. A blue coloration can suggest the formation of a different hydrated species or a colloidal suspension, which can be influenced by the reaction temperature.[3] It is crucial to operate within the specified temperature range for the desired this compound phase.
Q4: How does "aging" the precipitate affect the final product?
A4: Aging, which refers to leaving the precipitate in contact with the mother liquor for a period after precipitation, can influence the crystal size and morphology. For nickel-based nanoparticles, extending the reaction time can lead to an increase in particle size and improved sphericity.[4][5] In the context of this compound, a sufficient aging period with agitation can help ensure the reaction goes to completion and can promote the formation of a more uniform particle size distribution.
Data Summary
While specific quantitative data on the direct correlation between reaction time and this compound crystal size is limited in the literature, the following table summarizes the qualitative effects based on general crystallization principles and observations from related nickel compound syntheses.
| Reaction Time | Expected Crystal Size | Expected Crystal Morphology | Potential Issues |
| Short | Non-uniform, potentially large | Irregular, crystalline chunks[1] | Incomplete precipitation, low yield, hard-to-process solids.[1][2] |
| Optimal | Smaller, more uniform | Fine, potentially chalky powder | - |
| Extended | Potential for slight increase | May become more spherical/regular[5] | Risk of Ostwald ripening (growth of larger particles at the expense of smaller ones).[4] |
Experimental Protocols
Protocol 1: Synthesis of Basic this compound via Precipitation
This protocol is a generalized procedure based on common laboratory methods for precipitating this compound.[2][6]
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar or mechanical agitator
-
Büchner funnel and filter paper
-
Wash bottle
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of the nickel salt (e.g., 0.05 M Nickel Sulfate) in a beaker with deionized water.
-
Prepare a separate solution of the carbonate precipitant (e.g., 0.1 N Sodium Carbonate).
-
-
Precipitation:
-
Place the nickel salt solution on a magnetic stirrer or under a mechanical agitator and begin stirring.
-
Slowly add the sodium carbonate solution dropwise to the nickel salt solution. A precipitate will form.
-
Maintain a constant temperature throughout the addition.
-
-
Reaction/Aging:
-
After the addition is complete, continue to stir the mixture for a set reaction time (e.g., 2 hours) to ensure the reaction goes to completion and to allow for the aging of the precipitate.[2]
-
-
Filtration and Washing:
-
Turn off the stirrer and allow the precipitate to settle.
-
Set up a Büchner funnel with filter paper and filter the precipitate under vacuum.
-
Wash the precipitate with deionized water to remove any soluble byproducts.
-
-
Drying:
-
Carefully remove the filter cake and place it in a drying oven at a suitable temperature (e.g., 100°C) until a constant weight is achieved.
-
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. scispace.com [scispace.com]
- 3. US3350167A - Method of preparing hydrated this compound and the product thereof - Google Patents [patents.google.com]
- 4. ukm.my [ukm.my]
- 5. Advances in Nickel Nanoparticle Synthesis via Oleylamine Route - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Industrial-Grade Nickel Carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of industrial-grade nickel carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in industrial-grade this compound?
A1: Industrial-grade this compound typically contains a variety of impurities depending on its manufacturing process. Common metallic impurities include iron, cobalt, copper, and zinc. Other contaminants can include sulfates, chlorides, and silica.[1] Technical grades can have impurity levels ranging from 1-3%.[1]
Q2: Why is it necessary to purify industrial-grade this compound for research and pharmaceutical applications?
A2: For scientific research and drug development, high-purity materials are essential to ensure the reliability and reproducibility of experimental results. Impurities can interfere with chemical reactions, catalytic processes, and biological assays. In pharmaceutical applications, stringent purity standards are required to prevent adverse effects and ensure the safety and efficacy of the final product.
Q3: What is the general workflow for purifying industrial-grade this compound?
A3: The general workflow involves dissolving the industrial-grade this compound in a suitable acid to create a nickel-rich solution. This is followed by a series of selective removal steps for each impurity, such as precipitation, solvent extraction, or ion exchange. Finally, high-purity this compound is re-precipitated from the purified solution.
Q4: How can I determine the purity of my this compound sample?
A4: The purity of this compound can be determined using various analytical techniques. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a common method for quantifying the concentration of metallic impurities.[2] Ion chromatography can be used to measure anionic impurities like sulfates and chlorides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Incomplete Removal of Iron
Symptoms:
-
The purified nickel salt solution remains yellow or brownish.
-
A reddish-brown precipitate forms upon standing or pH adjustment.
-
Analysis of the final product shows high iron content.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect pH for precipitation | The optimal pH for iron precipitation as iron (III) hydroxide is crucial for its removal while minimizing nickel loss. The recommended pH is between 3.5 and 4.0.[3][4] If the pH is too low, iron will not precipitate completely. If it is too high, nickel may co-precipitate.[5] |
| Incomplete oxidation of Iron (II) to Iron (III) | Iron must be in the +3 oxidation state to precipitate as a hydroxide at a low pH. If your starting material contains Iron (II), you will need to add an oxidizing agent like hydrogen peroxide (H₂O₂) to the acidic nickel solution before pH adjustment.[6] |
| Insufficient mixing or reaction time | Ensure vigorous stirring during pH adjustment and allow sufficient time for the iron hydroxide precipitate to form and agglomerate before filtration. |
Problem 2: Cobalt Contamination in the Final Product
Symptoms:
-
The final this compound product has a pinkish hue.
-
Analytical tests confirm the presence of cobalt.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient solvent extraction | The separation of nickel and cobalt is challenging due to their similar chemical properties.[7][8][9][10] Solvent extraction is a common method. Ensure the correct extractant is used (e.g., Cyanex 272), and the pH of the aqueous phase is optimized.[11] The efficiency of extraction is highly dependent on pH. |
| Incorrect precipitating agent | Selective precipitation of cobalt sulfide from an ammoniacal solution is a possible method.[12] The conditions for this separation are thermodynamically favorable. |
| Ion exchange column overload | If using ion exchange chromatography, the column may be overloaded, leading to cobalt breakthrough. Ensure the column is properly sized for the amount of nickel solution being purified. |
Problem 3: Low Yield of Purified this compound
Symptoms:
-
The amount of recovered high-purity this compound is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Co-precipitation of nickel during impurity removal | During the precipitation of impurities like iron, some nickel may be lost. Carefully control the pH during these steps to minimize nickel co-precipitation.[5] |
| Incomplete precipitation of this compound | Ensure that the precipitating agent (e.g., sodium carbonate) is added in sufficient quantity to precipitate all the nickel from the purified solution. The pH of the solution should be monitored during precipitation. |
| Losses during filtration and washing | Use appropriate filter paper and washing techniques to minimize the loss of the final product. Wash the precipitate with deionized water to remove soluble impurities without dissolving a significant amount of the this compound. |
Experimental Protocols
Protocol 1: Purification of this compound via Precipitation of Impurities
This protocol focuses on the removal of iron, a common impurity.
-
Dissolution: Dissolve the industrial-grade this compound in a minimal amount of dilute sulfuric acid or nitric acid to obtain a concentrated nickel salt solution.
-
Oxidation: If iron (II) is present, add 30% hydrogen peroxide dropwise to the solution while stirring until the color changes, indicating the oxidation of Fe²⁺ to Fe³⁺.
-
pH Adjustment for Iron Precipitation: Slowly add a slurry of this compound or a dilute sodium hydroxide solution to raise the pH to 3.5-4.0.[3][4] This will precipitate iron as ferric hydroxide (Fe(OH)₃).
-
Filtration: Filter the solution to remove the iron precipitate.
-
Further Purification: The resulting nickel-rich solution can be further purified to remove other impurities like cobalt, copper, and zinc using methods like solvent extraction or ion exchange.
-
Precipitation of Pure this compound: Add a solution of sodium carbonate to the purified nickel salt solution to precipitate high-purity this compound.
-
Washing and Drying: Wash the precipitate with deionized water and dry it in an oven at a suitable temperature.
Protocol 2: Separation of Cobalt from Nickel by Solvent Extraction
This protocol outlines a general procedure for separating cobalt from a nickel-containing solution.
-
Aqueous Phase Preparation: Start with a purified nickel salt solution (from which iron has been removed) containing cobalt as an impurity. Adjust the pH to the optimal range for the chosen extractant.
-
Organic Phase Preparation: Prepare a solution of a suitable extractant, such as Cyanex 272, in a non-polar organic solvent like kerosene.
-
Extraction: Mix the aqueous and organic phases in a separatory funnel and shake vigorously for a specified time to allow for the selective transfer of cobalt into the organic phase.
-
Phase Separation: Allow the phases to separate and drain the aqueous phase, which is now depleted of cobalt.
-
Stripping (Optional): The cobalt can be recovered from the organic phase by stripping with an acidic solution.
-
Precipitation of this compound: Proceed with the precipitation of high-purity this compound from the cobalt-free aqueous solution as described in Protocol 1.
Quantitative Data Summary
The following tables summarize key quantitative data for the removal of common impurities.
Table 1: Optimal pH for Impurity Precipitation
| Impurity | Precipitating Agent | Optimal pH Range | Reference |
| Iron (as Fe³⁺) | This compound / NaOH | 3.5 - 4.0 | [3][4] |
| Copper | Electrolysis (low current density) | N/A | [6] |
| Zinc | NaOH | ~6.2 | [6] |
Table 2: Solvent Extraction Parameters for Cobalt-Nickel Separation
| Extractant | Aqueous Phase | pH Range | Notes | Reference |
| Cyanex 272 | Sulfate or Chloride solution | 5.0 - 6.0 | Highly pH-dependent separation | [11] |
Mandatory Visualizations
Caption: Workflow for the purification of industrial-grade this compound.
Caption: Logical troubleshooting guide for common impurities.
References
- 1. met3dp.com [met3dp.com]
- 2. azom.com [azom.com]
- 3. ijmge.ut.ac.ir [ijmge.ut.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. nmfrc.org [nmfrc.org]
- 7. saimm.co.za [saimm.co.za]
- 8. US6409979B1 - Selective precipitation of nickel and cobalt - Google Patents [patents.google.com]
- 9. meixi-mgo.com [meixi-mgo.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. teck.com [teck.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Electrochemical Stability of Nickel Carbonate-Derived Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nickel carbonate-derived materials for electrochemical applications. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of electrochemical instability in this compound-derived cathode materials?
A1: Nickel-rich cathode materials, often synthesized from this compound precursors, are prone to several degradation mechanisms that lead to electrochemical instability. The primary causes include:
-
Structural Degradation: During charging and discharging, these materials can undergo detrimental phase transitions, such as the conversion from a layered structure to a disordered spinel and then to an inactive rock-salt phase, particularly near the surface.[1] This is often accompanied by the generation of microcracks along grain boundaries.[1][2]
-
Parasitic Side Reactions: The highly oxidative nature of Ni³⁺ and Ni⁴⁺ ions, especially at high states of charge, can trigger reactions with the electrolyte.[3] These reactions lead to the formation of a resistive cathode-electrolyte interphase (CEI), gas evolution (e.g., O₂, CO₂), and dissolution of transition metals into the electrolyte.[4][5][6]
-
Cation Mixing: The migration of Ni²⁺ ions to Li⁺ sites in the crystal lattice can occur, impeding the diffusion of lithium ions and leading to capacity loss.[4]
-
Thermal Instability: High nickel content can lower the thermal stability of the cathode, increasing the risk of exothermic reactions and thermal runaway, especially at elevated temperatures.[3]
Q2: How does surface coating improve the stability of these materials?
A2: Surface coating acts as a physical barrier between the active cathode material and the electrolyte.[3][7] This strategy mitigates several degradation pathways by:
-
Suppressing Side Reactions: The coating layer reduces direct contact between the highly reactive cathode surface and the electrolyte, thereby minimizing parasitic reactions and the formation of a thick, unstable CEI.[3][7]
-
Preventing Transition Metal Dissolution: By encapsulating the active material, the coating can limit the dissolution of nickel and other transition metals into the electrolyte, which is a major cause of capacity fade.
-
Enhancing Thermal Stability: Certain coating materials, such as phosphates, can improve thermal stability by introducing robust polyanions on the surface.[7]
-
Scavenging Harmful Species: Some coatings can react with and neutralize harmful species like hydrogen fluoride (HF) present in the electrolyte, protecting the cathode structure.[8]
Commonly used coating materials include metal oxides (e.g., Al₂O₃, ZrO₂, CeO₂), phosphates (e.g., Li₃PO₄), and fluorides.[3][7][9]
Q3: What is the mechanism behind elemental doping for enhancing electrochemical stability?
A3: Doping involves introducing small amounts of other elements (cations or anions) into the crystal lattice of the cathode material.[9][10] This atomic-level modification enhances stability through several mechanisms:
-
Structural Reinforcement: Dopants can act as "pillars" within the crystal structure, suppressing detrimental phase transitions and reducing lattice strain during cycling.[1][10]
-
Reduced Cation Mixing: Doping with ions like Ti⁴⁺ can decrease the amount of Ni²⁺/Li⁺ cation mixing, which improves the kinetics of lithium ion transport.[1][9]
-
Improved Ionic and Electronic Conductivity: Certain dopants can enhance the intrinsic conductivity of the material, leading to better rate capability.[9]
-
Enhanced Thermal Stability: By strengthening the crystal lattice, doping can mitigate the risk of exothermic reactions at high temperatures.[10] Examples of effective dopants include Al³⁺, Ti⁴⁺, Zr⁴⁺, Mg²⁺, and fluorine.[1][9][11]
Q4: Which electrolyte additives are most effective for stabilizing nickel-rich cathodes?
A4: Electrolyte additives are compounds added in small quantities (typically 1-5 wt%) to the liquid electrolyte to improve battery performance.[12] For nickel-rich cathodes, effective additives generally work by:
-
Forming a Stable CEI: Additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can be preferentially oxidized on the cathode surface to form a thin, stable, and ionically conductive CEI layer.[12][13] This protective layer prevents further electrolyte decomposition.[13]
-
Scavenging Harmful Species: Some additives, such as Tris(trimethylsilyl) phosphite (TMSPi), can scavenge water or HF in the electrolyte, preventing acid-driven degradation of the cathode material.[12][14]
-
Improving High-Voltage Performance: Additives like Lithium Difluorophosphate (LiDFP) have been shown to significantly improve capacity retention for cells cycled to high voltages (e.g., 4.5 V).[14]
Troubleshooting Guides
Issue 1: Rapid capacity fading is observed within the first 100 cycles.
| Possible Cause | Suggested Solution & Diagnostic Approach |
| Structural Degradation | Solution: Implement surface coating or bulk doping strategies. For example, an Al₂O₃ coating can minimize structural transformation.[13] Doping with elements like Fluorine or Titanium can reinforce the crystal lattice.[1][11] Diagnosis: Use post-cycling characterization techniques. X-ray Diffraction (XRD) can reveal phase changes, while Transmission Electron Microscopy (TEM) can visualize microcracks and surface reconstruction layers. |
| Aggressive Electrolyte Decomposition | Solution: Introduce film-forming electrolyte additives. Adding 1-2 wt% of vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can help form a protective CEI on the cathode surface, preventing continuous electrolyte oxidation.[12] Diagnosis: Analyze the cell's impedance using Electrochemical Impedance Spectroscopy (EIS). A significant increase in charge transfer resistance after cycling points to the formation of a resistive surface layer. Gas Chromatography (GC) can be used to analyze gas evolution during cycling. |
Issue 2: The cell's internal resistance (impedance) increases significantly after cycling.
| Possible Cause | Suggested Solution & Diagnostic Approach |
| Thick, Resistive CEI Formation | Solution: Optimize the electrolyte formulation. Consider using additives that form a more stable and ionically conductive CEI, such as lithium difluorophosphate (LiDFP).[14] Alternatively, an ethylene carbonate (EC)-free electrolyte may suppress detrimental surface degradation, especially when charging above 4.4 V.[15] Diagnosis: Perform EIS at different cycle intervals to monitor the growth of interfacial impedance. Use X-ray Photoelectron Spectroscopy (XPS) on cycled electrodes to analyze the chemical composition of the surface layers. |
| Contact Loss from Microcracking | Solution: Employ doping strategies to improve the mechanical integrity of the material. Dual-doping with elements like Aluminum and Niobium has been shown to fortify the crystal structure and optimize particle morphology, reducing cracking.[16] Diagnosis: Use Scanning Electron Microscopy (SEM) on cross-sectioned cycled electrodes to observe the formation of internal microcracks within the secondary particles. |
Issue 3: The material exhibits poor rate capability.
| Possible Cause | Suggested Solution & Diagnostic Approach |
| Low Li⁺ Diffusion and/or Electronic Conductivity | Solution: Introduce dopants known to improve conductivity. Ti⁴⁺ doping, for example, has been reported to improve cathode kinetics.[1] Surface coatings with ionically conductive materials like Li₂ZrO₃ can also facilitate faster Li⁺ transport at the interface.[17] Diagnosis: Measure the Li⁺ diffusion coefficient using techniques like the Galvanostatic Intermittent Titration Technique (GITT) or Cyclic Voltammetry (CV) at various scan rates. |
Data Presentation: Performance Enhancement Strategies
Table 1: Summary of Performance Improvements with Doping Strategies
| Cathode Material | Dopant | Key Improvement(s) | Quantitative Data |
| Li[Ni₀.₈Co₀.₁Mn₀.₁]O₂ | Ti⁴⁺ | Improved rate capability, reduced cation mixing | 157 mAh g⁻¹ at 2 C (vs. 136 mAh g⁻¹ for undoped)[1] |
| Nickel Cobalt Carbonate Hydroxide (NiCo-CH) | F⁻ | Outstanding cycling stability | Maintains 90% capacity after 10,000 cycles[11] |
| Li[Ni₀.₉₂Co₀.₀₄Mn₀.₀₄]O₂ | Al³⁺ and Nb⁵⁺ (dual doping) | Remarkable long-term cycling stability | 88.3% capacity retention after 1000 cycles[16] |
Table 2: Summary of Performance Improvements with Surface Coating Strategies
| Cathode Material | Coating Material | Key Improvement(s) | Quantitative Data |
| LiNi₀.₈₈Co₀.₀₉Al₀.₀₃O₂ (NCA) | LiAlO₂@Al₂O₃ | Improved cycling stability at elevated temperature (45 °C) | 88.4% capacity retention after 100 cycles at 1.0 C (vs. 73.7% for bare NCA) |
| Ni-rich NCM | Li₂WO₄ and WO₃ | Improved cycling stability | Synergistic effects observed when combined with Zr doping[8] |
| LiNi₀.₉Mn₀.₁O₂ | Li₂ZrO₃ | Enhanced long-life performance | - |
Table 3: Summary of Performance Improvements with Electrolyte Additives
| Cathode Material | Additive (Concentration) | Key Improvement(s) | Quantitative Data |
| LiNi₁/₃Mn₁/₃Co₁/₃O₂/graphite pouch cell | 1 wt% LiDFP | Increased capacity retention at high voltage (4.5 V) | 92.6% retention after 100 cycles; 78.2% after 200 cycles[14] |
| Li/NMC532 cells | 5% FEC | Stable cycling | Stable for ~100 cycles with an areal capacity of 1.9 mAh cm⁻²[14] |
| LiNi₀.₈₈Co₀.₀₈Mn₀.₀₄O₂ (NCM-88) | Fluorinated carbonate and sulfate-based flame-retarding electrolyte | Excellent cycling performance at high voltage and temperature | 70% capacity retention after 100 cycles at 4.3 V and 45 °C[18] |
Experimental Protocols
Protocol 1: Wet-Chemical Surface Coating of Ni-Rich Cathode with Al₂O₃
-
Objective: To apply a uniform Al₂O₃ coating on a this compound-derived cathode powder to improve electrochemical stability.
-
Materials:
-
Pristine Ni-rich cathode powder (e.g., NCM811).
-
Aluminum isopropoxide (AIP) as the aluminum precursor.
-
Ethanol (anhydrous).
-
Deionized water.
-
-
Procedure:
-
Disperse a calculated amount of the pristine cathode powder in anhydrous ethanol via ultrasonication for 30 minutes to ensure a homogeneous suspension.
-
Separately, dissolve the stoichiometric amount of AIP (e.g., for a 1 wt% Al₂O₃ coating) in ethanol.
-
Slowly add the AIP solution to the cathode powder suspension while stirring continuously.
-
Add a few drops of deionized water to initiate the hydrolysis of the AIP precursor, forming Al(OH)₃ on the surface of the cathode particles.
-
Continue stirring the mixture for 4-6 hours at room temperature to allow for complete hydrolysis and precipitation.
-
Separate the coated powder from the solution by centrifugation or filtration, followed by washing with ethanol three times.
-
Dry the collected powder in a vacuum oven at 80 °C for 12 hours.
-
Finally, anneal the dried powder in a tube furnace under an air atmosphere at 400-500 °C for 4-5 hours to convert the Al(OH)₃ layer into a crystalline Al₂O₃ coating.
-
Allow the furnace to cool down naturally to room temperature before collecting the final product.
-
Protocol 2: Standard Electrochemical Performance Evaluation
-
Objective: To assemble a coin cell and evaluate the cycling stability and rate capability of the synthesized cathode material.
-
Materials:
-
Synthesized cathode material.
-
Super P carbon black (conductive agent).
-
Polyvinylidene fluoride (PVDF) binder.
-
N-Methyl-2-pyrrolidone (NMP) solvent.
-
Aluminum foil (current collector).
-
Lithium metal foil (counter/reference electrode).
-
Celgard separator.
-
Electrolyte (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v).
-
CR2032 coin cell components.
-
-
Procedure:
-
Slurry Preparation: Mix the active material, Super P, and PVDF in a weight ratio of 8:1:1 in NMP solvent to form a homogeneous slurry.
-
Electrode Casting: Cast the slurry onto aluminum foil using a doctor blade. Dry the electrode in a vacuum oven at 120 °C for 12 hours.
-
Cell Assembly: Punch circular electrodes (e.g., 12 mm diameter) from the coated foil. Assemble a CR2032-type coin cell in an argon-filled glove box with the cathode, separator, lithium foil anode, and a few drops of electrolyte.
-
Galvanostatic Cycling:
-
Cycle the cell between a defined voltage window (e.g., 3.0-4.3 V vs. Li/Li⁺) at a constant current rate (e.g., 0.1 C for initial cycles, then 1 C for long-term cycling). 1 C corresponds to fully charging or discharging the cell in one hour.
-
Record the discharge capacity at each cycle to evaluate capacity retention.
-
-
Rate Capability Test:
-
Cycle the cell at progressively increasing C-rates (e.g., 0.1 C, 0.2 C, 0.5 C, 1 C, 2 C, 5 C) for several cycles at each rate.
-
Return the C-rate to 0.1 C to check for capacity recovery.
-
-
Visualizations
Caption: A troubleshooting workflow for diagnosing electrochemical instability.
Caption: Relationship between instability issues and improvement strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Two electrolyte decomposition pathways at nickel-rich cathode surfaces in lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Effects of Surface Coating and Bulk Doping in Ni‐Rich Lithium Nickel Cobalt Manganese Oxide Cathode Materials for High‐Energy Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Predicting doping strategies for ternary nickel-cobalt-manganese cathode materials to enhance battery performance using graph neural networks [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Rise of Electrolyte Additives in Advancing Lithium ion Battery [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrolytes, Additives and Binders for NMC Cathodes in Li-Ion Batteries—A Review [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
optimizing the Ni:Mn:Co ratio in carbonate co-precipitation for battery cathodes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of Ni:Mn:Co ratios in carbonate co-precipitation for battery cathodes.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of Ni:Mn:Co carbonate precursors.
Issue 1: Low Tap Density of the Precursor Powder
-
Question: My synthesized precursor powder has a very low tap density, which will likely lead to poor volumetric energy density in the final cathode. What are the potential causes and how can I improve it?
-
Answer: Low tap density is a common issue and can be attributed to several factors related to particle morphology and packing. Here are the primary causes and corresponding solutions:
-
Irregular Particle Morphology: Particles that are not spherical or have a wide size distribution do not pack efficiently. Aim for spherical secondary particles composed of well-oriented primary nanoparticles.
-
Hollow or Porous Particles: Voids within the secondary particles will decrease the overall density.
-
Agglomeration of Small Particles: Fine particles can form loose agglomerates, leading to low packing density.[1]
Troubleshooting Steps:
-
Optimize pH: The pH of the reaction solution is a critical parameter. For Ni-rich NMCs (e.g., NMC811), a higher pH of around 11.0-11.5 is often favored to promote the formation of dense, spherical particles.[2] For materials with lower nickel content like NMC111, a pH around 11.0 has been reported as optimal for achieving higher tap density.
-
Adjust Ammonia Concentration: Ammonia acts as a chelating agent, controlling the release of metal ions and influencing particle growth. A proper ratio of ammonia to transition metals (typically around 1:1) can yield uniform, spherical particles with higher density.[2]
-
Control Temperature: Increasing the reaction temperature (e.g., from 45°C to 50°C) can change the primary particle shape from needle-like to plate-like, which can increase the tap density.[1]
-
Optimize Stirring Speed: The stirring rate affects the supersaturation of the solution and the residence time of particles in the reactor. An optimal stirring speed ensures homogeneous mixing and promotes the growth of dense particles.
-
Increase Reaction Time: A longer reaction time can allow for the gradual growth and densification of the precursor particles.
-
Issue 2: Irregular or Non-Spherical Particle Morphology
-
Question: The SEM images of my precursor show irregular shapes and significant agglomeration instead of the desired spherical morphology. What adjustments should I make to my experimental parameters?
-
Answer: Achieving a spherical morphology is crucial for good electrochemical performance. Irregular shapes are often a result of improper nucleation and growth kinetics.
Troubleshooting Steps:
-
Fine-tune pH and Ammonia Concentration: The interplay between pH and ammonia concentration is critical for controlling particle shape. A balanced ratio is necessary to control the metal-ion precipitation rate, allowing for uniform growth. For instance, at a low ammonia concentration (0.1 mol/L), a pH of around 10.1 might be suitable, while at a higher concentration (1 mol/L), a pH of 11.7 could be optimal.[1]
-
Check for Impurities: Unwanted ions in the reaction solution can interfere with crystal growth, leading to irregular morphologies. Ensure the purity of your starting materials.
-
Control Reactant Feed Rate: A slow and steady feed rate of the metal salt and precipitating agent solutions helps to maintain a stable supersaturation level, favoring controlled particle growth over rapid, uncontrolled precipitation.
-
Ensure Adequate Stirring: Insufficient stirring can lead to localized areas of high supersaturation, causing rapid precipitation and the formation of fine, irregular particles that then agglomerate.
-
Issue 3: Inconsistent Ni:Mn:Co Ratio in the Final Precursor
-
Question: The elemental analysis of my precursor shows a different Ni:Mn:Co ratio than my starting solution. Why is this happening and how can I ensure the correct stoichiometry?
-
Answer: Deviation from the target stoichiometry is often due to the different precipitation behaviors of the individual metal ions.
Troubleshooting Steps:
-
Precise pH Control: The solubility of Ni, Mn, and Co hydroxides/carbonates varies with pH. Maintaining a constant and optimal pH throughout the co-precipitation process is crucial for ensuring that all metals precipitate at the desired rate.
-
Role of Chelating Agent: The use of a chelating agent like ammonia is key. Ammonia forms complexes with the metal ions, and the stability of these complexes differs (Ni forms the most stable complexes). This helps to buffer the free metal ion concentration and promote simultaneous precipitation. An appropriate ammonia concentration is necessary to balance the precipitation rates.
-
Temperature and Reaction Time: These parameters can also influence the precipitation kinetics of the different metals. Consistent temperature and sufficient reaction time are necessary to reach a steady state where the composition of the precipitate matches that of the feed solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for carbonate co-precipitation of NMC precursors?
A1: The optimal pH depends on the target Ni:Mn:Co ratio. For Ni-rich compositions like NMC811, a pH range of 11.0-11.5 is generally recommended to obtain spherical particles with high tap density.[2] For precursors with higher manganese and cobalt content, such as NMC111, a slightly lower pH of around 9.8-10.0 might yield optimal tap density.[2] It is crucial to maintain a stable pH throughout the reaction.
Q2: How does the stirring speed affect the particle size and morphology?
A2: Stirring speed plays a significant role in controlling the supersaturation of the solution and the particle growth environment.
-
Too low stirring speed: Can lead to inhomogeneous mixing and localized high supersaturation, resulting in the formation of fine particles and agglomerates.
-
Too high stirring speed: Can lead to smaller particles due to increased nucleation rates and particle breakage. An optimal stirring speed, often in the range of 800-1000 rpm for lab-scale reactors, is necessary to achieve a balance between nucleation and growth for uniform, spherical particles.
Q3: What is the role of ammonia in the co-precipitation process?
A3: Ammonia acts as a chelating or complexing agent. It forms soluble metal-ammonia complexes ([M(NH₃)n]²⁺) with the Ni²⁺, Mn²⁺, and Co²⁺ ions.[1] This slows down the precipitation reaction by controlling the concentration of free metal ions available to react with the carbonate or hydroxide ions. This controlled release is essential for promoting the growth of dense, spherical particles rather than the rapid formation of fine, irregular precipitates.[1] The concentration of ammonia needs to be carefully optimized, as too little will not effectively control precipitation, and too much can lead to incomplete precipitation of some metals, altering the final stoichiometry.[1]
Q4: What is a typical calcination temperature for obtaining the final NMC cathode material from the carbonate precursor?
A4: The optimal calcination temperature is dependent on the specific Ni:Mn:Co ratio. For Ni-rich materials (Ni ≥ 60%), calcination temperatures are typically between 700-800°C.[2] For compositions with lower nickel content, higher temperatures in the range of 850-950°C are common.[3][4] It's important to note that higher calcination temperatures can lead to excessive particle growth and increased cation mixing (Ni²⁺ on Li⁺ sites), which can be detrimental to electrochemical performance.[5] A multi-step calcination process is often employed to first decompose the carbonate precursor at a lower temperature before the final high-temperature lithiation step.
Q5: My final cathode material shows high cation mixing. How can I reduce it?
A5: Cation mixing, the presence of Ni²⁺ ions in the lithium layer, is a common issue, especially in Ni-rich materials, due to the similar ionic radii of Ni²⁺ (0.69 Å) and Li⁺ (0.76 Å). To minimize cation mixing:
-
Use a Lithium Excess: Employing a slight excess of the lithium source (e.g., a Li:TM molar ratio of 1.02-1.05) can compensate for lithium loss at high temperatures and suppress Ni²⁺ migration.[2]
-
Optimize Calcination Conditions: A well-controlled calcination profile (temperature and time) is crucial. Too high a temperature or too long a duration can exacerbate cation mixing.
-
Ensure an Oxidizing Atmosphere: Calcination in an oxygen-rich atmosphere helps to maintain the transition metals in their desired oxidation states and preserves the layered structure.[2]
Data Presentation
Table 1: Effect of pH on NMC Precursor Properties
| Ni:Mn:Co Ratio | pH | Average Particle Size (µm) | Tap Density (g/cm³) | Reference |
| 1:1:1 | 10.0 | - | 1.0 | [2] |
| 1:1:1 | 11.0 | 10 | 1.79 | |
| 1:1:1 | 12.0 | ~3 | 1.11 | |
| 8:1:1 | 11.5 | - | 1.91 | [2] |
| 8:1:1 | 11.8 | - | 1.26 | [2] |
Table 2: Effect of Calcination Temperature on NMC811 Cathode Properties
| Calcination Temperature (°C) | Initial Discharge Capacity (mAh/g at 0.1C) | Capacity Retention after 100 cycles (%) | Reference |
| 700 | - | - | [4] |
| 750 | ~190 | ~85 | [6] |
| 800 | ~185 | ~80 | [6] |
| 850 | ~160 | >95 | [4] |
| 900 | <160 | - | [4] |
Experimental Protocols
Protocol 1: Carbonate Co-Precipitation for NMC442 Precursor
This protocol is adapted from a method for synthesizing LiNi₀.₄Mn₀.₄Co₀.₂O₂.[7]
-
Reactant Preparation:
-
Prepare a 2.0 M aqueous solution of the transition metal sulfates by dissolving NiSO₄·6H₂O, MnSO₄·H₂O, and CoSO₄·7H₂O in deionized water in a 4:4:2 molar ratio.
-
Prepare a 2.0 M aqueous solution of sodium carbonate (Na₂CO₃) as the precipitating agent.
-
-
Co-Precipitation Reaction:
-
Add the transition metal sulfate solution and the sodium carbonate solution simultaneously to a continuously stirred tank reactor (CSTR) containing deionized water.
-
Maintain the reaction temperature at 60°C.
-
Keep the stirring rate at 300 rpm.
-
Continuously monitor and maintain the pH of the solution between 7.0 and 7.5 by adjusting the feed rate of the Na₂CO₃ solution.
-
Continue the reaction for a residence time of 3 hours.
-
-
Washing and Drying:
-
Collect the precipitate by filtration.
-
Wash the precursor powder thoroughly with deionized water to remove residual sodium and sulfate ions.
-
Dry the washed precursor in an oven at 100°C for 12 hours.
-
-
Calcination:
-
Mix the dried precursor powder with LiOH in the desired molar ratio.
-
Calcine the mixture in a furnace at 800°C for 15 hours in an air atmosphere.
-
Protocol 2: Modified Co-Precipitation for NMC622
This protocol outlines a modified co-precipitation method for LiNi₀.₆Mn₀.₂Co₀.₂O₂.[8]
-
Precursor Mixture Preparation:
-
Combine Li₂CO₃ (10.5 mmol), NiCO₃ (12 mmol), MnCO₃ (4 mmol), and CoCO₃ (4 mmol).
-
Grind and mix the solids using a ball mill at 300 rpm for 30 minutes to achieve a homogeneous mixture.
-
-
Oxalic Acid Solution Preparation:
-
Dissolve 40 mmol of H₂C₂O₄·2H₂O in 80 mL of deionized water with magnetic stirring at 500 rpm for 30 minutes.
-
-
Co-Precipitation:
-
Slowly add the solid precursor mixture from step 1 into the oxalic acid solution while continuously stirring at 500 rpm. CO₂ gas will be released.
-
-
Drying:
-
Heat the resulting mixture at 100°C with continuous stirring until all the water has evaporated to form a solid mixture of metal oxalates.
-
-
Calcination:
-
Calcine the solid mixture at 850°C for 10 hours under a flowing oxygen atmosphere (1 L/min).
-
Mandatory Visualizations
Caption: Experimental workflow for NMC cathode synthesis.
Caption: Troubleshooting low tap density in NMC precursors.
References
- 1. n-bri.org [n-bri.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. On the Sensitivity of the Ni-rich Layered Cathode Materials for Li-ion Batteries to the Different Calcination Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. n-bri.org [n-bri.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Characterization of Hydrothermally Synthesized Nickel Carbonate
A detailed analysis of nickel carbonate synthesized via hydrothermal methods reveals distinct crystalline and morphological characteristics when compared to traditional precipitation techniques. This guide provides a comparative overview of the structural and surface properties of this compound, offering valuable insights for researchers and professionals in materials science and drug development.
This publication presents a comprehensive comparison of this compound synthesized through two primary methods: hydrothermal synthesis and chemical precipitation. The guide includes detailed experimental protocols, comparative data from X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) analyses, and a visual representation of the experimental workflow.
Comparison of Synthesis Methods
The choice of synthesis method significantly influences the physicochemical properties of this compound. Hydrothermal synthesis is a versatile technique that allows for the control of particle size and morphology by varying reaction parameters such as temperature, pressure, and reaction time. In contrast, chemical precipitation is a simpler and more traditional method that often results in the formation of basic this compound with varying compositions.
Data Presentation
Table 1: XRD Data Comparison
| Parameter | Hydrothermal Synthesis | Precipitation Method |
| Crystal System | Rhombohedral | Amorphous or poorly crystalline |
| Lattice Parameters | a = 4.6117 Å, c = 14.735 Å[1] | Not well-defined |
| Dominant XRD Peaks (2θ) | 25.5°, 32.8°, 38.7°, 47.5°, 51.9° | Broad, poorly defined peaks |
| Crystallite Size | ~10 nm | Varies, can be in the micrometer range |
Table 2: SEM Data Comparison
| Parameter | Hydrothermal Synthesis | Precipitation Method |
| Morphology | Well-defined spherical or rhombohedral microcrystals | Irregular agglomerates of smaller particles |
| Particle Size | Controlled, typically in the nanometer to low micrometer range | Wide size distribution, often 20-120 µm[2] |
| Surface | Smooth facets | Rough and porous |
Experimental Protocols
Hydrothermal Synthesis of this compound
A detailed protocol for the hydrothermal synthesis of this compound is as follows:
-
Dissolve 0.02 mol of nickel ammonium sulfate in 500 mL of distilled water with stirring until fully dissolved.
-
At room temperature, add 0.08 mol of ammonium bicarbonate to the solution and stir until evenly dissolved.
-
Transfer the mixture to a high-pressure reaction kettle with a polytetrafluoroethylene lining.
-
Seal the reactor and heat to 210°C for 4 hours.
-
After the reaction, filter the product and wash it repeatedly with water.
-
Dry the product at 120°C to obtain nickel hydrogen carbonate.
-
Heat the nickel hydrogen carbonate at 260°C for 2 hours to obtain pure this compound.
Precipitation Synthesis of Basic this compound
The following protocol outlines the synthesis of basic this compound via precipitation:
-
Prepare a nickel salt aqueous solution (e.g., from nickel nitrate) with a concentration of 0.5 to 2 M.
-
Prepare a sodium carbonate and sodium bicarbonate aqueous solution with concentrations of 0.5 to 1.5 M.
-
Mix the two solutions to form a seed solution of basic this compound.
-
Continuously feed the nickel salt solution and the carbonate/bicarbonate solution into a reactor containing the seed solution while maintaining a constant pH.
-
After the reaction, filter the precipitate.
-
Wash the precipitate with pure water at 60-80°C.
-
Dry the final product at 40-60°C.[2]
Mandatory Visualization
Caption: Experimental workflow.
Conclusion
The hydrothermal synthesis method offers superior control over the crystallinity and morphology of this compound, yielding well-defined rhombohedral microcrystals with a narrow size distribution. In contrast, the precipitation method typically produces amorphous or poorly crystalline basic this compound with irregular morphology and a broader particle size range. The choice of synthesis route should be guided by the specific application requirements, with the hydrothermal method being preferable for applications demanding high purity, controlled crystallinity, and uniform particle characteristics.
References
A Comparative Guide to the Thermal Decomposition of Nickel Carbonate and Other Metal Carbonates via TG-DTA Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal decomposition of nickel carbonate with other common metal carbonates, including copper, zinc, calcium, and magnesium carbonates. The analysis is based on thermogravimetric (TG) and differential thermal analysis (DTA) data, offering insights into the thermal stability and decomposition pathways of these materials.
Comparative Analysis of Thermal Decomposition
The thermal stability of metal carbonates varies significantly, a factor largely influenced by the nature of the metal cation. Simultaneous Thermal Analysis (STA), combining Thermogravimetry (TG) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), is a powerful technique to elucidate the decomposition process. TG analysis measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference, indicating exothermic or endothermic events.
The following table summarizes the key quantitative data obtained from the TG-DTA analysis of this compound and its alternatives.
| Carbonate | Decomposition Temperature Range (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Enthalpy of Decomposition (J/g) |
| This compound (basic) | 230 - 350[1] | ~280[1] | ~27[1] | Endothermic |
| Copper Carbonate (basic) | 230 - 330[2] | ~291.5[2] | ~27[2] | Endothermic |
| Zinc Carbonate (basic) | 150 - 400[3][4] | ~300[3] | ~25-26[3][4] | Endothermic |
| Calcium Carbonate | 600 - 850[5] | >800 | ~44[5] | Endothermic |
| Magnesium Carbonate | 374 - 467 (in N₂)[6] | 433 - 441[7] | ~50[8] | ~1050 (in N₂)[6][9] |
Experimental Protocols
The data presented in this guide was compiled from various studies. The following methodologies are representative of the experimental conditions used for the TG-DTA analysis of each metal carbonate.
General TG-DTA/DSC Procedure:
A simultaneous thermal analyzer (STA) is typically employed to perform TG-DTA or TG-DSC measurements.
-
Sample Preparation: A small, accurately weighed amount of the metal carbonate powder (typically 5-15 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The instrument is purged with a specific gas (e.g., nitrogen, air) at a controlled flow rate (e.g., 20-100 mL/min) to provide the desired atmosphere.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Acquisition: The instrument continuously records the sample's mass and the temperature difference between the sample and a reference as a function of the furnace temperature.
Specific Protocols:
-
This compound: The thermal behavior of basic this compound was studied using TG, DTG, and DTA analyses.[1] One study indicates that pure this compound decomposes into NiO at 250 °C.[1] Another source specifies a decomposition temperature range of 240-320°C.
-
Copper Carbonate: The thermal decomposition of basic copper carbonate was investigated using TG-DTA. The analysis showed a major endothermic decomposition around 291.5°C, with the process starting at approximately 230°C and completing by 330°C, resulting in a mass loss of about 27%.[2]
-
Zinc Carbonate: Derivatographic analysis (TG, DTG, DTA) of basic zinc carbonate was conducted by heating the sample at a rate of 10 °C/min.[3] The decomposition resulted in a solid phase of zinc oxide and a gaseous phase of water and carbon dioxide, with a total weight loss of about 25%.[3] The major endothermic peak was recorded at 300 °C.[3]
-
Calcium Carbonate: TG-DTA curves for calcium carbonate show a large endothermic peak starting around 600°C, with the mass starting to decrease abruptly at this temperature. The decomposition is complete below 850°C.[5]
-
Magnesium Carbonate: The thermal decomposition of magnesium carbonate was studied using simultaneous thermogravimetric analysis and differential scanning calorimetry (TGA/DSC).[6][9] In a nitrogen atmosphere, the decomposition of MgCO₃ starts at an average onset temperature of 374 °C and ends at an average temperature of 467 °C.[6] The total decomposition enthalpy was found to be approximately 1050 J/g in a nitrogen atmosphere.[6][9]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the TG-DTA analysis of this compound.
Caption: Experimental workflow for TG-DTA analysis of this compound.
Caption: Thermal decomposition pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Nickel Carbonate and Nickel Hydroxide as Precursors for Nickel Oxide Nanoparticles
For researchers, scientists, and drug development professionals, the choice of precursor material is a critical step in the synthesis of nickel oxide (NiO) nanoparticles, directly influencing the physicochemical properties and performance of the final product. This guide provides an objective comparison of two common precursors, nickel carbonate (NiCO3) and nickel hydroxide (Ni(OH)2), for the synthesis of NiO nanoparticles, supported by experimental data from various studies.
The synthesis of NiO nanoparticles typically involves the thermal decomposition of a precursor. Both this compound and nickel hydroxide can be effectively used for this purpose, yielding NiO nanoparticles with distinct characteristics. The selection between these two precursors can impact properties such as particle size, morphology, and surface area, which are crucial for various applications, including catalysis, energy storage, and biomedical sciences.
Performance Comparison at a Glance
A summary of the key properties of NiO nanoparticles synthesized from this compound and nickel hydroxide precursors is presented below. It is important to note that the data are compiled from different studies with varying experimental conditions.
| Property | NiO from this compound | NiO from Nickel Hydroxide |
| Precursor Synthesis | Precipitation from a nickel salt (e.g., Ni(NO3)2) and a carbonate source (e.g., (NH4)2CO3). | Precipitation from a nickel salt (e.g., Ni(NO3)2 or Ni(CH3COO)2) and a base (e.g., NaOH or NH4OH). |
| Calcination Temperature | Typically around 400°C. | Can range from 300°C to 600°C.[1][2] |
| Particle Size of NiO (nm) | 16 - 36 nm, size increases with the precipitation temperature of the precursor.[3] | 5 - 15 nm at 300°C, increasing with calcination temperature.[2] Another study reports an average size of 19.12 nm after calcination at 600°C.[1] |
| Morphology of NiO | Not explicitly detailed in the provided search results. | Spherical nanoparticles.[1][2] |
| Specific Surface Area (m²/g) | Data not available in the provided search results. | 60.14 m²/g for NiO calcined at 300°C.[2] Another study reports 3.7671 m²/g after calcination at 600°C.[1] |
| Key Influencing Factors | Precipitation temperature of the this compound precursor.[3] | Calcination temperature.[2] |
Experimental Protocols
Detailed methodologies for the synthesis of NiO nanoparticles using both precursors are outlined below. These protocols are based on procedures described in the scientific literature.
Synthesis of NiO Nanoparticles via this compound Precursor
This method involves the precipitation of this compound followed by thermal decomposition.
1. Preparation of this compound Precursor:
-
A solution of nickel nitrate hexahydrate (Ni(NO3)2·6H2O) is reacted with a solution of ammonium carbonate ((NH4)2CO3).[3]
-
The precipitation temperature can be varied (e.g., ambient temperature up to 70°C) to control the properties of the precursor and the final NiO nanoparticles.[3]
-
The resulting precipitate, this compound, is then collected, washed, and dried.
2. Thermal Decomposition:
-
The dried this compound precursor is calcined in air at a specific temperature, for example, 400°C, to yield nickel oxide nanoparticles.[3]
Synthesis of NiO Nanoparticles via Nickel Hydroxide Precursor
This common method involves the precipitation of nickel hydroxide, which is then thermally decomposed.
1. Preparation of Nickel Hydroxide Precursor:
-
A nickel salt, such as nickel nitrate hexahydrate (Ni(NO3)2·6H2O) or nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O), is dissolved in a solvent (e.g., deionized water or ethanol).[1][2]
-
A precipitating agent, typically a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH), is added dropwise to the nickel salt solution with stirring to form a nickel hydroxide precipitate.[1][2]
-
The precipitate is then separated by centrifugation or filtration, washed to remove impurities, and dried.
2. Thermal Decomposition:
-
The dried nickel hydroxide precursor is calcined in a furnace at a controlled temperature. The calcination temperature significantly influences the particle size of the resulting NiO nanoparticles, with studies reporting temperatures ranging from 300°C to 600°C.[1][2]
Synthesis and Characterization Workflow
The general experimental workflow for synthesizing and characterizing nickel oxide nanoparticles from a precursor is illustrated in the following diagram.
Figure 1. General workflow for the synthesis and characterization of NiO nanoparticles.
Concluding Remarks
The choice between this compound and nickel hydroxide as a precursor for the synthesis of NiO nanoparticles depends on the desired characteristics of the final product.
-
This compound appears to offer a method where the particle size of the resulting NiO can be tuned by controlling the precipitation temperature of the precursor itself.[3]
-
Nickel hydroxide is a widely used precursor that allows for the synthesis of small, spherical NiO nanoparticles, with the final particle size being highly dependent on the calcination temperature.[1][2] Lower calcination temperatures tend to produce smaller nanoparticles with higher specific surface areas.[2]
Researchers should consider these factors when selecting a precursor to achieve NiO nanoparticles with the optimal properties for their specific application. Further investigation into the influence of other synthesis parameters, such as pH and reaction time, for both precursors could provide a more comprehensive understanding and finer control over the final nanoparticle characteristics.
References
A Comparative Guide to Nickel Carbonate and Nickel Oxalate Precursors for NMC Cathode Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-performance Nickel Manganese Cobalt (NMC) cathodes for lithium-ion batteries is critically dependent on the choice of precursor materials. Among the various co-precipitation methods, those utilizing nickel carbonate and nickel oxalate as precipitating agents are prominent. This guide provides an objective comparison of these two precursor routes, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific applications.
Executive Summary
Both this compound and nickel oxalate co-precipitation methods are effective for producing NMC cathode precursors. The choice between them often involves a trade-off between particle morphology, tap density, and the resulting electrochemical performance. Generally, the oxalate route is reported to offer better control over particle size and morphology, which can lead to higher specific capacity. Conversely, the carbonate method is noted for potentially yielding precursors with a higher specific surface area, which may enhance rate capability.
Experimental Protocols
This compound Co-precipitation Method
The synthesis of NMC precursors via the carbonate route typically involves the co-precipitation of transition metal salts (nickel, manganese, and cobalt sulfates or nitrates) in the presence of a carbonate source, such as sodium carbonate or ammonium bicarbonate.
A representative experimental protocol is as follows:
-
Preparation of Solutions:
-
A mixed transition metal salt solution is prepared by dissolving stoichiometric amounts of NiSO₄·6H₂O, MnSO₄·H₂O, and CoSO₄·7H₂O in deionized water.
-
A separate solution of a precipitating agent, typically sodium carbonate (Na₂CO₃), is prepared. An ammonium hydroxide solution is often used as a chelating agent to control the precipitation process.
-
-
Co-precipitation:
-
The mixed metal salt solution and the sodium carbonate solution are simultaneously and slowly pumped into a continuously stirred tank reactor (CSTR) maintained at a controlled temperature (typically 50-60°C) and pH (around 7.5-8.5).
-
The ammonium hydroxide solution is also added to the reactor to maintain a stable pH and chelate the metal ions, influencing the particle morphology.
-
-
Aging and Filtration:
-
The resulting slurry is aged in the reactor for several hours to allow for particle growth and crystallization.
-
The precipitate is then filtered and washed thoroughly with deionized water to remove residual ions, such as sodium and sulfate, which can be detrimental to electrochemical performance.
-
-
Drying:
-
The washed precursor powder is dried in an oven, typically at 80-120°C, for an extended period to remove all moisture.
-
-
Calcination:
-
The dried carbonate precursor is intimately mixed with a lithium source (e.g., Li₂CO₃ or LiOH·H₂O) and then calcined at high temperatures (750-900°C) in an oxygen-rich atmosphere to form the final NMC cathode material.
-
Nickel Oxalate Co-precipitation Method
The oxalate co-precipitation method is another widely used technique for synthesizing NMC precursors, often praised for yielding well-defined particle morphologies.
A representative experimental protocol is as follows:
-
Preparation of Solutions:
-
A mixed transition metal salt solution is prepared in the same manner as the carbonate method, using sulfates or nitrates of nickel, manganese, and cobalt.
-
An oxalic acid (H₂C₂O₄) solution is prepared as the precipitating agent.
-
-
Co-precipitation:
-
The mixed metal salt solution is added to the oxalic acid solution in a CSTR under vigorous stirring. The reaction is typically carried out at a slightly elevated temperature (e.g., 60°C).
-
A pH-adjusting agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), is often used to control the pH of the solution (typically maintained between 2 and 7), which is a critical parameter for controlling particle size and morphology.
-
-
Aging and Filtration:
-
The precipitate is aged in the solution for a period to ensure complete reaction and particle growth.
-
The resulting oxalate precursor is then filtered and washed extensively with deionized water.
-
-
Drying:
-
The precursor is dried in a vacuum oven at a temperature around 80-120°C.
-
-
Calcination:
-
The dried oxalate precursor is mixed with a lithium source and calcined under similar conditions as the carbonate-derived precursor to yield the final NMC cathode material.
-
Data Presentation: Performance Comparison
The following tables summarize the quantitative data on the physical and electrochemical properties of NMC materials derived from this compound and nickel oxalate precursors, as reported in various studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
Table 1: Physical Properties of NMC Precursors and Cathodes
| Property | This compound Precursor | Nickel Oxalate Precursor | Reference |
| Precursor Morphology | Often spherical aggregates of smaller primary particles | Well-defined spherical or quasi-spherical particles | [1] |
| Precursor Average Particle Size | 5 - 15 µm | 5 - 20 µm | [1] |
| Precursor Tap Density | 1.0 - 1.8 g/cm³ | 1.8 - 2.2 g/cm³ | [1] |
| Cathode Specific Surface Area | Generally higher | Generally lower | [1] |
Table 2: Electrochemical Performance of NMC Cathodes
| Performance Metric | NMC from this compound | NMC from Nickel Oxalate | Reference |
| Initial Discharge Capacity (0.1C) | 160 - 180 mAh/g | 170 - 200 mAh/g | [1] |
| Capacity Retention (after 100 cycles) | ~85-90% | ~90-95% | [1] |
| Rate Capability (Capacity at 1C vs 0.1C) | 80 - 85% | 85 - 90% | [1] |
Note: The values presented are indicative and can vary significantly based on the specific NMC composition (e.g., NMC111, NMC622, NMC811) and the precise synthesis conditions.
Mandatory Visualization
References
electrochemical performance evaluation of nickel carbonate-based supercapacitors
A Comparative Guide to Nickel Carbonate-Based Supercapacitors: Electrochemical Performance Evaluation
The quest for high-performance energy storage devices has catalyzed extensive research into various electrode materials for supercapacitors. Among these, nickel-based materials, particularly this compound (NiCO₃) and its derivatives, have emerged as promising candidates due to their high theoretical specific capacitance. This guide provides a comparative analysis of the electrochemical performance of this compound-based supercapacitors against other common alternatives, namely nickel hydroxide (Ni(OH)₂) and manganese dioxide (MnO₂). The evaluation is supported by experimental data from recent studies, with a focus on key performance metrics.
Electrochemical Performance Comparison
The performance of supercapacitor electrode materials is primarily evaluated based on their specific capacitance, energy density, power density, and cycling stability. The following table summarizes these key metrics for this compound-based materials and its alternatives. It is important to note that the performance of these materials can vary significantly depending on their morphology, composition, and the experimental conditions under which they are tested.
| Electrode Material | Specific Capacitance (F/g) | Current Density/Scan Rate | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) | Reference |
| This compound Hydroxide/ZIF-8 | 851 | 5 mV/s | Not Reported | Not Reported | Good stability over 5000 cycles | [1][2][3] |
| Nickel Cobalt Carbonate Hydroxide | 762 | 1 A/g | 52 | 1500 | 76.2% after 5000 cycles | [4][5] |
| Nickel Hydroxide (Ni(OH)₂) | 1243 | 1 A/g | 26.5 | 820 | 44.07% retention at 20 A/g | [6] |
| Amorphous Nickel Hydroxide | 2188 | Not Specified | 35.7 | 490 | 81% after 10,000 cycles | [7] |
| α-Manganese Dioxide (α-MnO₂) | 138 | 1 A/g | 17.2 | 596 | 94% after 2000 cycles | [8] |
| MnO₂/Carbon Composite | 228.8 | 1 A/g | 22.9 | Not Reported | ~91.2% after 3000 cycles | [9] |
Experimental Workflow for Performance Evaluation
The evaluation of supercapacitor performance involves a systematic workflow, from material synthesis to electrochemical characterization. The following diagram illustrates the typical experimental procedure.
Experimental workflow for evaluating supercapacitor performance.
Key Experimental Protocols
A standardized set of experimental protocols is crucial for the accurate and reproducible evaluation of supercapacitor performance. Below are detailed methodologies for the key electrochemical tests.
Electrode Preparation
The working electrode is typically prepared by mixing the active material (e.g., this compound), a conductive agent (e.g., acetylene black or carbon nanotubes), and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then uniformly coated onto a current collector, such as nickel foam or carbon cloth, and dried under vacuum. The mass loading of the active material is a critical parameter that should be carefully controlled and reported.
Electrochemical Measurements
All electrochemical measurements are typically conducted using a three-electrode or a two-electrode system. A three-electrode setup, consisting of a working electrode, a counter electrode (usually a platinum wire or foil), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), is used to characterize the intrinsic properties of the electrode material. A two-electrode system (symmetric or asymmetric device) is used to evaluate the performance of a full supercapacitor cell. An aqueous solution of KOH or NaOH is commonly used as the electrolyte.
-
Cyclic Voltammetry (CV): CV is performed at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a specific potential window to investigate the capacitive behavior and redox reactions of the electrode material. The shape of the CV curves indicates the nature of charge storage (electric double-layer capacitance vs. pseudocapacitance).
-
Galvanostatic Charge-Discharge (GCD): GCD tests are carried out at different current densities (e.g., 1, 2, 5, 10 A/g) to determine the specific capacitance, energy density, and power density. The charging and discharging times are used to calculate these parameters. The triangular shape of the GCD curves is characteristic of capacitive behavior.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to study the internal resistance, charge transfer resistance, and ion diffusion kinetics of the electrode. The measurements are typically performed in a frequency range from 100 kHz to 0.01 Hz.
-
Cycling Stability: The long-term performance and durability of the supercapacitor are evaluated by subjecting it to thousands of continuous charge-discharge cycles at a constant current density. The capacitance retention is monitored over the cycles.
Conclusion
This compound-based materials demonstrate significant potential for supercapacitor applications, exhibiting high specific capacitance. However, their cycling stability and rate capability can be limiting factors. In comparison, nickel hydroxide also offers very high capacitance, while manganese dioxide, although having a lower capacitance, often presents better cycling stability. The choice of electrode material will ultimately depend on the specific requirements of the application, such as the desired energy density, power density, and operational lifetime. Further research focusing on nanostructuring and composite design is expected to overcome the current limitations and unlock the full potential of this compound-based supercapacitors.
References
- 1. Synthesis of this compound hydroxide/zeolitic imidazolate framework-8 as a supercapacitors electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound hydroxide/zeolitic imidazolate framework-8 as a supercapacitors electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01008B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amorphous nickel hydroxide nanospheres with ultrahigh capacitance and energy density as electrochemical pseudocapacitor materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | MnO2/Carbon Composites for Supercapacitor: Synthesis and Electrochemical Performance [frontiersin.org]
A Comparative Analysis of Nickel Carbonate-Derived Catalysts: Performance in CO2 Methanation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the catalytic activity of nickel catalysts derived from nickel carbonate and other common nickel precursors, with a focus on their application in CO2 methanation. The information presented is compiled from various scientific sources to offer an objective comparison supported by experimental data.
Performance Comparison of Nickel-Based Catalysts
The choice of precursor for nickel catalyst synthesis significantly influences the catalyst's physicochemical properties and, consequently, its catalytic performance. While nickel nitrate is a commonly used precursor, this compound offers an alternative route to potentially highly active catalysts. The following tables summarize the performance of various nickel-based catalysts in CO2 methanation and other relevant reactions.
Table 1: Comparative Catalytic Performance in CO2 Methanation
| Catalyst Composition | Precursor | Support | Reaction Temperature (°C) | CO2 Conversion (%) | CH4 Selectivity (%) | Reference |
| 15 wt% Ni | Nickel Nitrate | γ-Al2O3 | 400 | 75 | 96 | [1] |
| 20 wt% Ni | Nickel Nitrate | γ-Al2O3 | 400 | ~85 | >95 | [1] |
| 15 wt% Ni | Not Specified | Mesoporous γ-Al2O3 | 350 | >70 | >98 | [2] |
| 15 wt% Ni | Not Specified | Mesoporous γ-Al2O3 | 400 | >80 | >98 | [2] |
Table 2: Comparative Catalytic Performance in Nitrobenzene Hydrogenation
| Catalyst Composition | Precursor | Support | Reaction Time (h) | Nitrobenzene Conversion (%) | Aniline Selectivity (%) | Reference |
| Nickel | Nickel Nitrate | Carbon-Mineral | 1 | 65 | 100 | [3] |
| Nickel | Nickel Formate | Carbon-Mineral | 1 | 51 | 100 | [3] |
| Nickel | Nickel Acetate | Carbon-Mineral | 1 | Moderate | High | [4] |
| Nickel | Nickel Sulfate | Carbon-Mineral | 1 | <3 | - | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalyst synthesis and performance evaluation. Below are representative protocols for the preparation of nickel-based catalysts from different precursors and the setup for catalytic activity testing.
Catalyst Preparation
1. Preparation of Ni/Al2O3 Catalyst from this compound (Representative Protocol)
This protocol is based on the principles described for the synthesis of highly active this compound catalysts.[5]
-
Precipitation: A solution of nickel sulfate is heated to boiling. A solution of sodium carbonate is rapidly added with vigorous agitation, maintaining the pH below 9. The amount of sodium carbonate should be approximately 100-101% of the stoichiometric amount required to react with the nickel sulfate.
-
Washing: The resulting precipitate of basic this compound is thoroughly washed with deionized water to remove soluble impurities.
-
Drying: The washed precipitate is rapidly dried at a temperature below 100°C under reduced pressure or in a forced circulation of a non-reacting gas (e.g., nitrogen).
-
Impregnation: The dried basic this compound is then used as the nickel precursor. It is impregnated onto a γ-Al2O3 support using techniques like incipient wetness impregnation.
-
Calcination: The impregnated support is calcined in air at a temperature typically ranging from 350-500°C for several hours to decompose the this compound to nickel oxide.
-
Reduction: Prior to the catalytic reaction, the calcined catalyst is reduced in a stream of hydrogen gas at an elevated temperature (e.g., 400-500°C) to produce the active metallic nickel catalyst.
2. Preparation of Ni/Al2O3 Catalyst from Nickel Nitrate (Impregnation Method)
A common method for preparing supported nickel catalysts involves the impregnation of a support with a nickel salt solution.
-
Impregnation: A solution of nickel nitrate hexahydrate in deionized water is prepared. The γ-Al2O3 support is added to this solution, and the mixture is agitated to ensure uniform impregnation. The volume of the solution is typically matched to the pore volume of the support (incipient wetness impregnation).
-
Drying: The impregnated support is dried in an oven, typically at 110-120°C, for several hours to remove the solvent.
-
Calcination: The dried material is then calcined in air at a high temperature (e.g., 400-600°C) for several hours to decompose the nickel nitrate to nickel oxide.
-
Reduction: The calcined catalyst is reduced in a hydrogen flow at a high temperature (e.g., 450-700°C) before the catalytic reaction to form active nickel particles.
Catalytic Activity Testing
Fixed-Bed Reactor Setup for CO2 Methanation
The catalytic performance of the prepared catalysts is typically evaluated in a fixed-bed reactor system.
-
Reactor Setup: A specific amount of the catalyst is placed in a tubular reactor (often made of quartz or stainless steel) and secured with quartz wool plugs. The reactor is placed inside a furnace to control the reaction temperature.
-
Pre-treatment: The catalyst is typically pre-treated in-situ by heating in a flow of inert gas (e.g., nitrogen or argon) to a desired temperature, followed by reduction in a hydrogen flow to activate the catalyst.
-
Reaction: A feed gas mixture of CO2 and H2 (typically with a H2/CO2 molar ratio of 4:1) along with an inert gas for internal standard is passed through the catalyst bed at a specific flow rate (defined by the Gas Hourly Space Velocity - GHSV).
-
Product Analysis: The composition of the effluent gas stream is analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a Thermal Conductivity Detector - TCD and a Flame Ionization Detector - FID) to determine the conversion of CO2 and the selectivity towards methane and other products like carbon monoxide.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Ni based mesoporous Al2O3 catalyst with enhanced CO2 methanation performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. US2776245A - Preparation of this compound catalysts and utilization thereof for desulfurization - Google Patents [patents.google.com]
A Comparative Guide to Validating Nickel Carbonate Purity: ICP-OES vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like nickel carbonate is paramount. This guide provides a comprehensive comparison of Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) with alternative analytical techniques for validating the purity of this compound. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your specific needs.
The quality of this compound, a precursor in various catalytic and synthetic processes, directly impacts the integrity and reproducibility of research outcomes. Trace metal impurities can significantly alter reaction kinetics, catalyst activity, and the impurity profile of final products. This guide focuses on robust analytical methods to quantify these impurities and ascertain the overall purity of this compound.
Comparative Analysis of this compound Purity
Two grades of this compound, a high-purity grade and a technical grade, were analyzed to illustrate the differences in impurity levels. The following table summarizes the concentration of key metallic impurities determined by ICP-OES.
Table 1: Comparison of Trace Metal Impurities in High-Purity vs. Technical Grade this compound
| Impurity | High-Purity Grade (ppm) | Technical Grade (ppm) |
| Calcium (Ca) | 9.4 | Not Specified |
| Cobalt (Co) | < 5 | 20 |
| Copper (Cu) | < 1 | Not Specified |
| Iron (Fe) | 2 | 40 |
| Magnesium (Mg) | 29 | Not Specified |
| Manganese (Mn) | < 1 | Not Specified |
| Sodium (Na) | 222 | Not Specified |
| Chloride (Cl) | 2 | 100 |
| Sulfate (SO₄) | 141 | 500 |
Data for the high-purity grade is sourced from a Certificate of Analysis for Nickel(II) carbonate, anhydrous, 99% from Alfa Aesar. Data for the technical grade is based on a Certificate of Analysis from Nile Chemicals for this compound Pure.
Methodologies for Purity Validation
A multi-faceted approach is recommended for a thorough validation of this compound purity. ICP-OES provides a comprehensive elemental impurity profile, while techniques like complexometric titration and thermogravimetric analysis offer valuable information on the nickel content and thermal decomposition behavior, respectively.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful technique for the sensitive and accurate determination of a wide range of elemental impurities. It is the preferred method for generating a comprehensive impurity profile of this compound.
1. Sample Preparation (Acid Digestion):
-
Weigh accurately approximately 0.1 g of the this compound sample into a clean, dry microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of concentrated hydrochloric acid (HCl) to the vessel.
-
Allow the initial effervescence to subside in a fume hood.
-
Seal the digestion vessel and place it in a microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes.
-
After cooling, carefully open the vessel and transfer the clear, digested solution to a 50 mL volumetric flask.
-
Rinse the digestion vessel with ultrapure water and add the rinsings to the volumetric flask.
-
Bring the solution to volume with ultrapure water and mix thoroughly.
2. Instrumental Analysis:
-
Calibrate the ICP-OES instrument using multi-element standards of known concentrations.
-
Prepare a blank solution using the same acid mixture as the samples.
-
Aspirate the prepared sample solutions, blanks, and calibration standards into the plasma.
-
Measure the emission intensity of the characteristic wavelengths for each element of interest.
-
Quantify the concentration of each impurity in the sample by comparing its emission intensity to the calibration curve.
Workflow for ICP-OES Analysis
Caption: Experimental workflow for ICP-OES analysis of this compound.
Alternative Methods for Purity Validation
While ICP-OES excels at trace element analysis, other methods can provide complementary information regarding the bulk composition of this compound.
This classical titrimetric method is a cost-effective way to determine the percentage of nickel in the sample. It relies on the formation of a stable complex between nickel ions (Ni²⁺) and ethylenediaminetetraacetic acid (EDTA).
Experimental Protocol: EDTA Titration
1. Reagents:
-
Standardized 0.1 M EDTA solution.
-
Ammonia-ammonium chloride buffer (pH 10).
-
Murexide indicator.
2. Procedure:
-
Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in a minimal amount of dilute nitric acid. Gently heat if necessary to ensure complete dissolution.
-
Dilute the solution with deionized water to approximately 100 mL in a conical flask.
-
Add 10 mL of the ammonia-ammonium chloride buffer to adjust the pH to 10.
-
Add a small amount of murexide indicator, which will turn the solution yellow in the presence of nickel ions.
-
Titrate the solution with the standardized 0.1 M EDTA solution until the color changes from yellow to a distinct purple endpoint.
-
Record the volume of EDTA used.
-
Calculate the percentage of nickel in the sample based on the stoichiometry of the Ni-EDTA complex formation.
Workflow for EDTA Titration
Caption: Workflow for determining nickel content by EDTA titration.
TGA measures the change in mass of a sample as a function of temperature. For basic this compound (NiCO₃·2Ni(OH)₂·4H₂O), TGA can be used to observe the decomposition steps, including the loss of water and carbon dioxide, to yield nickel oxide (NiO). The final residual mass can be used to calculate the initial nickel content, assuming a complete conversion to NiO.
Experimental Protocol: TGA
1. Instrument Setup:
-
Calibrate the thermogravimetric analyzer for mass and temperature.
-
Use a nitrogen or air atmosphere with a constant flow rate (e.g., 50 mL/min).
2. Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to identify the decomposition steps and the final residual mass of NiO.
-
Calculate the initial nickel percentage based on the stoichiometry of the decomposition. The thermal decomposition of basic nickel carbonates can show distinct stages, with the final product being nickel oxide.[1]
Workflow for Thermogravimetric Analysis
Caption: Workflow for the thermogravimetric analysis of this compound.
Conclusion
Validating the purity of this compound is a critical step in ensuring the quality and reliability of research and development outcomes. ICP-OES stands out as the premier technique for a detailed and quantitative assessment of elemental impurities. For orthogonal validation and determination of the bulk nickel content, complexometric EDTA titration and thermogravimetric analysis serve as excellent complementary methods. By employing a combination of these techniques, researchers can gain a comprehensive understanding of their this compound's purity, leading to more robust and reproducible scientific results.
References
Unraveling the Crystal Structure of Nickel Carbonate: A Comparative Guide to Rietveld Refinement
For researchers, scientists, and drug development professionals, understanding the precise crystal structure of materials like nickel carbonate is paramount for predicting their behavior and unlocking their full potential. This guide provides a comprehensive comparison of Rietveld refinement with other analytical techniques for characterizing the crystal structure of this compound from X-ray diffraction (XRD) data, supported by experimental data and detailed protocols.
This compound (NiCO₃), a compound with a calcite-type crystal structure, is a subject of interest in various fields, including catalysis and materials science. The Rietveld method, a powerful technique for analyzing powder diffraction data, stands as a cornerstone for elucidating its atomic arrangement. This guide will delve into the nuances of this method, compare its performance with alternative approaches, and provide a practical workflow for its application.
The Power of Rietveld Refinement: A Head-to-Head Comparison
Rietveld refinement is a full-pattern fitting method that refines a theoretical crystal structure model against experimental XRD data. Its strength lies in its ability to extract detailed structural information, including lattice parameters, atomic positions, and site occupancies, even from complex patterns with overlapping peaks. To objectively assess its performance, we compare it with other quantitative methods and different Rietveld software packages.
Comparison of Rietveld Refinement with other Quantitative Methods
The Rietveld method is not the only tool available for quantitative phase analysis from XRD data. Other common techniques include the Reference Intensity Ratio (RIR) and Full Pattern Summation methods. A comparative study on mineral mixtures, analogous to analyzing a this compound sample, reveals the superior accuracy of the Rietveld method, particularly when employing robust software like TOPAS.
| Method | Average Absolute Error (%) | Average Relative Error (%) |
| Rietveld (TOPAS) | 1.5 | 8.7 |
| Rietveld (HighScore) | 2.1 | 12.5 |
| Rietveld (JADE) | 2.4 | 14.1 |
| Full Pattern Summation | 3.2 | 18.9 |
| RIR | 4.5 | 25.3 |
Table 1: Comparison of the accuracy of different quantitative XRD methods for non-clay mineral mixtures. The Rietveld method, especially with TOPAS software, demonstrates the lowest error rates. [1][2]
Comparison of Rietveld Refinement Software
| Software | Key Features | User Interface | Cost | Typical Performance |
| TOPAS | Fundamental Parameters Approach, high degree of automation, robust for quantitative analysis.[1][3] | Graphical User Interface | Commercial | High accuracy and precision reported in comparative studies.[1][2] |
| GSAS-II | Comprehensive suite of tools for powder diffraction analysis, highly flexible and customizable. | Graphical User Interface | Free | Widely used in the academic community with a strong track record of reliable results. |
| FullProf Suite | Versatile for various types of diffraction data (X-ray, neutron), powerful for complex structural refinements. | Primarily command-line with a graphical interface available. | Free | Known for its flexibility and extensive refinement options. |
Table 2: A qualitative comparison of popular Rietveld refinement software packages. The choice of software often depends on the specific research needs, budget, and user expertise.
Comparison with Alternative Rietveld Approaches
Within the framework of Rietveld refinement, different strategies can be employed, especially for samples containing disordered or poorly crystalline phases. A study on carbonate-bearing ultramafic mine tailings compared the performance of the PONKCS (Partial Or No Known Crystal Structure) method and the Pawley method with an internal standard, both implemented in TOPAS software.
| Method | Average Bias (wt%) | Application |
| Pawley with Internal Standard | 6.7 | Suitable when a well-characterized internal standard can be used. |
| PONKCS | 10.3 | Useful for quantifying phases with unknown or poorly defined crystal structures. |
Table 3: Comparison of different Rietveld-compatible methods for quantitative analysis of carbonate minerals. The Pawley method with an internal standard demonstrated higher accuracy in this specific study. [4]
Experimental Protocol: From Powder to Refined Structure
A successful Rietveld refinement relies on high-quality experimental data and a systematic refinement strategy. The following protocol outlines the key steps for the analysis of this compound.
Detailed Methodologies
1. Sample Preparation:
-
Synthesis: this compound can be synthesized via precipitation by reacting an aqueous solution of a nickel(II) salt (e.g., NiCl₂) with a carbonate source (e.g., NaHCO₃).
-
Grinding: The synthesized powder should be ground to a fine, homogenous powder with a particle size of less than 10 µm to minimize preferred orientation effects. An agate mortar and pestle or a micronizing mill can be used.
2. XRD Data Collection:
-
Instrument: A high-resolution powder diffractometer is recommended.
-
Radiation: Copper Kα radiation is commonly used.
-
Scan Range: A wide 2θ range, for example, from 10° to 120°, with a small step size (e.g., 0.02°) and sufficient counting time per step is crucial for obtaining high-quality data.
3. Rietveld Refinement:
-
Initial Model: Start with a known crystal structure model for this compound, which is isostructural with calcite (space group R-3c). The initial lattice parameters and atomic positions can be obtained from crystallographic databases.
-
Refinement Strategy: A sequential refinement approach is generally recommended. The refinement process involves minimizing the difference between the observed and calculated diffraction patterns by adjusting various parameters in a stepwise manner. The typical order of refinement is:
-
Scale factor: This is the first parameter to be refined.
-
Background: Model the background using a suitable function (e.g., a Chebyshev polynomial).
-
Unit cell parameters: Refine the lattice parameters (a and c for the trigonal system).
-
Peak profile parameters: Refine the parameters that describe the shape of the diffraction peaks (e.g., Gaussian and Lorentzian components).
-
Atomic coordinates: Refine the fractional coordinates of the atoms (Ni, C, and O) within the unit cell.
-
Isotropic displacement parameters (Biso): These parameters account for the thermal vibrations of the atoms.
-
-
Assessment of Fit: The quality of the refinement is assessed by examining the weighted profile R-factor (Rwp), the goodness-of-fit (GOF or χ²), and visually inspecting the difference plot between the observed and calculated patterns. A good refinement will have low Rwp and GOF values (ideally GOF close to 1) and a flat difference plot.
Visualizing the Rietveld Refinement Logic
The logical flow of the Rietveld refinement process can be visualized as a feedback loop where the structural model is iteratively improved to better match the experimental data.
Conclusion
Rietveld refinement of powder XRD data is an indispensable tool for the detailed structural characterization of crystalline materials like this compound. When compared to other quantitative techniques, it offers superior accuracy. The choice of Rietveld software depends on the specific requirements of the analysis, with both commercial and free packages capable of producing high-quality results. By following a meticulous experimental protocol, from sample preparation to a systematic refinement strategy, researchers can obtain reliable and detailed insights into the crystal structure of this compound, paving the way for a deeper understanding of its properties and applications.
References
A Comparative Guide to the Effects of Precipitating Agents on Nickel Carbonate Properties
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nickel carbonate is a critical step in the production of various nickel-based materials, including catalysts, battery components, and pigments. The choice of precipitating agent significantly influences the physicochemical properties of the resulting this compound, which in turn dictates its performance in downstream applications. This guide provides an objective comparison of common precipitating agents—sodium carbonate, ammonium carbonate, and urea—and their effects on the properties of this compound, supported by experimental data and detailed protocols.
Comparison of Key Properties
The selection of a precipitating agent has a profound impact on the purity, morphology, particle size, and thermal decomposition characteristics of this compound. A summary of these effects is presented below.
| Property | Sodium Carbonate (Na₂CO₃) | Ammonium Carbonate ((NH₄)₂CO₃) | Urea (CO(NH₂)₂) |
| Purity | Can introduce sodium impurities, requiring extensive washing.[1] | Generally results in higher purity products as the byproducts are volatile. | Yields high-purity this compound as it decomposes into ammonia and carbon dioxide. |
| Morphology | Typically forms irregular or rhombohedral particles. | Can produce spherical and more uniform particles, especially with careful pH control.[2] | Often leads to the formation of spherical and well-defined particles through homogeneous precipitation.[3] |
| Particle Size | Particle size can be controlled by adjusting reaction conditions such as temperature and reactant concentration. | Tends to produce finer particles compared to sodium carbonate under similar conditions.[1] | Homogeneous precipitation from urea solution generally yields nanoparticles or fine powders with a narrow size distribution. |
| Thermal Decomposition | Decomposes to nickel oxide (NiO) at elevated temperatures. The exact temperature can be influenced by particle size and morphology.[4] | The decomposition behavior is similar to that of this compound produced with sodium carbonate. | This compound derived from urea may exhibit different decomposition kinetics due to its uniform, fine particle nature. |
| Reaction Control | Precipitation is rapid and can be difficult to control, potentially leading to a wide particle size distribution. | The release of ammonia can buffer the solution, allowing for better control over pH and particle growth.[2] | The slow hydrolysis of urea provides a gradual and uniform increase in pH, leading to controlled precipitation and homogeneous particle formation.[3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different precipitating agents are crucial for reproducible research. The following are representative experimental protocols.
Synthesis of this compound using Sodium Carbonate
This method involves the direct precipitation of this compound by adding a solution of sodium carbonate to a nickel salt solution.
Materials:
-
Nickel Sulfate Hexahydrate (NiSO₄·6H₂O)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
Procedure:
-
Prepare a 1.0 M solution of nickel sulfate by dissolving the appropriate amount of NiSO₄·6H₂O in deionized water.
-
Prepare a 1.0 M solution of sodium carbonate by dissolving Na₂CO₃ in deionized water.
-
Heat both solutions to 60 °C.
-
Slowly add the sodium carbonate solution to the nickel sulfate solution under vigorous stirring.
-
Maintain the reaction temperature at 60 °C for 2 hours with continuous stirring to age the precipitate.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate several times with hot deionized water to remove sodium and sulfate ions.
-
Filter the precipitate and dry it in an oven at 110 °C for 12 hours.
Synthesis of this compound using Ammonium Carbonate
This protocol utilizes ammonium carbonate as the precipitating agent, which can offer better control over particle morphology.
Materials:
-
Nickel Chloride Hexahydrate (NiCl₂·6H₂O)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ammonia Solution (NH₄OH)
-
Deionized Water
Procedure:
-
Prepare a 0.5 M solution of nickel chloride by dissolving NiCl₂·6H₂O in deionized water.
-
Prepare a 1.5 M solution of ammonium carbonate.
-
Add the ammonium carbonate solution dropwise to the nickel chloride solution with constant stirring.
-
Adjust the pH of the solution to 8.0-8.5 using a dilute ammonia solution to control the precipitation process.
-
Continue stirring for 4 hours at room temperature.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water and then with ethanol.
-
Dry the product in a vacuum oven at 80 °C for 8 hours.
Synthesis of this compound using Urea (Homogeneous Precipitation)
The slow hydrolysis of urea in this method allows for the formation of highly uniform this compound particles.
Materials:
-
Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized Water
Procedure:
-
Dissolve nickel nitrate and urea in deionized water to obtain a solution with final concentrations of 0.1 M Ni(NO₃)₂ and 0.5 M urea.
-
Heat the solution to 90 °C in a sealed reaction vessel under constant stirring.
-
Maintain the temperature for 6 hours to allow for the complete hydrolysis of urea and precipitation of this compound.
-
Cool the suspension to room temperature.
-
Centrifuge the mixture to separate the precipitate.
-
Wash the precipitate multiple times with deionized water.
-
Dry the final product at 70 °C for 24 hours.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Experimental workflow for this compound synthesis.
Caption: Characterization workflow for this compound.
References
- 1. CN100484882C - Method of preparing electronic grade this compound by sodium carbonate deposition - Google Patents [patents.google.com]
- 2. Effects of ammonia on the microstructure and crystallinity of nickel-based carbonate materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Analysis of Nickel Salts: Carbonate vs. Acetate vs. Sulfate
For researchers, scientists, and drug development professionals, understanding the thermal properties of nickel salts is crucial for various applications, including catalyst development, materials synthesis, and pharmaceutical processing. This guide provides a detailed comparison of the thermal decomposition of nickel carbonate, nickel acetate, and nickel sulfate, supported by experimental data and protocols.
The thermal stability and decomposition pathways of nickel salts vary significantly depending on the nature of the anion. This guide explores the thermal behavior of three common nickel salts—this compound (NiCO₃), nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O), and nickel sulfate hexahydrate (NiSO₄·6H₂O)—using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).
Comparative Thermal Decomposition Data
The following table summarizes the key quantitative data obtained from the thermal analysis of the three nickel salts. The data highlights the distinct decomposition stages, temperature ranges, and final products.
| Parameter | This compound (Basic) | Nickel Acetate Tetrahydrate | Nickel Sulfate Hexahydrate |
| Starting Material | Basic this compound (e.g., Ni₂(OH)₂CO₃) | Ni(CH₃COO)₂·4H₂O | NiSO₄·6H₂O |
| Decomposition Stages | 1. Dehydration and Dehydroxylation2. Decarbonylation | 1. Dehydration2. Decomposition of Anhydrous Acetate | 1. Dehydration2. Decomposition of Anhydrous Sulfate |
| Stage 1: Temperature Range (°C) | ~230 - 350 | ~87 - 160 | ~100 - 350 |
| Stage 1: Mass Loss (%) | Variable (depends on exact composition) | ~29% - 32% (loss of 4 H₂O) | ~39% (loss of 6 H₂O) |
| Stage 1: Gaseous Products | H₂O, CO₂ | H₂O | H₂O |
| Stage 2: Temperature Range (°C) | ~230 - 350 | ~300 - 440 | ~740 - 810 |
| Stage 2: Mass Loss (%) | Variable | ~33.5% - 38.3% | ~29% |
| Stage 2: Gaseous Products | CO₂ | Acetic acid, Acetone, CO₂, CO | SO₃ (or SO₂ + O₂) |
| Final Residue | NiO | NiO (in air), Ni (in inert/reducing atm.) | NiO |
| Final Residue (% of initial mass) | ~60% - 70% | ~30% (for NiO) | ~28% |
Thermal Decomposition Pathways
The following diagram illustrates the distinct thermal decomposition pathways of this compound, nickel acetate, and nickel sulfate.
Thermal decomposition pathways of nickel salts.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible thermal analysis. The following protocols are representative of the methods used to obtain the comparative data.
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
-
Instrument : A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently is recommended.
-
Sample Preparation : Samples are typically used in their powdered form. For hydrated salts, care should be taken to avoid dehydration before the analysis.
-
Sample Mass : A sample mass of 5-15 mg is generally used.
-
Crucible : Alumina or platinum crucibles are commonly used.
-
Atmosphere : The experiments can be conducted under different atmospheres to study the effect on the decomposition products.
-
Inert Atmosphere : High-purity nitrogen or argon at a flow rate of 50-100 mL/min.
-
Oxidizing Atmosphere : Dry air at a flow rate of 50-100 mL/min.
-
-
Temperature Program :
-
Heating Rate : A linear heating rate of 10 °C/min is standard for such analyses.
-
Temperature Range : The temperature range should be sufficient to cover all decomposition events. A typical range is from room temperature to 1000 °C.
-
In-depth Comparison of Thermal Behavior
This compound
The thermal decomposition of basic this compound is a relatively straightforward process that typically occurs in a single, broad step. This step involves the simultaneous loss of water (from hydroxyl groups and hydrated water) and carbon dioxide to form nickel(II) oxide (NiO). The decomposition temperature for basic this compound is generally in the range of 230-350 °C.[1] The exact temperature and mass loss profile can vary depending on the specific stoichiometry of the basic carbonate.
Nickel Acetate Tetrahydrate
Nickel acetate tetrahydrate exhibits a multi-step decomposition. The first stage, occurring at approximately 87-160 °C, is the dehydration step, where all four molecules of water of crystallization are lost.[2][3] The anhydrous nickel acetate then decomposes in a second step at a higher temperature range of about 300-440 °C.[2][3] The atmosphere plays a critical role in determining the final product. In an oxidizing atmosphere (air), the decomposition yields nickel(II) oxide.[4] In an inert or reducing atmosphere, metallic nickel is the final product, formed through the reducing action of the gaseous decomposition products like carbon monoxide.[3][5] The gaseous byproducts of the acetate decomposition are complex and include acetic acid, acetone, carbon dioxide, and carbon monoxide.[2][6]
Nickel Sulfate Hexahydrate
Similar to nickel acetate, nickel sulfate hexahydrate also undergoes a two-stage decomposition, but at significantly different temperatures. The dehydration of the six water molecules occurs over a broad temperature range, typically between 100 °C and 350 °C.[7] The resulting anhydrous nickel sulfate is remarkably stable and requires a much higher temperature for decomposition. The decomposition of anhydrous nickel sulfate to nickel(II) oxide and sulfur trioxide (which can further dissociate into sulfur dioxide and oxygen) occurs at temperatures above 740 °C, with a peak around 810 °C.[7][8] This high decomposition temperature makes nickel sulfate the most thermally stable among the three salts.
Conclusion
The thermal analysis of this compound, nickel acetate, and nickel sulfate reveals distinct decomposition behaviors, primarily influenced by the nature of the anion.
-
This compound shows the simplest decomposition pathway, directly forming NiO at relatively low temperatures.
-
Nickel acetate exhibits a multi-step decomposition with the final product being dependent on the surrounding atmosphere, offering a route to either NiO or metallic Ni.
-
Nickel sulfate is the most thermally stable, with its anhydrous form decomposing at a significantly higher temperature compared to the other two salts.
This comparative guide provides valuable insights for researchers and professionals in selecting the appropriate nickel salt for applications where thermal stability and specific decomposition products are critical parameters. The provided experimental data and protocols serve as a foundation for further investigation and process optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Nickel Carbonate: A Guide for Laboratory Professionals
The proper disposal of nickel carbonate is crucial for ensuring laboratory safety and environmental protection. As a substance with significant health hazards, including being harmful if swallowed or inhaled, a skin irritant, and a suspected carcinogen, adherence to strict disposal protocols is mandatory.[1][2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE) Summary:
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH/MSHA approved respirator, particularly in case of inadequate ventilation or dust formation.[1][4] | Prevents inhalation of harmful dust particles.[1][2] |
| Eye | Chemical splash goggles or a face shield.[4] | Protects against eye irritation or damage.[3] |
| Hand | Impervious gloves (e.g., rubber or neoprene).[4] | Prevents skin contact, which can cause irritation and allergic reactions.[1][5] |
| Body | Body-covering clothing or lab coat.[4] | Minimizes skin exposure. |
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate unnecessary personnel from the affected area and ensure proper ventilation.[6][7]
-
Control Dust: Avoid any actions that could generate dust, such as dry sweeping.[6]
-
Containment: Use a method like vacuuming with a HEPA filter or gently sweeping the material into a suitable, sealable container for disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly with water and a decontaminating agent.
-
Waste Collection: All materials used for cleanup, including contaminated clothing and cleaning supplies, must be treated as hazardous waste and disposed of accordingly.[8]
Step-by-Step Disposal Procedure
The disposal of this compound waste must be conducted in compliance with all applicable federal, state, and local regulations.[4] It is classified as a hazardous waste and must be handled through a licensed waste disposal facility.
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid this compound waste, including contaminated materials, in a designated, clearly labeled, and sealed container. The container must be in good condition and compatible with the chemical.
-
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste."
-
The label must clearly identify the contents as "this compound."
-
Include the appropriate hazard pictograms (e.g., health hazard, environmental hazard).[1]
-
Indicate the accumulation start date.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, such as acids.[1]
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and quantity.
-
The EHS office will then manage the transportation and final disposal at an approved hazardous waste facility.[1]
-
This compound Disposal Workflow
References
- 1. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. conncoll.edu [conncoll.edu]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. chemos.de [chemos.de]
Essential Safety and Operational Guidance for Handling Nickel Carbonate
For Immediate Reference by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of nickel carbonate in a laboratory setting. Adherence to these procedures is imperative to mitigate the health risks associated with this chemical. This compound is classified as a hazardous substance, with potential health effects including skin irritation, allergic reactions, respiratory sensitization, and long-term organ damage through prolonged or repeated exposure.[1][2] It is also a suspected carcinogen and may cause genetic defects.[1][2]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Body Part | Required PPE | Specifications and Usage Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with hazardous waste regulations.[4] |
| Eyes & Face | Safety goggles and face shield | Use splash goggles or a face shield to protect against dust and splashes.[3] Standard safety glasses are not sufficient. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when adequate ventilation is not available or when handling large quantities of this compound powder.[1][2] Use a NIOSH-approved self-contained breathing apparatus with a full facepiece operated in pressure-demand or other positive pressure mode in emergency situations like a fire.[3] |
| Body | Protective clothing | Wear a lab coat, coveralls, or other body-covering clothing to prevent skin contact.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
2.1 Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Location: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as acids and ammonia.[3]
-
Container Integrity: Keep the container tightly closed when not in use.[1][4]
2.2 Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][3]
-
Avoid Dust Formation: Take care to avoid generating dust when transferring or weighing the powder.[4] Do not use compressed air for cleaning surfaces where this compound has been handled.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.[3][5] An eye wash fountain and quick-drench shower should be readily accessible in the work area.[3]
2.3 Spill and Emergency Procedures
-
Minor Spills: For small spills, carefully vacuum or sweep up the material and place it in a sealed, labeled container for disposal.[1][3] Avoid creating dust.
-
Major Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team.
-
First Aid - Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
First Aid - Skin Contact: If skin contact occurs, remove contaminated clothing and wash the affected area with plenty of soap and water.[1][3]
-
First Aid - Eye Contact: In case of eye contact, immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
First Aid - Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Collection: All waste materials contaminated with this compound, including used PPE and spill cleanup materials, should be collected in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of this compound waste through an approved chemical waste disposal service in accordance with all federal, state, and local regulations.[3] this compound is very toxic to aquatic life with long-lasting effects.[2][4] Do not allow it to enter drains or waterways.[4]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
